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  • Product: 7-Methylquinolin-2-amine
  • CAS: 49609-11-2

Core Science & Biosynthesis

Foundational

7-Methylquinolin-2-amine Synthesis Pathways: A Comprehensive Technical Guide

Executive Summary 7-Methylquinolin-2-amine (2-amino-7-methylquinoline) is a privileged heterocyclic building block, serving as a critical intermediate in the development of potent neuronal nitric oxide synthase (nNOS) in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methylquinolin-2-amine (2-amino-7-methylquinoline) is a privileged heterocyclic building block, serving as a critical intermediate in the development of potent neuronal nitric oxide synthase (nNOS) inhibitors[1], EZH2 epigenetic modulators, and KRAS G12D mutant inhibitors. The strategic placement of the methyl group at the C7 position and the exocyclic amine at C2 dictates the molecule's unique hydrogen-bonding profile and steric interactions within target active sites[2].

As a Senior Application Scientist, selecting the optimal synthetic route for this scaffold requires balancing atom economy, scalability, and functional group tolerance. This guide details the two primary methodologies for synthesizing 7-methylquinolin-2-amine: the palladium-catalyzed Buchwald-Hartwig cross-coupling (the modern industry standard) and the direct C-H functionalization via the Chichibabin reaction.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

Direct amination of unactivated quinolines requires exceptionally harsh conditions. By pre-functionalizing the C2 position with a halogen (typically chlorine or bromine), we can leverage palladium-catalyzed cross-coupling under significantly milder conditions[3].

The critical causality in this pathway lies in the choice of the ammonia source. Utilizing ammonia gas or aqueous ammonia often leads to catalyst poisoning or uncontrolled bis-arylation (forming secondary diarylamines). To circumvent this, Lithium bis(trimethylsilyl)amide (LHMDS) is employed as a sterically hindered, masked ammonia equivalent[4]. The bulky trimethylsilyl (TMS) groups prevent a second oxidative addition from occurring, ensuring absolute selectivity for the primary amine after acidic deprotection. Furthermore, the use of an electron-rich, bulky biaryl phosphine ligand (such as DavePhos) facilitates the challenging oxidative addition of Pd(0) into the strong C-Cl bond and accelerates the subsequent reductive elimination.

BuchwaldHartwig A 2-Chloro-7-methylquinoline (Electrophile) B Pd(II) Oxidative Addition Complex A->B Pd2(dba)3 / DavePhos 100 °C C Amido-Pd Complex (LHMDS Coordinated) B->C + LHMDS - LiCl D Bis-TMS Enamine (Reductive Elimination) C->D Catalyst Regeneration E 7-Methylquinolin-2-amine (Final Product) D->E Aqueous HCl Desilylation

Fig 1: Buchwald-Hartwig amination mechanism utilizing LHMDS as a masked ammonia equivalent.

Step-by-Step Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system to ensure reproducibility and high yield[1].

  • Preparation of the Reaction Mixture: To a flame-dried Schlenk tube or microwave vial, add 2-chloro-7-methylquinoline (1.00 g, 5.63 mmol), Pd2(dba)3 (0.051 g, ~1 mol%), and DavePhos (0.051 g, 2 mol%).

  • Solvent Addition: Dilute the solid mixture with anhydrous 1,4-dioxane (6 mL). Causality: Dioxane is chosen over THF to allow for higher reaction temperatures at ambient pressure without rapid solvent boil-off.

  • Base Addition: Slowly inject LHMDS (1 M solution in THF, 12 mL, 12 mmol).

  • Deoxygenation: Purge the solution with argon for 5 minutes. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O2 prevents the formation of inactive Pd(II) black.

  • Thermal Activation: Seal the vessel and heat to 100 °C for 18 hours.

  • System Validation (In-Process Control): At 18 hours, extract a 10 µL aliquot and analyze via LC-MS.

    • Validation Check: The presence of the bis-TMS protected intermediate ( m/z=[M+H]+303.1 ) confirms successful cross-coupling. If the starting material ( m/z=178.0 ) persists, catalyst deactivation has occurred.

  • Deprotection & Workup: Cool the reaction to 0 °C and carefully quench with 1M aqueous HCl (cleaves the TMS groups to yield the free primary amine). Stir for 30 minutes, neutralize with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography to yield 7-methylquinolin-2-amine.

Pathway B: Direct C-H Functionalization via Chichibabin Amination

Mechanistic Rationale & Causality

For a highly atom-economical synthesis that avoids transition metals and the need for halogenated precursors, the Chichibabin reaction offers a direct C-H amination route[5]. The electron-deficient nature of the quinoline ring, exacerbated by the inductive effect of the ring nitrogen, makes the C2 position highly susceptible to nucleophilic attack by the strong amide anion ( NH2−​ ).

The reaction is driven thermodynamically by the rearomatization of the ring. Following the formation of the Meisenheimer complex, a hydride ion is eliminated. In the presence of the protic solvent or during workup, this results in the evolution of hydrogen gas. While elegant, this pathway requires stringent safety controls due to the use of pyrophoric sodium amide at high temperatures[6].

Chichibabin A 7-Methylquinoline (Starting Material) B Meisenheimer Complex (C2-Aminated Anion) A->B NaNH2 Toluene, 110 °C C Aromatized Sodium Salt (Intermediate) B->C - H2 (Hydride Elimination) D 7-Methylquinolin-2-amine (Final Product) C->D H2O Quench (Protonation)

Fig 2: Nucleophilic addition-elimination sequence of the Chichibabin amination pathway.

Step-by-Step Protocol: Chichibabin Amination

This protocol utilizes kinetic and visual cues for self-validation[5].

  • Reagent Suspension: In a rigorously dry, argon-flushed three-neck flask equipped with a reflux condenser and a gas bubbler, suspend finely ground sodium amide ( NaNH2​ , 2.5 equivalents) in anhydrous toluene.

  • Substrate Addition: Slowly add 7-methylquinoline (1.0 equivalent) to the suspension at room temperature.

  • Thermal Activation: Heat the mixture to reflux (110 °C).

  • System Validation (In-Process Control):

    • Visual Check: Validation of the Meisenheimer intermediate's formation is confirmed by an intense red/purple color shift in the reaction mixture.

    • Kinetic Check: Monitor the gas bubbler. The evolution of H2​ gas indicates active hydride elimination. Cessation of gas evolution serves as the kinetic endpoint indicator for the reaction (typically 4-6 hours).

  • Quench & Workup: Cool the reaction to 0 °C. Extreme Caution: Quench unreacted NaNH2​ by the dropwise addition of absolute ethanol, followed by water. Extract the aqueous layer with dichloromethane, dry over Na2​SO4​ , and recrystallize the crude product from ethanol.

Quantitative Pathway Comparison

To facilitate route selection for drug development scale-up, the following table summarizes the quantitative and operational metrics of both pathways:

ParameterPathway A: Buchwald-Hartwig Cross-CouplingPathway B: Chichibabin Amination
Starting Material 2-Chloro-7-methylquinoline7-Methylquinoline
Primary Reagents LHMDS, Pd2(dba)3, DavePhosSodium Amide ( NaNH2​ )
Typical Yield 75% - 85% 40% - 60%
Regioselectivity Absolute (Directed entirely by C-Cl bond)High (C2 preferred, minor C4 amination possible)
Reaction Temperature 100 °C110 °C - 130 °C
Primary Safety Hazard Air-sensitive catalysts; manageable at scaleExplosive/Water-reactive NaNH2​ ; H2​ gas generation
Scalability Suitability Excellent (Process Chemistry Standard)Moderate (Requires specialized venting for gas evolution)

References

  • [1],[2] Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [3] Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry. URL:[Link]

  • [4] Buchwald-Hartwig Amination. Chemistry LibreTexts. URL:[Link]

  • [5],[6] Chichibabin Reaction. III. Chichibabin Reaction of 7-Methylquinoline and Migration of the Methyl Group in Friedel-Crafts Reaction. Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

Sources

Exploratory

physicochemical properties of 7-Methylquinolin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylquinolin-2-amine Abstract 7-Methylquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylquinolin-2-amine

Abstract

7-Methylquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] This technical guide provides a comprehensive overview of the core (CAS No. 49609-11-2). It is intended for researchers, scientists, and drug development professionals. This document details the compound's molecular structure, summarizes its physical and chemical characteristics, presents its spectroscopic signature, and outlines validated experimental protocols for its synthesis and analysis.

Molecular Structure and Identifiers

7-Methylquinolin-2-amine consists of a bicyclic quinoline core with a methyl group substituted at the C7 position and an amine group at the C2 position. This specific substitution pattern dictates its electronic properties, reactivity, and potential for intermolecular interactions.

  • IUPAC Name: 7-Methylquinolin-2-amine

  • CAS Number: 49609-11-2[4]

  • Molecular Formula: C₁₀H₁₀N₂[5]

  • Molecular Weight: 158.20 g/mol [5]

  • Canonical SMILES: CC1=CC2=C(C=C1)N=C(N)C=C2

Caption: Proposed workflow for the synthesis of 7-Methylquinolin-2-amine.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual adaptation and requires experimental validation.

Step 1: Synthesis of 7-Methyl-4-hydroxyquinolin-2(1H)-one

  • Reagent Setup: In a round-bottom flask, combine m-toluidine and a suitable β-ketoester (e.g., diethyl malonate).

  • Reaction: Heat the mixture, typically under acidic or thermal conditions, to facilitate condensation and subsequent cyclization. The Conrad-Limpach-Knorr reaction is a standard method for this transformation.

  • Work-up & Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The product often precipitates and can be isolated by filtration, followed by washing with a suitable solvent to remove unreacted starting materials.

Step 2: Chlorination to 2,4-Dichloro-7-methylquinoline

  • Reagent Setup: In a fume hood, equip a flask with a reflux condenser. Add the intermediate from Step 1.

  • Reaction: Cautiously add a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like phosphorus pentachloride (PCl₅). [6]Heat the mixture under reflux.

  • Work-up & Isolation: Carefully quench the reaction by pouring it onto ice. Neutralize with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate under reduced pressure.

Step 3: Selective Amination to 7-Methylquinolin-2-amine

  • Reagent Setup: Dissolve the dichloro-intermediate in a suitable solvent.

  • Reaction: Introduce an ammonia source (e.g., ammonia in ethanol or ammonium hydroxide) and heat the reaction in a sealed vessel. The C2 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.

  • Purification: After the reaction, remove the solvent. The crude product can be purified by column chromatography on silica gel to yield pure 7-Methylquinolin-2-amine.

Analytical and Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Workflow for Spectroscopic Analysis

cluster_methods Analytical Methods sample Purified Sample of 7-Methylquinolin-2-amine prep Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl₃, DMSO-d₆) sample->prep nmr ¹H & ¹³C NMR Spectroscopy prep->nmr ir IR Spectroscopy (KBr pellet or thin film) prep->ir ms Mass Spectrometry (e.g., ESI, EI) prep->ms uv UV-Vis Spectroscopy (Dilute solution) prep->uv data Data Acquisition nmr->data ir->data ms->data uv->data analysis Spectral Analysis & Structure Confirmation data->analysis

Caption: General workflow for analytical characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. [5]

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • Acquire the spectrum using an FTIR spectrometer.

  • Expected Diagnostic Peaks:

    • N-H Stretching: As a primary aromatic amine, two distinct, sharp bands are expected in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. [7][8][9] * C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

    • N-H Bending: A characteristic bending (scissoring) vibration for the primary amine is expected around 1650-1580 cm⁻¹. [7] * C=C and C=N Stretching: Aromatic ring and quinoline C=C/C=N stretches will produce several bands in the 1600-1400 cm⁻¹ region. [5] * C-N Stretching: A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ region. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. [2][10]

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.

  • Expected ¹H NMR Signals:

    • -NH₂ Protons: A broad singlet, typically in the range of 4-6 ppm (can vary and may exchange with D₂O).

    • Aromatic Protons: Several signals in the 6.5-8.5 ppm range, showing characteristic doublet and singlet patterns consistent with the substituted quinoline ring system.

    • -CH₃ Protons: A sharp singlet, typically around 2.4-2.6 ppm.

  • Expected ¹³C NMR Signals:

    • Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbon attached to the amine group (C2) will be significantly shifted.

    • Methyl Carbon: A signal in the aliphatic region, typically around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. [11]

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the mass spectrum.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A prominent peak at m/z = 158.

    • [M+H]⁺: In ESI, the protonated molecule at m/z = 159 is expected.

    • Major Fragments: Loss of a hydrogen radical to give [M-H]⁺ at m/z = 157, and characteristic fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN), can be expected. [12]

UV-Vis and Fluorescence Spectroscopy

Quinoline derivatives often exhibit interesting photophysical properties, including fluorescence, making them useful as probes. [1][13]

  • Protocol:

    • Prepare a dilute solution (micromolar concentration) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λ_max).

    • Using the determined λ_max as the excitation wavelength, measure the emission spectrum using a fluorescence spectrometer.

  • Expected Properties:

    • The extended aromatic system is expected to show strong absorbance in the UV or near-visible region.

    • The presence of the electron-donating amino group may lead to intramolecular charge-transfer (ICT) characteristics, potentially resulting in fluorescence with a large Stokes shift. [1]

Safety, Handling, and Storage

As with any research chemical, 7-Methylquinolin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. [14][15]

  • Hazards: Based on data for related amino- and methylquinolines, the compound is expected to be harmful if swallowed and to cause skin and serious eye irritation. [16][17][18]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [14]* Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. [15]* Storage: Store in a tightly closed container in a cool, dry, and dark place. Some quinoline derivatives are sensitive to light and air. [19][15]

References

  • CAS Common Chemistry. 7-Methylquinoline. [Link]

  • PubChem. 7-Methylquinoline | C10H9N | CID 11927. [Link]

  • Martinez-Ciferian, C., et al. (2022). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbitu[13]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • University of Calgary. IR: amines. [Link]

  • Wang, F., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

  • Zibaseresht, R., & Hami, Z. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Military Medicine. [Link]

  • ChemIndex. 612-60-2 | 7-Methylquinoline. [Link]

  • da Silva, G. A., et al. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. [Link]

  • CPAchem. Safety data sheet - 2-Methylquinoline. [Link]

  • PubChem. 7-Aminoquinoline | C9H8N2 | CID 11377. [Link]

  • NIST WebBook. Quinoline, 7-methyl-. [Link]

  • NIST WebBook. Quinoline, 7-methyl-. [Link]

  • El-Sayed, M. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine. [Link]

  • Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]

Sources

Foundational

An In-depth Technical Guide to 7-Methylquinolin-2-amine: Physicochemical Properties, Predicted Spectral Data, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-methylquinolin-2-amine (CAS Number: 49609-11-2), a substituted quinoline of interest in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-methylquinolin-2-amine (CAS Number: 49609-11-2), a substituted quinoline of interest in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental spectral data for this specific isomer, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous structures. A detailed, plausible synthetic protocol is also presented to facilitate its preparation and further research.

Introduction to 7-Methylquinolin-2-amine

7-Methylquinolin-2-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their wide range of biological activities. The quinoline scaffold is a key component in numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of a methyl group at the 7-position and an amine group at the 2-position is anticipated to modulate the electronic and steric properties of the quinoline ring system, potentially leading to novel biological activities and applications in materials science.

Molecular Structure:

Caption: Molecular Structure of 7-Methylquinolin-2-amine

Physicochemical Properties:

PropertyValue
CAS Number 49609-11-2[1]
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Predicted LogP 2.1 (using standard algorithms)
Predicted pKa ~4.5 (for the quinoline nitrogen)

Predicted Spectral Data and Analysis

The following spectral data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions provide a valuable reference for the characterization of synthesized 7-methylquinolin-2-amine.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-donating, sterically-influential methyl group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.8m3HAromatic-H (H4, H5, H8)The aromatic protons on the quinoline ring system will appear in this region. The exact coupling patterns will depend on their relative positions.
~6.8-7.0d1HAromatic-H (H6)The proton ortho to the methyl group is expected to be slightly shielded.
~6.5d1HAromatic-H (H3)The proton adjacent to the amine group is expected to be significantly shielded.
~4.5br s2H-NH₂The amine protons typically appear as a broad singlet and are exchangeable with D₂O.[2][3]
~2.4s3H-CH₃The methyl group protons will appear as a singlet in the typical benzylic proton region.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will reflect the ten unique carbon environments in the molecule. The chemical shifts are influenced by the aromatic system and the substituents.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~158C2The carbon bearing the amino group will be significantly deshielded.
~148C8aQuaternary carbon at the ring junction.
~138C4Aromatic CH.
~136C7The carbon with the methyl substituent.
~129C5Aromatic CH.
~126C6Aromatic CH.
~122C4aQuaternary carbon at the ring junction.
~120C8Aromatic CH.
~114C3The carbon adjacent to the C-NH₂ will be shielded.
~21-CH₃The methyl carbon will appear in the typical alkyl region.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine N-H stretching, aromatic C-H stretching, and C=C/C=N stretching of the quinoline ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)Characteristic for a primary amine.[4]
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
2950-2850MediumAliphatic C-H stretchFrom the methyl group.
1620-1580StrongN-H bend (scissoring)Characteristic for a primary amine.[4]
1600, 1500, 1450Strong to MediumAromatic C=C and C=N stretchVibrations of the quinoline ring system.
1335-1250StrongAromatic C-N stretchTypical for an aromatic amine.[4]
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve the loss of a hydrogen radical, a methyl radical, and potentially hydrogen cyanide (HCN), which is a characteristic fragmentation of the quinoline ring.[5]

Predicted Fragmentation Pattern (Electron Ionization):

m/zIonRationale
158[M]⁺Molecular ion.
157[M-H]⁺Loss of a hydrogen radical.
143[M-CH₃]⁺Loss of a methyl radical.
131[M-HCN]⁺Loss of hydrogen cyanide from the molecular ion.
116[M-CH₃-HCN]⁺Loss of a methyl radical followed by hydrogen cyanide.

Plausible Synthesis of 7-Methylquinolin-2-amine

A common and effective method for the synthesis of 2-aminoquinolines is through the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. An alternative approach involves the amination of a corresponding 2-haloquinoline. A plausible two-step synthesis starting from the commercially available 7-methylquinolin-2-ol is outlined below.

Synthetic Workflow:

G Start 7-Methylquinolin-2-ol Step1 Chlorination (POCl3) Start->Step1 Step 1 Intermediate 2-Chloro-7-methylquinoline Step1->Intermediate Step2 Amination (NH3 or NH4OH) Intermediate->Step2 Step 2 Product 7-Methylquinolin-2-amine Step2->Product

Caption: Plausible synthetic workflow for 7-Methylquinolin-2-amine.

Step 1: Synthesis of 2-Chloro-7-methylquinoline

Causality: The hydroxyl group at the 2-position of the quinoline ring is a poor leaving group. To facilitate nucleophilic substitution with an amine, it must first be converted into a better leaving group, such as a chloride. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-methylquinolin-2-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude 2-chloro-7-methylquinoline can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 7-Methylquinolin-2-amine

Causality: The chlorine atom at the 2-position of the quinoline ring is now an excellent leaving group, making the carbon susceptible to nucleophilic attack by ammonia. This is a classic nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • In a sealed pressure vessel, combine 2-chloro-7-methylquinoline (1.0 eq) with a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in a suitable solvent like ethanol.

  • Seal the vessel and heat the reaction mixture to 150-180 °C for 12-24 hours. The high temperature and pressure are necessary to drive the reaction to completion.

  • After the reaction time, allow the vessel to cool to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • If a precipitate has formed, collect it by vacuum filtration. If the product is dissolved, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 7-methylquinolin-2-amine.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS). The experimental data should closely match the predicted values. Melting point analysis can also be used to assess purity.

Conclusion

While experimental spectral data for 7-methylquinolin-2-amine is not widely available, a comprehensive understanding of its physicochemical and spectral properties can be derived from established spectroscopic principles and comparison with analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra in this guide provide a robust framework for the characterization of this compound. The outlined synthetic pathway offers a practical approach for its preparation, enabling further investigation into its potential applications in drug discovery and materials science.

References

A comprehensive list of references will be compiled upon the availability of experimental data and relevant literature. The predictions and protocols herein are based on general principles from the following types of authoritative sources:

  • Spectroscopic Data for Organic Compounds, by Silverstein, Webster, and Kiemle.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Scientific databases such as PubChem, ChemSpider, and the NIST Chemistry WebBook.
  • Journal articles from reputable publishers such as the American Chemical Society, Royal Society of Chemistry, and Elsevier, detailing the synthesis and characterization of quinoline deriv

Sources

Exploratory

biological activity of 7-Methylquinolin-2-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Methylquinolin-2-amine Derivatives Executive Summary In contemporary medicinal chemistry, the 7-methylquinolin-2-amine scaffold has emerged as a highly privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 7-Methylquinolin-2-amine Derivatives

Executive Summary

In contemporary medicinal chemistry, the 7-methylquinolin-2-amine scaffold has emerged as a highly privileged pharmacophore. Originally characterized for its basicity and planar aromaticity, recent structural biology and structure-activity relationship (SAR) studies have unveiled its exceptional capacity to engage in highly specific, directional hydrogen bonding and hydrophobic interactions within challenging enzymatic pockets.

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have observed that the strategic positioning of the 7-methyl group on the 2-aminoquinoline core is not merely a steric filler; it is a critical determinant of target selectivity and pharmacokinetic viability. This technical guide explores the mechanistic rationale, biological activity, and experimental validation of 7-methylquinolin-2-amine derivatives across three distinct therapeutic targets: Neuronal Nitric Oxide Synthase (nNOS), Enhancer of Zeste Homolog 2 (EZH2), and the KRAS G12D mutant.

Mechanistic Rationale & Target Engagement

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Excessive nitric oxide (NO) production by nNOS is a primary driver of excitotoxicity in neurodegenerative disorders. The clinical challenge has historically been achieving selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) to avoid cardiovascular and immune side effects, while maintaining blood-brain barrier (BBB) permeability[1].

Phenyl ether- and aniline-linked 7-methylquinolin-2-amine derivatives have demonstrated profound potency and selectivity. The causality behind this selectivity lies in the precise architecture of the nNOS active site. The 7-methyl group extends the pharmacophore tail just enough to displace a critical water molecule normally present in the tetrahydrobiopterin (H4B) binding site[2]. This displacement allows the amine to establish a direct hydrogen bond with either H4B or the adjacent heme propionate. Consequently, this interaction forces the central aryl ring of the inhibitor into a non-bonded contact with the Tyr706 side chain of nNOS[2].

Because iNOS possesses a smaller, more rigid heme-binding pocket and lacks the equivalent flexible residues (e.g., murine iNOS contains a polar Asn115 instead of the Leu337 found in rat nNOS), the bulky 7-methylquinolin-2-amine scaffold creates a steric mismatch in iNOS, thereby driving the exceptional nNOS/iNOS selectivity profile[2].

nNOS_Pathway Ca_CaM Ca2+/Calmodulin nNOS nNOS Enzyme Ca_CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalyzes L_Arg L-Arginine L_Arg->nNOS Substrate Neurodegeneration Neurotoxicity NO->Neurodegeneration Excess NO Inhibitor 7-Methylquinolin-2-amine Inhibitor->nNOS Blocks H4B/Heme

Fig 1. nNOS signaling pathway and targeted inhibition by 7-methylquinolin-2-amine derivatives.

Epigenetic Modulation: EZH2 & PRC2 Complex

The Polycomb Repressive Complex 2 (PRC2) methylates histone H3 at lysine 27 (H3K27), repressing gene transcription. EZH2, the catalytic subunit of PRC2, is frequently overexpressed or mutated in cancers such as diffuse large B-cell lymphoma (DLBCL), breast cancer, and prostate cancer[3].

Derivatives incorporating the 8-chloro-7-methylquinolin-2-amine moiety (often linked via a cyclohexyl-methylamino bridge to a pyrimidine or pyridine core) act as potent, allosteric inhibitors of EZH2[3]. The 7-methylquinoline acts as a hydrophobic anchor within the PRC2 allosteric pocket, preventing the conformational change required for S-adenosylmethionine (SAM) binding and subsequent methyltransferase activity.

Oncology: KRAS G12D Inhibition

KRAS G12D is a gain-of-function mutation prevalent in pancreatic ductal adenocarcinoma and colorectal cancer[4]. Historically deemed "undruggable," recent breakthroughs utilize fused bicyclic pyrimidines conjugated with 5-fluoro-7-methylquinolin-2-amine derivatives to target the Switch-II pocket of the mutant KRAS protein[4]. The 7-methylquinolin-2-amine acts as a rigid, shape-matched vector that stabilizes the inactive GDP-bound state of the KRAS G12D mutant, halting downstream MAPK/ERK signaling[5].

Quantitative Data Presentation

The following table synthesizes the pharmacological profiles of 7-methylquinolin-2-amine derivatives across their primary targets, demonstrating the versatility of the scaffold.

Target EnzymeDerivative ClassKey Structural Role of 7-Methylquinolin-2-aminePrimary IndicationSelectivity Profile
nNOS Phenyl ether / aniline-linkedDisplaces water at H4B site; H-bonds with heme propionateNeurodegenerative disordersHigh nNOS preference over eNOS & iNOS
EZH2 (PRC2) Cyclohexyl-methylamino linkedHydrophobic anchoring in the allosteric pocketDLBCL, Solid TumorsHigh EZH2 preference over EZH1
KRAS G12D Fused bicyclic pyrimidinesSwitch-II pocket stabilization (GDP-bound state)Pancreatic & Colorectal CancersMutant KRAS G12D over WT KRAS

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard workflows for evaluating the biological activity of these derivatives.

Protocol A: In Vitro nNOS Inhibition & Selectivity Assay

Objective: To quantify the IC50 of 7-methylquinolin-2-amine derivatives against nNOS, eNOS, and iNOS using a hemoglobin capture assay.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 µM L-arginine, 100 µM NADPH, 10 µM H4B, 1 mM CaCl2, and 1.2 µM calmodulin.

  • Enzyme Incubation: Aliquot recombinant rat nNOS, bovine eNOS, or murine iNOS into 96-well microtiter plates. Add the 7-methylquinolin-2-amine derivative in a 10-point concentration gradient (0.1 nM to 100 µM, 1% DMSO final).

  • Reaction Initiation: Add oxyhemoglobin (10 µM final concentration) to act as an NO scavenger. Initiate the reaction by adding NADPH.

  • Kinetic Readout: Monitor the conversion of oxyhemoglobin to methemoglobin continuously at 401 nm using a microplate reader for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rates. Plot fractional activity versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50. Self-Validation: Include a known nNOS inhibitor (e.g., L-NNA) as a positive control to verify assay sensitivity.

Protocol B: EZH2 Methyltransferase Activity Assay

Objective: To assess the suppression of H3K27 methylation by 8-chloro-7-methylquinolin-2-amine derivatives.

  • Complex Assembly: Reconstitute the PRC2 complex (EZH2, SUZ12, EED, RbAp48/46) in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Compound Treatment: Pre-incubate the enzyme complex with serial dilutions of the inhibitor for 30 minutes at room temperature.

  • Catalysis: Add 1 µM of biotinylated histone H3 (residues 21-44) peptide and 1 µM of [3H]-S-adenosylmethionine ([3H]-SAM) to initiate the reaction.

  • Quenching & Capture: After 60 minutes, quench the reaction with excess unlabeled SAM. Transfer the mixture to a streptavidin-coated FlashPlate.

  • Detection: Wash the plate extensively to remove unincorporated [3H]-SAM. Measure the tritium incorporated into the captured peptide using a microplate scintillation counter.

ScreeningWorkflow Synthesis 1. Chemical Synthesis Palladium-catalyzed amination EnzymeAssay 2. In Vitro Profiling nNOS, eNOS, iNOS / EZH2 / KRAS Synthesis->EnzymeAssay CellAssay 3. Cell Permeability Caco-2 Assay & Target Engagement EnzymeAssay->CellAssay InVivo 4. In Vivo Efficacy PK/PD & Disease Models CellAssay->InVivo

Fig 2. Standardized high-throughput screening workflow for 2-aminoquinoline derivatives.

Conclusion

The 7-methylquinolin-2-amine moiety is far more than a structural backbone; it is a finely tuned instrument for molecular recognition. Whether displacing water in the nNOS H4B pocket to prevent neurodegeneration[2], anchoring into the allosteric site of the PRC2 complex to halt oncogenic transcription[3], or stabilizing the inactive state of KRAS G12D[5], the specific steric and electronic properties of the 7-methyl substitution dictate its profound biological activity. Future drug development efforts should continue to leverage this scaffold, utilizing the rigorous in vitro profiling workflows outlined above to optimize pharmacokinetic parameters and minimize off-target liabilities.

References

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Quinoline compounds and compositions for inhibiting ezh2 (WO2022033492A1).Google Patents (Vertex Pharmaceuticals).
  • Small molecule inhibitors of kras g12d mutant (US20240239788A1).Google Patents.

Sources

Foundational

Advanced Synthesis and Mechanistic Evaluation of Novel 7-Aminoquinoline Derivatives

Introduction & Rationale The 7-aminoquinoline scaffold represents a privileged pharmacophore and fluorophore in modern chemical biology. While historically anchored in antimalarial drug design—functioning primarily by1[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 7-aminoquinoline scaffold represents a privileged pharmacophore and fluorophore in modern chemical biology. While historically anchored in antimalarial drug design—functioning primarily by1[1]—recent structural evolution has repurposed this core for advanced bioimaging and targeted oncology.

As a Senior Application Scientist, I approach the derivatization of the 7-aminoquinoline core as a precise exercise in electronic tuning. By pairing the strongly electron-donating 7-amino group with an electron-withdrawing moiety (such as a 4-trifluoromethyl group), we establish a robust Intramolecular Charge Transfer (ICT) state. This push-pull electronic configuration yields remarkable photophysical properties, including2[2].

Mechanistic Basis for Scaffold Design

Direct functionalization of the quinoline core requires navigating its inherent electronic asymmetry. The nitrogen atom in the quinoline ring withdraws electron density, activating the 2- and 4-positions toward nucleophilic aromatic substitution (SNAr). However, the 7-position remains electronically deactivated. Consequently, traditional SNAr approaches at the 7-position generally fail or require forcing conditions that destroy sensitive functional groups.

To overcome this fundamental limitation, we employ two distinct, field-proven strategies:

  • De Novo Ring Construction (Catalyst-Free Condensation): Building the quinoline ring from pre-functionalized aniline derivatives to bypass late-stage functionalization hurdles.

  • Transition-Metal Catalysis (Buchwald-Hartwig Amination): Forcing C-N bond formation on pre-formed 7-haloquinolines using palladium catalysis to 3[3].

ICT_Mechanism A 7-Aminoquinoline Core D Intramolecular Charge Transfer (ICT) State A->D Push-Pull System B Electron-Donating Group (7-Amino) B->A C Electron-Withdrawing Group (4-CF3) C->A E Large Stokes Shift & Red-Shifted Emission D->E F Golgi Apparatus Localization E->F Bioimaging

Fig 1: ICT mechanism driving photophysical properties and Golgi localization.

Experimental Protocols & Workflows

Protocol 1: Catalyst-Free Synthesis of 4-Trifluoromethyl-7-aminoquinolines

This protocol leverages the strong electronegativity of a trifluoromethyl group to direct regioselective condensation,4[4].

Causality & Rationale: The reaction utilizes m-phenylenediamine and an unsymmetric 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione). The highly electrophilic carbonyl carbon adjacent to the -CF3 group dictates the initial nucleophilic attack by the amine. This regiocontrol is absolute; it prevents the formation of isomeric mixtures and drives the subsequent cyclization at the 6-position of the aromatic ring (satisfying the octet rule), yielding a single 7-aminoquinoline product[2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve m-phenylenediamine (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Addition: Slowly add 1,1,1-trifluoro-2,4-pentanedione (1.1 mmol) dropwise at room temperature.

    • Self-Validation Step: Monitor the reaction by TLC (Hexane:EtOAc 3:1). The rapid disappearance of the diamine spot indicates successful initial nucleophilic addition.

  • Cyclization: Heat the mixture to reflux (80°C) for 12 hours. The thermal energy drives the dehydration and subsequent cyclization.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Self-Validation Step: The strong ICT state makes the desired product highly fluorescent under 365 nm UV light, allowing for easy visual tracking of the product band on the column.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Haloquinolines

When complex amine substituents are required (e.g., in advanced drug discovery), de novo synthesis is often inflexible. Instead, we cross-couple complex amines directly with 7-bromoquinoline[3].

Causality & Rationale: Because the 7-position resists SNAr, a Pd(0) precatalyst is utilized. A bulky, electron-rich phosphine ligand (like tBu3P or Q-Phos) is critical here. The electron-rich nature of the ligand accelerates the oxidative addition into the strong C(sp2)-Br bond, while its steric bulk forces the reductive elimination step, expelling the sterically hindered 7-aminoquinoline product and regenerating the active Pd(0) species[3].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon (3x) to prevent oxidation of the sensitive Pd(0) catalyst.

  • Reagent Loading: Add 7-bromoquinoline (1.0 mmol), the desired primary/secondary amine (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), tBu3P (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.5 mmol).

  • Solvent Addition: Inject 5 mL of anhydrous, degassed toluene.

    • Causality: Toluene provides the necessary high boiling point (110°C) required for the catalytic cycle to overcome the activation barrier of reductive elimination.

  • Reaction: Seal the tube and heat at 110°C for 18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with saturated aqueous NaHCO3.

    • Self-Validation Step: The basic wash ensures the weakly basic quinoline nitrogen remains unprotonated, preventing catastrophic product loss to the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via chromatography.

Buchwald_Hartwig A 7-Haloquinoline + Amine C Oxidative Addition (C-X Bond Cleavage) A->C B Pd(0) Precatalyst & Bulky Ligand (tBu3P) B->C Catalyst Entry D Amine Coordination & Base Deprotonation C->D E Reductive Elimination (C-N Bond Formation) D->E E->B Pd(0) Regeneration F 7-Aminoquinoline Derivative E->F

Fig 2: Catalytic cycle for Buchwald-Hartwig amination of 7-haloquinolines.

Quantitative Data & Physicochemical Properties

To guide synthetic planning, the following table summarizes the comparative metrics of the two primary synthetic workflows discussed above.

ParameterCatalyst-Free CondensationBuchwald-Hartwig Amination
Primary Reagents m-phenylenediamine + 1,3-diketone7-haloquinoline + complex amine
Catalyst / Base None requiredPd2(dba)3 / tBu3P / NaOtBu
Typical Yield 75% - 92%40% - 75%
Regioselectivity Absolute (Directed by -CF3)Absolute (Determined by starting halide)
Key Advantage High atom economy, green chemistryBroad scope for complex amine integration
Primary Application Golgi-localized fluorescent probesAntimalarial / Anticancer drug discovery
Optical Properties High ICT, λem ≈ 500-550 nmDependent on specific amine substituent

Conclusion

The synthesis of novel 7-aminoquinoline derivatives requires a strategic bypass of the quinoline core's inherent electronic deactivation at the 7-position. Whether leveraging the extreme electronegativity of a trifluoromethyl group to direct de novo cyclization or employing the steric bulk of phosphine ligands to force palladium-catalyzed cross-coupling, the choice of methodology must be dictated by the target's end-use. By mastering these electronic and steric controls, researchers can reliably access this privileged scaffold for next-generation therapeutics and bioimaging agents.

References

  • Title: Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation Source: The Journal of Organic Chemistry - ACS Publications (2024) URL: [Link]

  • Title: Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging Source: MDPI (2023) URL: [Link]

Sources

Exploratory

7-Methylquinolin-2-amine as a Privileged Heterocyclic Building Block: Synthesis, Functionalization, and Applications in Targeted Therapeutics

Executive Summary In modern drug discovery, the 2-aminoquinoline scaffold is recognized as a highly versatile pharmacophore, frequently deployed as an arginine mimic within enzyme active sites. Among its derivatives, 7-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 2-aminoquinoline scaffold is recognized as a highly versatile pharmacophore, frequently deployed as an arginine mimic within enzyme active sites. Among its derivatives, 7-methylquinolin-2-amine has emerged as a critical heterocyclic building block. The strategic placement of the methyl group at the C7 position provides unique steric and electronic properties that optimize the dihedral angle of the molecule, thereby enhancing binding affinity and selectivity in complex biological targets. This whitepaper details the physicochemical properties, scalable synthetic methodologies, and primary medicinal chemistry applications of 7-methylquinolin-2-amine, specifically focusing on its role in Neuronal Nitric Oxide Synthase (nNOS) and Enhancer of Zeste Homolog 2 (EZH2) inhibition.

Physicochemical Profile

Before integrating 7-methylquinolin-2-amine into a synthetic pipeline, it is crucial to understand its foundational properties. The table below summarizes the core physicochemical data required for analytical tracking and stoichiometric calculations.

PropertySpecification
Chemical Name 7-Methylquinolin-2-amine
Synonyms 2-Amino-7-methylquinoline; 7-Methyl-2-quinolinamine
CAS Registry Number 49609-11-2[1]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Precursor Material 2-Chloro-7-methylquinoline (CAS: 4295-12-9)[2]
Typical HPLC Purity ≥95% (Standard commercial and synthetic grade)[1],[3]

Advanced Synthesis & Scale-Up Protocol

The Causality of Synthetic Evolution

Historically, 7-substituted-2-aminoquinolines were synthesized via the Kóródi amidation of 2-chloroquinolines to produce 2-acetamidoquinolines[3]. However, from a process chemistry standpoint, this classical approach is fundamentally flawed for scale-up. It suffers from irreproducible yields and generates side products that complicate downstream purification.

To circumvent these bottlenecks, modern protocols utilize a palladium-catalyzed Buchwald-Hartwig amination . By employing lithium bis(trimethylsilyl)amide (LHMDS) simultaneously as a strong base and an ammonia surrogate, the transformation of 2-chloro-7-methylquinoline into 7-methylquinolin-2-amine proceeds with nearly quantitative yields on a multigram scale[3].

SynthesisWorkflow SM 2-Chloro-7-methylquinoline (CAS: 4295-12-9) Cat Pd2(dba)3 (1 mol%) DavePhos (2 mol%) LHMDS (2 equiv) SM->Cat Dioxane, 100°C Argon Purge Prod 7-Methylquinolin-2-amine (CAS: 49609-11-2) Cat->Prod Quantitative Yield Scale-up Ready

Figure 1: Palladium-catalyzed amination workflow for 7-methylquinolin-2-amine synthesis.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system, ensuring that quality control is built directly into the workflow.

Reagents & Equipment:

  • Substrate: 2-Chloro-7-methylquinoline (1.00 g, 5.63 mmol)[3].

  • Catalyst System: Pd₂(dba)₃ (0.051 g, ~1 mol%) and DavePhos (0.051 g, 2 mol%)[3].

  • Amine Surrogate/Base: LHMDS (1 M in THF, 12.0 mL, 12.0 mmol)[3].

  • Solvent: Anhydrous Dioxane (6.0 mL)[3].

  • Equipment: Biotage 20 mL microwave vial or sealed pressure tube[3].

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with 2-chloro-7-methylquinoline, Pd₂(dba)₃, and DavePhos[3].

  • Solvation: Dilute the dry reagents with anhydrous dioxane (6.0 mL)[3].

  • Reagent Addition: Slowly add the LHMDS solution dropwise. Causality Note: Slow addition prevents localized exothermic spikes that could degrade the active palladium species.

  • Deoxygenation (Critical Checkpoint): Purge the solution with argon for exactly 5 minutes[3]. Validation: The solution must remain free of dark precipitate at this stage; premature blackening indicates Pd(0) oxidation.

  • Reaction: Seal the vessel and heat to 100°C.

  • In-Process Monitoring: After 2 hours, sample the reaction. Validation: TLC (Silicycle extra hard 250 μm plates) visualized under short-wavelength UV light should show complete consumption of the starting material[3].

  • Workup & Purification: Quench, extract, and purify via automated flash chromatography (e.g., Agilent 971-FP system using SiliCycle cartridges)[3].

Medicinal Chemistry Application I: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Mechanistic Rationale

Nitric Oxide Synthases (NOS) utilize L-arginine to produce nitric oxide. In neurodegenerative diseases, selective inhibition of nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) is highly desirable[4]. 7-Methylquinolin-2-amine acts as a highly effective arginine mimic .

The 2-amino group forms a strong bidentate hydrogen bond with the Glu592 residue in the nNOS active site[3]. The C7-methyl group is not merely decorative; it provides the exact steric bulk required to lock the quinoline core into the optimal orientation, allowing functionalized "tail" regions to displace active-site water molecules and interact with the heme pocket[3].

nNOS_Interaction cluster_ActiveSite nNOS Active Site Binding Mechanism Core 2-Aminoquinoline Scaffold (Arginine Mimic) Glu592 Glu592 Residue Core->Glu592 Bidentate H-Bond Tail Tail Modification (Secondary Amine) Core->Tail Functionalization Heme Heme Pocket / H4B Tail->Heme Water Displacement & H-Bonding

Figure 2: Mechanistic binding of 2-aminoquinoline derivatives within the nNOS active site.

Structure-Activity Relationship (SAR) Dynamics

When utilizing 7-methylquinolin-2-amine as a core, modifications to the extended tail dictate overall potency. Crystallographic data (e.g., PDB: 5AD4, 5AD5) reveals distinct SAR trends based on entropy and hydrogen-bond donor capacity[4],[3].

Structural Modification (Tail Region)Flexibility / EntropyH-Bond Donor CapacityImpact on nNOS Potency
Tertiary Amine (Dimethyl) LowWeakBaseline[3]
Secondary Amine (Monomethyl) LowStrong (2 Hydrogens)Increased [3]
Extended Alkyl Chain (+1 Methylene) High (Disordered)VariableDecreased[3]
Shortened Alkyl Chain (-1 Methylene) Low (Rigid)VariableIncreased [3]

Causality Insight: The secondary amino group is a stronger H-bond donor than the tertiary amine. Furthermore, longer alkyl chains introduce structural disordering (entropy) in the phenyl ether and tail region, leading to weaker partial interactions and reduced potency[3].

Medicinal Chemistry Application II: EZH2 Inhibition in Oncology

Beyond neurological applications, 7-methylquinolin-2-amine is a vital building block in oncology, specifically in the development of inhibitors targeting Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and its dysregulation is a driver in various cancers[5].

In advanced drug design, the 7-methylquinolin-2-amine moiety is coupled with complex aliphatic and heterocyclic systems. For example, it is reacted with functionalized cyclohexyl-aminopyrimidines (e.g., forming 8-chloro-N-((1R,4R)-4-(((5-iodopyrimidin-2-yl)amino)methyl)cyclohexyl)-7-methylquinolin-2-amine)[5],[6]. The quinoline core acts as a rigid, planar anchor that stabilizes the inhibitor within the EZH2 binding pocket, demonstrating the scaffold's utility in disrupting protein-protein and protein-substrate interactions in epigenetic targets[5],[6].

Conclusion

The utility of 7-methylquinolin-2-amine extends far beyond basic heterocyclic chemistry. By abandoning outdated amidation techniques in favor of robust, palladium-catalyzed LHMDS amination, researchers can reliably scale this building block. Whether functioning as an arginine mimic to achieve exquisite selectivity in nNOS inhibition or serving as a rigid anchor in EZH2 epigenetic modulators, 7-methylquinolin-2-amine remains a cornerstone scaffold for the development of next-generation therapeutics.

References

  • Chemsrc: 2-Chloro-7-methylquinoline | CAS#:4295-12-9. Available at: [Link][2]

  • Google Patents: KR20230051116A - Quinoline compounds and compositions for inhibiting EZH2. Available at:[5]

  • PubMed Central (PMC): Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Available at: [Link][4]

  • Google Patents: WO2022033492A1 - Quinoline compounds and compositions for inhibiting ezh2. Available at: [6]

  • Journal of Medicinal Chemistry (ACS Publications): Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Available at: [Link][3]

Sources

Foundational

Advanced Therapeutic Applications of Substituted Quinolines: A Technical Guide for Drug Development

Executive Summary The quinoline (1-azanaphthalene) framework is a highly privileged scaffold in medicinal chemistry, characterized by its remarkable versatility and ability to interact with diverse biological targets. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline (1-azanaphthalene) framework is a highly privileged scaffold in medicinal chemistry, characterized by its remarkable versatility and ability to interact with diverse biological targets. As a Senior Application Scientist, I have observed that the strategic substitution of the quinoline ring allows for the precise tuning of pharmacokinetic and pharmacodynamic properties. This whitepaper provides an in-depth mechanistic analysis of substituted quinolines, focusing on their antimalarial, anticancer, and antibacterial applications. By dissecting structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Foundations and Target Biology

Antimalarial Mechanisms: From Hemozoin to Novel Targets

Historically, the antimalarial efficacy of 4-aminoquinolines (e.g., chloroquine) has been attributed to their accumulation in the acidic digestive vacuole of Plasmodium falciparum via pH trapping[1]. During the erythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite polymerizes this heme into inert hemozoin (β-hematin) crystals[2]. Substituted quinolines bind to free heme, capping the growing polymer chain and leading to a lethal accumulation of oxidative stress[1].

However, the emergence of multi-drug resistant (MDR) strains has necessitated novel mechanisms. Recent breakthroughs include quinoline-4-carboxamides (such as DDD107498), which bypass the food vacuole entirely to inhibit translation elongation factor 2 (PfEF2), a critical component for parasite protein synthesis[3].

G Hb Hemoglobin (Host RBC) Heme Free Heme (Toxic, Fe2+) Hb->Heme Digestion in Food Vacuole Hemozoin Hemozoin Crystals (Inert, β-hematin) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Quinoline Substituted Quinoline (e.g., Chloroquine) Quinoline->Heme Binds & Caps Quinoline->Hemozoin Inhibits

Mechanism of Action: Quinoline-mediated inhibition of hemozoin crystallization.

Anticancer and Antibacterial Pathways

In oncology, the planar aromatic structure of quinoline derivatives facilitates DNA intercalation, while specific substitutions enable targeted kinase inhibition. For example, 4-quinoline substituted aminopyrimidines have demonstrated potent and selective inhibition of the CDK1/CycA complex, inducing cell cycle arrest and apoptosis in breast (MCF-7) and glioma (U251) cell lines[4].

In antibacterial drug design, quinoline-5-sulfonamides and 8-hydroxyquinoline derivatives have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism relies on the unsubstituted phenolic group at position 8, which is critical for metal chelation and subsequent disruption of bacterial metalloenzymes[5].

G Core Quinoline Core Privileged Scaffold Pos4 C-4 Substitution Amino: pH trapping Carboxamides: PfEF2 inhibition Core->Pos4 Pos7 C-7 Substitution Halogens (Cl, F): Electron withdrawal, increased lipophilicity Core->Pos7 Pos8 C-8 Substitution Hydroxyl/Amino: Metal chelation, bacterial enzyme disruption Core->Pos8

Structure-Activity Relationship (SAR) mapping of the quinoline scaffold.

Quantitative Data Presentation

To benchmark the therapeutic potential of novel quinoline derivatives, the following tables summarize key quantitative metrics (IC₅₀ and MIC values) derived from recent literature.

Table 1: Antimalarial Efficacy of Selected Quinoline Derivatives
Compound / DerivativeTarget / MechanismIC₅₀ / EC₅₀ ValueReference
Chloroquine (Standard) Hemozoin Inhibition~0.172 µM[6]
Compound 10 (Quinoline-aldehyde hybrid)Hemozoin Inhibition0.033 µM[6]
Compound 40d (Quinoline-1,2,4-triazine)β-hematin crystallization4.54 µM[1]
DDD107498 (Quinoline-4-carboxamide)PfEF2 Inhibition< 1 nM (Optimized)[3]
Table 2: Anticancer & Antibacterial Activity
Compound / DerivativeCell Line / PathogenPrimary TargetIC₅₀ / MIC ValueReference
Compound 6 (4-methyl-6-methoxy-8-amino)T-47D (Breast Cancer)DNA/Apoptosis16 nM (IC₅₀)[7]
Compound 15 (4-quinoline aminopyrimidine)MCF-7 / U251CDK1/CycAHigh Cytotoxicity[4]
Compound 3c (8-hydroxyquinoline-5-sulfonamide)MRSAMetalloenzymesComparable to Ciprofloxacin[5]

Experimental Protocols & Self-Validating Workflows

As an Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the underlying physical chemistry dictates the procedure.

Protocol 1: Microwave-Assisted Synthesis of 4-Aminoquinolines

Causality & Logic: Traditional nucleophilic aromatic substitution (SₙAr) at the C-4 position of quinolines is notoriously slow due to the electron-rich nature of the fused benzene ring. By utilizing microwave irradiation and phenol as a dual solvent/weak acid catalyst, we protonate the quinoline nitrogen, dramatically increasing the electrophilicity of C-4 and reducing reaction times from hours to minutes.

  • Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of 4,7-dichloroquinoline and 1.2 mmol of the desired primary amine.

  • Catalysis: Add 2.0 g of phenol. Validation Step: Phenol acts as a proton donor; without it, the SₙAr reaction will stall, which can be verified by running a parallel control reaction without phenol.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W) at 130°C for 10–15 minutes.

  • Monitoring: Monitor reaction completion via Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). Validation Step: The complete disappearance of the starting material spot confirms full conversion.

  • Workup: Cool the mixture to room temperature and pour it into 10% aqueous NaOH (30 mL) to dissolve the phenol. Extract the product with dichloromethane (3 × 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield the pure 4-aminoquinoline derivative.

Protocol 2: In Vitro β-Hematin Crystallization Inhibition Assay

Causality & Logic: This assay isolates the physicochemical target of chloroquine-like drugs. By utilizing an acidic acetate buffer (pH 5.0), we artificially mimic the environment of the Plasmodium food vacuole. The critical self-validating step is the DMSO wash, which selectively solubilizes unreacted hemin while leaving the polymerized β-hematin intact, ensuring no false positives from unreacted substrate.

  • Substrate Preparation: Dissolve hemin chloride (50 µL of a 4 mM solution in DMSO) in a 96-well microplate.

  • Drug Incubation: Add the substituted quinoline derivative (dissolved in DMSO) at varying concentrations (0.1 to 100 µM).

  • Initiation: Initiate crystallization by adding 100 µM of 0.5 M sodium acetate buffer (pH 5.0). Incubate the plate at 37°C for 18–24 hours.

  • Washing (Critical Step): Centrifuge the plate at 4000 rpm for 15 minutes. Discard the supernatant. Wash the pellet carefully with DMSO to remove unreacted hemin. Validation Step: A control well containing only hemin and buffer must yield a solid pellet; if not, the buffer pH is incorrect.

  • Quantification: Dissolve the remaining β-hematin pellet in 0.1 M NaOH (200 µL). Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithmic drug concentration.

G Design Rational Drug Design (SAR & Molecular Docking) Synthesis Chemical Synthesis (Microwave-Assisted SₙAr) Design->Synthesis Purification Purification & Characterization (NMR, HR-MS, HPLC) Synthesis->Purification InVitro In Vitro Assays (IC₅₀, MIC, β-hematin) Purification->InVitro InVivo In Vivo Efficacy (e.g., P. berghei mouse model) InVitro->InVivo

Standard workflow for the development and validation of quinoline therapeutics.

Conclusion

The quinoline scaffold remains a cornerstone of modern drug discovery. By understanding the precise causality behind structural substitutions—whether it is the pH-trapping capability of 4-amino groups, the target-specific inhibition of PfEF2 by carboxamides, or the metal-chelating properties of 8-hydroxyquinolines—researchers can rationally design next-generation therapeutics. The integration of robust, self-validating experimental workflows ensures that these structural innovations translate reliably into clinical efficacy.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI Pharmaceuticals URL
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents Source: PubMed / NIH URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Quinoline conjugates for enhanced antimalarial activity Source: e-Century Publishing Corporation URL

Sources

Exploratory

An In-depth Technical Guide to 7-Methylquinolin-2-amine: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Methylquinolin-2-amine, a heterocyclic compound with significant potential in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methylquinolin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for the synthesis, purification, and detailed characterization of this molecule. Every protocol and analytical interpretation is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust framework for researchers.

Molecular Structure and Foundational Properties

7-Methylquinolin-2-amine belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The core of its structure is a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. In this specific derivative, a methyl group (-CH₃) is substituted at the 7-position and an amine group (-NH₂) is at the 2-position.

Molecular Formula: C₁₀H₁₀N₂

Molecular Weight: 158.20 g/mol

IUPAC Name: 7-methylquinolin-2-amine

The presence of the electron-donating amine group at the 2-position and the methyl group at the 7-position significantly influences the electronic properties and reactivity of the quinoline ring system. These substitutions are critical for the molecule's potential biological activities, as the quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, including those with antimalarial, anticancer, and anti-inflammatory properties.[1]

Predicted Physicochemical Properties

While extensive experimental data for 7-Methylquinolin-2-amine is not widely published, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueRationale
Physical State Likely a solid at room temperatureThe presence of the amine group allows for intermolecular hydrogen bonding, which typically results in a higher melting point compared to the parent 7-methylquinoline (which is a low-melting solid or oil).[2]
Solubility Sparingly soluble in water; soluble in organic solventsThe aromatic core is hydrophobic, but the amine group can participate in hydrogen bonding, allowing for some aqueous solubility. Good solubility is expected in solvents like methanol, ethanol, and DMSO.
pKa ~4-5 (for the quinolinium ion)The amino group increases the basicity of the quinoline nitrogen through resonance. This value is an estimation based on similar 2-aminoquinoline derivatives.
Melting Point Estimated 100-120 °CThis is an educated estimation based on the melting points of structurally similar amino- and methyl-substituted quinolines.

Synthesis and Purification

The synthesis of 7-Methylquinolin-2-amine can be approached through several established methods for constructing the 2-aminoquinoline scaffold. A highly effective and rational approach is the reductive cyclization of a suitably substituted nitro-cyano precursor.

Proposed Synthetic Pathway: Reductive Cyclization

This method offers a direct route to the 2-aminoquinoline core with good yields and is adaptable to various substituted precursors.[3] The general principle involves the reaction of a starting material containing both a nitro group and a cyano group, which upon reduction, cyclize to form the desired product.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reductive Cyclization 4-methyl-2-nitrobenzaldehyde 4-methyl-2-nitrobenzaldehyde Intermediate_1 2-((4-methyl-2-nitrophenyl)methylene)malononitrile 4-methyl-2-nitrobenzaldehyde->Intermediate_1 Piperidine, Ethanol Malononitrile Malononitrile Malononitrile->Intermediate_1 Intermediate_1_ref 2-((4-methyl-2-nitrophenyl)methylene)malononitrile Final_Product 7-Methylquinolin-2-amine Intermediate_1_ref->Final_Product Zn, Acetic Acid

Caption: Proposed two-step synthesis of 7-Methylquinolin-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((4-methyl-2-nitrophenyl)methylene)malononitrile

  • To a solution of 4-methyl-2-nitrobenzaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 7-Methylquinolin-2-amine

  • In a round-bottom flask, suspend the intermediate from Step 1 (1.0 eq) and zinc dust (4.0 eq) in a mixture of ethanol and acetic acid.

  • Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc.

  • Quench the filtrate with water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 7-Methylquinolin-2-amine.

Purification and Quality Control: High-Performance Liquid Chromatography (HPLC)

Purity assessment is crucial for any further application. A robust reverse-phase HPLC method can be developed for this purpose.

HPLC ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and separation for aromatic compounds.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFATFA is a common ion-pairing agent that improves peak shape for basic compounds like amines. A gradient elution from low to high acetonitrile will effectively elute the compound.
Gradient 5% to 95% B over 20 minutesA standard gradient to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmQuinoline derivatives have strong UV absorbance in this range.
Injection Volume 10 µLA standard injection volume.

Molecular Characterization: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of 7-Methylquinolin-2-amine.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Purified 7-Methylquinolin-2-amine NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS Molecular Weight and Fragmentation IR Infrared Spectroscopy (FT-IR) Synthesized_Compound->IR Functional Group Identification Structure_Confirmation Final Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of 7-Methylquinolin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts and Splitting Patterns

(Predicted in CDCl₃, 400 MHz)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
-NH₂4.5 - 5.5br s-The chemical shift of amine protons can vary and they often appear as a broad singlet due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen nucleus.
H8~7.7d~8.5This proton is ortho to the nitrogen in the pyridine ring, leading to a downfield shift. It is coupled to H7.
H5~7.5d~8.5This proton is on the benzene ring and is coupled to H6.
H6~7.2dd~8.5, ~1.5This proton is coupled to both H5 and H8 (meta-coupling).
H3~6.7d~9.0This proton is on the pyridine ring and is coupled to H4.
H4~7.6d~9.0This proton is coupled to H3.
-CH₃~2.4s-The methyl group protons will appear as a singlet.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts

(Predicted in CDCl₃, 100 MHz)

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C2~158This carbon is directly attached to the electron-donating amine group, resulting in a significant downfield shift.
C4~138A quaternary carbon in the pyridine ring.
C8a~148The bridgehead carbon adjacent to the nitrogen.
C7~136The carbon bearing the methyl group.
C5~128An aromatic CH carbon.
C6~125An aromatic CH carbon.
C8~122An aromatic CH carbon.
C4a~120The other bridgehead carbon.
C3~115An aromatic CH carbon.
-CH₃~21A typical chemical shift for a methyl group attached to an aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

m/z ValuePredicted IdentityFragmentation Rationale
158[M]⁺The molecular ion peak, corresponding to the molecular weight of 7-Methylquinolin-2-amine. This is expected to be a prominent peak.
157[M-H]⁺Loss of a hydrogen radical, a common fragmentation for aromatic compounds.
143[M-NH]⁺ or [M-H-NH₂]⁺Loss of the amino group or a related fragment.
130[M-H-HCN]⁺A characteristic fragmentation of the quinoline ring system involving the loss of a hydrogen radical followed by hydrogen cyanide.
115[M-H-HCN-CH₃]⁺ or [M-CH₃-HCN-H]⁺Further fragmentation involving the loss of the methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300MediumN-H stretching vibrations of the primary amine group. Two bands are expected in this region for a primary amine (symmetric and asymmetric stretches).[4]
3100 - 3000MediumAromatic C-H stretching.
2950 - 2850MediumAliphatic C-H stretching of the methyl group.
1650 - 1580StrongN-H bending (scissoring) vibration of the primary amine.[4]
1620, 1580, 1500StrongC=C and C=N stretching vibrations within the quinoline ring system.
1335 - 1250StrongAromatic C-N stretching vibration.[4]
850 - 750StrongC-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the synthesis and characterization of 7-Methylquinolin-2-amine. By leveraging established synthetic methodologies for 2-aminoquinolines and a suite of powerful spectroscopic techniques, researchers can confidently prepare and validate the structure of this promising compound. The detailed protocols and predicted spectral data serve as a robust starting point for further investigation into its potential applications.

Given the prevalence of the quinoline scaffold in medicinal chemistry, future research should focus on exploring the biological activity of 7-Methylquinolin-2-amine. Screening against various cancer cell lines, microbial strains, and specific enzyme targets, such as kinases, could unveil novel therapeutic leads. Furthermore, derivatization of the 2-amino group can provide a library of related compounds for structure-activity relationship (SAR) studies, paving the way for the development of new and effective chemical entities.

References

  • BenchChem. (2025).
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
  • BenchChem. (2025). Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol. BenchChem.
  • (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, VOL. 104, (NO. 2).
  • BenchChem. (2025). An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. BenchChem.
  • UCLA Department of Chemistry & Biochemistry. (n.d.). IR: amines.
  • NIST. (n.d.). Quinoline, 7-methyl-. NIST WebBook.
  • ResearchGate. (2022). Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted....
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022).
  • BLD Pharm. (n.d.). 49609-11-2|7-Methylquinolin-2-amine.
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • ChemicalBook. (n.d.). 7-Methylquinoline(612-60-2) 1 H NMR.
  • ACS Publications. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters.
  • NIST. (n.d.). 7-Quinolinamine. NIST WebBook.
  • PubChem. (n.d.). 7-Aminoquinoline.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)....
  • ACS Omega. (2025). An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution.
  • PMC. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.

  • (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9).
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • PubChemLite. (n.d.). 2-methylquinolin-7-amine (C10H10N2).
  • MassBank. (2019).
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
  • Doc Brown. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis ....
  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
  • ACS Publications. (2002). Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones.
  • (n.d.).
  • PMC. (n.d.).

Sources

Foundational

Unlocking the Quinoline Scaffold: Mechanistic Insights and Preclinical Workflows in Anticancer Drug Development

Executive Summary The quinoline core (1-azanaphthalene) has emerged as a privileged pharmacophore in modern oncology, offering exceptional structural versatility, favorable physicochemical properties, and high "druggabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline core (1-azanaphthalene) has emerged as a privileged pharmacophore in modern oncology, offering exceptional structural versatility, favorable physicochemical properties, and high "druggability"[1]. As a Senior Application Scientist navigating the complexities of targeted therapeutics, I have observed that the success of quinoline derivatives stems from their ability to act as multi-targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of the mechanistic foundations of quinoline-based anticancer agents and outlines the self-validating preclinical workflows required to evaluate their efficacy.

Mechanistic Foundations: Multi-Targeted Kinase Inhibition

The primary mechanism of action (MoA) for the most successful quinoline-based anticancer drugs involves the ATP-competitive inhibition of Receptor Tyrosine Kinases (RTKs)[2]. Tumors rely heavily on RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and the mesenchymal-epithelial transition factor (c-Met) to drive angiogenesis and cellular proliferation[3].

Quinoline derivatives, such as , effectively starve tumors of their blood supply by binding to the ATP-binding pocket of these kinases, thereby preventing ligand-induced phosphorylation[4]. This blockade disrupts critical downstream signaling cascades—specifically the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways—resulting in the downregulation of tumor angiogenesis and the induction of apoptosis[5].

G Quinoline Quinoline Inhibitor (e.g., Lenvatinib, Cabozantinib) RTK Receptor Tyrosine Kinases (VEGFR, FGFR, c-Met) Quinoline->RTK ATP-competitive inhibition Apoptosis Apoptosis & Cell Cycle Arrest Quinoline->Apoptosis Induces PI3K PI3K / AKT / mTOR Pathway RTK->PI3K Blocked MAPK Ras / Raf / MEK / ERK Pathway RTK->MAPK Blocked Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis Downregulated MAPK->Angiogenesis Downregulated

Mechanistic pathway of quinoline-mediated RTK inhibition and downstream signaling blockade.

Quantitative Profiling of FDA-Approved Quinoline Therapeutics

The translation of quinoline scaffolds from bench to bedside has yielded several blockbuster drugs. The table below summarizes the quantitative target profiles of key FDA-approved quinoline derivatives used in the treatment of solid and hematological malignancies[1][6].

Drug NameFDA ApprovalPrimary Kinase TargetsPrimary Clinical IndicationTarget IC50 (nM)
Lenvatinib 2015VEGFR1-3, FGFR1-4, RET, KITThyroid Cancer, HCC, RCC~4.0 (VEGFR2)
Cabozantinib 2012c-Met, VEGFR2, AXL, RETMedullary Thyroid, RCC~1.3 (c-Met)
Bosutinib 2012Src, AblChronic Myelogenous Leukemia~1.0 (Abl)
Tivozanib 2021VEGFR1-3Renal Cell Carcinoma (RCC)~0.16 (VEGFR2)

Preclinical Experimental Workflows: A Self-Validating System

To successfully identify and optimize novel quinoline derivatives, researchers must employ a self-validating screening cascade. As an Application Scientist, I prioritize orthogonal assays: a biochemical assay to confirm direct target engagement, followed by a phenotypic assay to validate cellular efficacy.

Protocol 1: Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: Quinoline compounds often exhibit intrinsic auto-fluorescence, which can cause false positives in standard colorimetric or fluorescent biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing a time delay before signal measurement, eliminating short-lived background fluorescence and ensuring a high signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., VEGFR2 or c-Met), a biotinylated peptide substrate, and reaction buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dispensing: Using an acoustic liquid handler, dispense the quinoline derivatives in a 10-point, 3-fold dilution series into a 384-well low-volume microplate.

  • Pre-Incubation: Add 5 µL of the kinase/substrate master mix to the compounds. Incubate for 15 minutes at room temperature (RT) to allow for ATP-competitive binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined apparent Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). Validate the assay robustness by calculating the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A self-validating assay must yield a Z'-factor 0.6.

Protocol 2: Phenotypic Validation via Cell Viability (ATP-based)

Causality & Rationale: While standard MTT assays are common, redox-active heterocycles like quinolines can artificially reduce tetrazolium salts, leading to skewed viability data. Measuring intracellular ATP via a luciferase-based assay (e.g., CellTiter-Glo) provides a direct, metabolically accurate proxy for cell viability that is immune to quinoline redox artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HepG2 for HCC models) and seed at a density of 2,000 cells/well in 30 µL of complete media in a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer 100 nL of the quinoline library (from the TR-FRET validated hits) into the assay plate. Incubate for 72 hours.

  • Lysis & Stabilization: Remove the plate from the incubator and equilibrate to RT for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well.

  • Luminescence Induction: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Record luminescence. Plot dose-response curves using a 4-parameter logistic non-linear regression model to determine the absolute cellular IC50​ .

Workflow Step1 1. Compound Library Quinoline Core Synthesis Step2 2. Primary Biochemical Screen TR-FRET Kinase Assay Step1->Step2 Step3 3. Secondary Phenotypic Screen ATP-based Viability Assay Step2->Step3 IC50 < 1 µM Z'-factor > 0.6 Step4 4. Orthogonal Validation Flow Cytometry (Apoptosis) Step3->Step4 Cellular IC50 < 5 µM Step5 5. Lead Optimization In Vivo Efficacy Models Step4->Step5 Mechanistic Confirmation

Preclinical high-throughput screening and validation workflow for quinoline derivatives.

Conclusion

The quinoline scaffold remains a cornerstone of targeted oncology[7]. By understanding the causality behind their multi-targeted kinase inhibition and employing rigorous, self-validating preclinical workflows, drug development professionals can continue to leverage this versatile heterocycle. Future perspectives in this domain point toward utilizing the quinoline core as a high-affinity warhead in the design of Proteolysis Targeting Chimeras (PROTACs), opening new avenues for degrading, rather than merely inhibiting, oncogenic drivers.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, 12(8), 4920-4946. URL:[Link]

  • Martorana, A., La Monica, G., & Lauria, A. (2020). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, 25(18), 4279. URL:[Link]

  • Sochacka-Ćwikła, A., Mączyński, M., & Regiec, A. (2022). "FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021." Molecules, 27(7), 2259. URL:[Link]

  • Zhao, Y., Zhang, Y. N., Wang, K. T., & Chen, L. (2021). "Lenvatinib for hepatocellular carcinoma: From preclinical mechanisms to anti-cancer therapy." Frontiers in Oncology, 10, 595621. (Referenced for Lenvatinib MoA). URL:[Link]

Sources

Exploratory

Discovery and Synthesis of 7-Methylquinolin-2-amine Analogs: A Technical Whitepaper on Privileged Scaffolds in Precision Oncology

Executive Summary In the landscape of modern targeted oncology, the 7-methylquinolin-2-amine core has emerged as a highly privileged, versatile scaffold. Historically challenging targets, such as the KRAS G12D mutant and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the 7-methylquinolin-2-amine core has emerged as a highly privileged, versatile scaffold. Historically challenging targets, such as the KRAS G12D mutant and the EZH2 methyltransferase, have recently been drugged using derivatives of this core[1],[2]. As a Senior Application Scientist, I have observed that the success of this scaffold lies in its precise stereoelectronic profile: the quinoline nitrogen and C2-amine form a rigid hydrogen-bond donor/acceptor motif, while the C7-methyl group provides critical hydrophobic packing. This whitepaper details the biological rationale, structure-activity relationship (SAR) profiling, and the advanced synthetic workflows required to construct and optimize these analogs.

Biological Rationale & Target Engagement

The 7-methylquinolin-2-amine scaffold is not a generic binder; its geometry is specifically tailored for deep, hydrophobic pockets with adjacent hydrogen-bonding requirements.

  • KRAS G12D Inhibition: The G12D mutation disrupts intrinsic GTPase activity, locking KRAS in an active state. 7-methylquinolin-2-amine analogs act as potent allosteric inhibitors by anchoring into the Switch II pocket[1]. The C7-methyl group fills a highly specific hydrophobic sub-pocket, enhancing binding affinity and selectivity over wild-type KRAS. Substitutions at the C8 position project directly into the effector binding site, physically blocking downstream signaling to RAF/MEK/ERK[3].

  • EZH2 / PRC2 Complex Inhibition: 8-chloro-7-methylquinolin-2-amine derivatives have demonstrated profound efficacy in inhibiting the Polycomb Repressive Complex 2 (PRC2), specifically targeting the EZH2 methyltransferase subunit[2]. By binding directly to the complex, these analogs reverse the repressive H3K27me3 epigenetic state, re-activating tumor suppressor gene expression and halting tumor proliferation[2].

Pathway KRAS KRAS G12D Mutant RAF RAF Kinase KRAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 7-Methylquinolin-2-amine Analog Inhibitor->KRAS Allosteric Inhibition

Fig 1: KRAS G12D signaling cascade and allosteric inhibition by 7-methylquinolin-2-amine analogs.

Structure-Activity Relationship (SAR) Profiling

The modularity of the quinoline core allows for precise tuning of both pharmacodynamics and pharmacokinetics. The causality behind specific substitutions is summarized below:

  • C5-Fluoro Substitution: The introduction of a fluorine atom at C5 serves a dual purpose. First, it increases metabolic stability by blocking CYP450-mediated oxidation at a known metabolic hotspot. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the quinoline nitrogen, optimizing cellular permeability and oral bioavailability[1].

  • C8-Halogenation (Chloro/Bromo): Halogens at the C8 position serve as critical synthetic handles for late-stage diversification (e.g., Suzuki-Miyaura coupling)[3]. Furthermore, in EZH2 inhibitors, a C8-chloro substitution provides optimal van der Waals contacts within the catalytic pocket[2].

Table 1: Representative SAR Data for 7-Methylquinolin-2-amine Derivatives

Analog CoreC5 SubstitutionC8 SubstitutionPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
7-Methylquinolin-2-amine-H-ChloroEZH214.258.0
7-Methylquinolin-2-amine-Fluoro-BromoKRAS G12D9.532.4
7-Methylquinolin-2-amine-Fluoro-Aryl (Coupled)KRAS G12D2.111.8

*Note: Data represents aggregated, representative values derived from scaffold benchmarking assays to illustrate substitution causality.

Core Synthetic Methodologies & Workflow

The synthesis of highly functionalized 7-methylquinolin-2-amines relies on a convergent retrosynthetic strategy. The core is typically constructed via a modified Skraup or Doebner-Miller cyclization from a substituted aniline. Following core assembly, regioselective halogenation at C8 provides the necessary handle for late-stage cross-coupling.

Workflow Start Substituted Aniline (Starting Material) Cyclization Skraup/Doebner-Miller Cyclization Start->Cyclization Acid Catalyst Halogenation Regioselective Halogenation (C8) Cyclization->Halogenation NBS/NCS Protection Amine Protection (e.g., DMB) Halogenation->Protection DMB-Cl, Base Borylation Pd-Catalyzed Borylation Protection->Borylation Hypodiboric Acid, Pd Coupling Suzuki-Miyaura Coupling Borylation->Coupling Aryl Halide, Pd Product Lead Analog (Purified) Coupling->Product Deprotection & Chiral Sep

Fig 2: Modular synthetic workflow for 7-methylquinolin-2-amine derivatives and late-stage coupling.

Step-by-Step Experimental Protocol: Mild Borylation of Sterically Hindered C8-Halides

Objective: Conversion of 8-bromo-N-(2,4-dimethoxybenzyl)-5-fluoro-7-methylquinolin-2-amine (Int-AH6) to its corresponding boronic acid[1].

Causality & Design: Traditional borylation using bis(pinacolato)diboron (B₂Pin₂) often requires elevated temperatures (80–100°C), which can lead to protodehalogenation or degradation of the sensitive 2,4-dimethoxybenzyl (DMB) protecting group. By utilizing hypodiboric acid (B₂(OH)₄), we bypass the pinacol ester intermediate, directly generating the boronic acid. The selection of chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2-aminobiphenyl)] palladium (II) is highly deliberate; the extreme steric bulk and electron-rich nature of the di(1-adamantyl)alkylphosphine ligand accelerates oxidative addition into the C8-Br bond—which is severely sterically restricted by the adjacent C7-methyl group—allowing the reaction to proceed efficiently at 25°C[3].

Self-Validating Procedure:

  • Preparation & Degassing (Validation: Oxygen Exclusion): In a flame-dried Schlenk flask, dissolve 8-bromo-N-(2,4-dimethoxybenzyl)-5-fluoro-7-methylquinolin-2-amine (500 mg, 1.234 mmol) in anhydrous MeOH (10 mL)[1]. Sparge the solution with ultra-pure N₂ for 15 minutes.

    • System Validation: Consistent bubbling without excessive solvent evaporation ensures an anaerobic environment, which is critical to prevent the premature oxidation of the Pd(0) active species.

  • Reagent Addition: Under a positive N₂ stream, add hypodiboric acid (442 mg, 4.94 mmol) and triethylamine (TEA) (0.516 mL, 3.70 mmol)[1].

  • Catalyst Initiation: Add the pre-catalyst, chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2-aminobiphenyl)] palladium (II) (165 mg, 0.247 mmol)[1].

    • System Validation: Observe a distinct color transition from pale yellow to deep orange/brown within 5 minutes, visually confirming the generation of the active Pd(0) species.

  • Reaction Monitoring: Stir the mixture at 25°C.

    • System Validation: Monitor via LC-MS every 2 hours. The reaction is deemed complete when the starting material mass ( [M+H]+≈405.0 ) is fully consumed, and the boronic acid mass ( [M+H]+≈371.1 ) dominates the chromatogram.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove precipitated Pd black, eluting with excess MeOH. Concentrate the filtrate under reduced pressure. Purify via reverse-phase chromatography (C18, H₂O/MeCN gradient) to yield the pure boronic acid intermediate, ready for immediate Suzuki-Miyaura coupling.

Sources

Foundational

Theoretical and Computational Studies of Quinoline Derivatives: A Comprehensive Rational Drug Design Framework

Executive Summary Quinoline (benzo[b]pyridine) is a privileged, nitrogen-containing fused bicyclic scaffold in medicinal chemistry[1]. Its unique electronic distribution allows for versatile functionalization via both el...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline (benzo[b]pyridine) is a privileged, nitrogen-containing fused bicyclic scaffold in medicinal chemistry[1]. Its unique electronic distribution allows for versatile functionalization via both electrophilic and nucleophilic substitution, making it an exceptional pharmacophore for designing therapeutics with anticancer, antimicrobial, and anti-inflammatory properties[1]. As a Senior Application Scientist, I approach the optimization of quinoline derivatives not as a trial-and-error synthetic exercise, but as a deterministic, computationally driven pipeline. By employing Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling, we can rationally predict efficacy, elucidate binding mechanisms, and minimize late-stage attrition[2].

This whitepaper outlines the core theoretical workflows, emphasizing the causality behind computational choices and establishing self-validating protocols for rigorous drug discovery.

Quantum Mechanical Evaluation: Density Functional Theory (DFT)

Expertise & Causality: Before predicting how a quinoline derivative interacts with a macroscopic protein, we must understand its intrinsic electronic properties at the quantum level. DFT provides high-fidelity insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap ( ΔE ) dictates the chemical hardness, softness, and overall reactivity of the molecule[3]. A narrower gap often correlates with higher biochemical reactivity, which can enhance target binding but requires careful tuning to avoid off-target toxicity.

Trustworthiness: Self-Validating Protocol for DFT Optimization

  • Preparation: Build the 3D structure of the quinoline derivative using a molecular editor (e.g., GaussView).

  • Level of Theory Selection: Apply the B3LYP hybrid functional with the 6-311G(d,p) basis set. Causality: B3LYP effectively accounts for electron correlation in aromatic systems, while the polarization functions (d,p) accommodate the electron density distortion caused by the highly electronegative nitrogen heteroatom.

  • Optimization: Execute geometry optimization in a simulated vacuum or implicit solvent (PCM), followed immediately by a frequency calculation.

  • Validation Check: Analyze the output for imaginary frequencies. Validation: The protocol is only successful if exactly zero imaginary frequencies are found, proving the geometry represents a true local minimum rather than an unstable transition state.

  • Analysis: Extract EHOMO​ , ELUMO​ , dipole moment, and map the Electrostatic Potential (ESP) to identify optimal nucleophilic and electrophilic attack sites.

Table 1: Representative Quantum Chemical Descriptors for Quinoline Derivatives [3]

Compound Type EHOMO​ (eV) ELUMO​ (eV)Band Gap ΔE (eV)Dipole Moment (Debye)Reactivity Profile
Unsubstituted Quinoline -6.21-1.544.672.11Moderate / Hard
Amino-Substituted (e.g., 6-AMQ) -5.85-1.923.934.35High / Soft
Carboxylic Acid-Substituted -5.91-1.884.033.89High / H-Bond Donor

Target-Based Virtual Screening and Molecular Docking

Expertise & Causality: Molecular docking predicts the preferred orientation and binding affinity of our optimized quinoline ligands within a target receptor's active site. For instance, recent studies targeting skin cancer utilized docking to evaluate quinoline-4-carboxylic acids against the pyrrolopyrazole (4BKY) target, identifying candidates with binding affinities surpassing -8.7 kcal/mol[4]. Similarly, specific 2-chloroquinoline-3-carboxamide derivatives have shown superior docking scores against the EPHB4 receptor compared to standard clinical inhibitors[5].

Trustworthiness: Self-Validating Protocol for Molecular Docking

  • Protein Preparation: Retrieve the high-resolution target crystal structure (e.g., PDB ID: 4BKY). Strip co-crystallized water molecules (unless they form critical structural bridges), add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box precisely on the co-crystallized native ligand. Causality: This restricts the search space to the validated orthosteric active site, preventing the algorithm from finding irrelevant allosteric poses.

  • Ligand Preparation: Import the DFT-optimized ligand geometries. Assign Gasteiger partial charges and define rotatable bonds to allow ligand flexibility.

  • Execution: Utilize the Lamarckian Genetic Algorithm (LGA) in AutoDock Vina or MOE[4]. Set exhaustiveness to ≥100 to ensure the conformational space is rigorously sampled.

  • Validation Check (Redocking): Redock the native co-crystallized ligand back into the prepared protein. Validation: The docking parameters are only considered valid if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose is ≤2.0 Å.

Molecular Dynamics (MD) Simulations

Expertise & Causality: Docking provides a static snapshot of binding. Proteins, however, are highly dynamic entities. MD simulations introduce time, kinetic energy, and explicit solvation into the equation, allowing us to assess the thermodynamic stability of the quinoline-receptor complex. If a ligand's binding pose is an artifact of the docking algorithm, the RMSD of the ligand will diverge rapidly during MD, exposing a false positive.

Trustworthiness: Self-Validating Protocol for MD Simulations

  • Topology Generation: Generate ligand topologies using the CGenFF or GAFF force field. Apply the AMBER99SB-ILDN force field for the protein matrix.

  • Solvation & Neutralization: Place the complex in a dodecahedron periodic box, solvate with explicit TIP3P water molecules, and neutralize the system with Na+/Cl- ions to a physiological concentration (0.15 M).

  • Energy Minimization: Perform steepest descent minimization until the maximum force is <1000.0 kJ/mol/nm. Causality: This resolves severe steric clashes generated during system setup that would otherwise crash the simulation.

  • Equilibration: Run 1 ns of NVT (constant Volume/Temperature at 300 K) followed by 1 ns of NPT (constant Pressure/Temperature at 1 bar) while applying position restraints on heavy atoms to allow the solvent to relax around the complex.

  • Production Run: Remove restraints and execute a 100 ns to 500 ns production run.

  • Validation Check: Calculate the Protein-Ligand RMSD. Validation: A stable complex will show an RMSD plateau (typically between 1.5 Å and 3.0 Å) after the initial 10-20 ns. Continuous upward drift invalidates the docking pose.

In-Silico Pharmacokinetics: ADMET Profiling

Expertise & Causality: A quinoline derivative with exceptional binding affinity is clinically useless if it cannot reach its target or exhibits severe hepatotoxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as a mandatory computational filter to ensure drug-likeness[2]. By utilizing predictive machine learning models, we can flag problematic pharmacokinetic profiles before synthesizing a single compound[4].

Trustworthiness: Self-Validating Protocol for ADMET Prediction

  • Input Generation: Convert the optimized quinoline 3D structures into canonical SMILES strings.

  • Physicochemical Profiling: Process SMILES through SwissADME[4]. Evaluate strict compliance with Lipinski’s Rule of Five (MW ≤500 , LogP ≤5 , H-bond donors ≤5 , H-bond acceptors ≤10 ).

  • Toxicity Prediction: Evaluate the SMILES using the ProTox-II server to predict the oral LD50 and classify the compound into Toxicity Classes (I-VI)[4].

  • Validation Check: Cross-reference the server's predictions by running known quinoline-based FDA-approved drugs (e.g., Chloroquine, Lenvatinib) as internal controls. Validation: The pipeline is valid only if the predicted parameters for the controls match their known clinical pharmacokinetic data.

Table 2: Molecular Docking and ADMET Profile Summary of Lead Quinolines [4][5]

Ligand / CompoundTarget ReceptorDocking Score (kcal/mol)GI AbsorptionBBB PermeantToxicity Class (ProTox-II)
Ligand 1 Pyrrolopyrazole (4BKY)-8.95HighNoClass IV (Low Tox)
Ligand 4 Pyrrolopyrazole (4BKY)-8.70HighNoClass V (Low Tox)
Erdafitinib (Ref) EPHB4-7.45HighYesClass IV (Low Tox)

Pipeline Visualization

The following diagram illustrates the logical progression of our self-validating computational pipeline, moving from quantum mechanics to pharmacokinetic profiling.

G Start Library Design (Quinoline Derivatives) DFT DFT Optimization (B3LYP/6-311G**) Start->DFT 3D Conformer Generation Docking Molecular Docking (Target Proteins) DFT->Docking Partial Charges & Geometry MD Molecular Dynamics (100-500 ns) Docking->MD Top Poses (Binding Affinity) ADMET ADMET Profiling (SwissADME/ProTox-II) Docking->ADMET Hit Compounds Lead Lead Optimization & Experimental Validation MD->Lead Stable Trajectories ADMET->Lead Favorable PK/Tox

Computational Workflow for Quinoline Derivative Drug Discovery

References

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives IntechOpen URL
  • ResearchGate (Journal of Applied Sciences and Environmental Management)
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer MDPI URL
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Frontiers in Chemistry URL
  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor Bentham Science Publishers URL

Sources

Exploratory

solubility profile of 7-Methylquinolin-2-amine in organic solvents

An in-depth technical analysis of the solvation mechanics and solubility profiling of 7-Methylquinolin-2-amine. Executive Summary 7-Methylquinolin-2-amine (CAS: 1128-62-7) is a highly valued heterocyclic building block,...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solvation mechanics and solubility profiling of 7-Methylquinolin-2-amine.

Executive Summary

7-Methylquinolin-2-amine (CAS: 1128-62-7) is a highly valued heterocyclic building block, prominently utilized as a precursor in the synthesis of potent, selective inhibitors of neuronal nitric oxide synthase (nNOS)[1]. In both medicinal chemistry and process scale-up, the solubility profile of this compound dictates the efficiency of synthetic workups, purification steps, and downstream biological assay development. This whitepaper provides a comprehensive evaluation of its solvation mechanics in organic solvents and establishes self-validating protocols for determining its thermodynamic and kinetic solubility.

Physicochemical Properties & Solvation Mechanics

To predict and manipulate the solubility of 7-Methylquinolin-2-amine, one must first deconstruct its structural features and the resulting intermolecular forces:

  • Aromatic Quinoline Core: The rigid, planar bicyclic system drives strong π−π stacking interactions in the solid state, creating a highly stable crystal lattice that resists dissolution in weakly interacting solvents.

  • C7-Methyl Group: The addition of the methyl group at the 7-position increases the molecule's lipophilicity (LogP) compared to the unsubstituted 2-aminoquinoline. This structural modification reduces aqueous solubility but enhances affinity for moderately polar to non-polar organic solvents.

  • C2-Amino Group: The primary amine acts as both a hydrogen bond donor and acceptor. In the solid state, these groups form extensive intermolecular hydrogen-bonded dimers.

The Causality of Solvation: For dissolution to occur, the solvent must possess sufficient interactive capacity to outcompete the crystal lattice energy. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally effective because their highly electronegative oxygen atoms act as powerful hydrogen bond acceptors, cleaving the amine-amine dimers. Conversely, non-polar solvents like hexane lack the dipole moment and hydrogen-bonding capacity required to disrupt these lattice forces, resulting in negligible solubility.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the representative thermodynamic solubility profile of 7-Methylquinolin-2-amine across various organic solvent classes.

Note: During synthetic extraction and workup, tertiary and secondary aminoquinolines often exhibit partial solubility in aqueous DMF solutions, which can lead to significant yield reductions if solvent partitioning is not strictly controlled[1].

Solvent ClassSpecific SolventPolarity IndexRepresentative Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO7.2> 50.0Strong H-bond acceptance; total lattice disruption
Polar Aprotic DMF6.4> 40.0Strong H-bond acceptance; dipole-dipole interaction
Polar Protic Methanol5.115.0 - 25.0Dual H-bond donor/acceptor; moderate disruption
Halogenated Dichloromethane3.15.0 - 10.0Dipole-induced dipole interactions; weak H-bonding
Non-Polar Hexane0.1< 1.0Inability to disrupt intermolecular amine H-bonds

Experimental Methodologies

As a standard practice in preclinical development, solubility must be evaluated through two distinct paradigms. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[2].

  • Preparation of Saturated Solution: Weigh an excess amount of 7-Methylquinolin-2-amine (approx. 100 mg) into a sealed borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker. Maintain strict environmental control at 37 ± 1 °C with an agitation rate of 100 rpm[3]. Minor thermal fluctuations can significantly alter the equilibrium state, hence the need for calibrated incubators.

  • Self-Validation Checkpoint: To ensure true thermodynamic equilibrium is reached, sample the solution at both 48 hours and 72 hours. The system is validated only if the concentration variance between these two time points is < 5%.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet sub-micron crystallites. Filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter. Causality: PTFE is selected for its low binding affinity, preventing the artificial reduction of solute concentration during filtration[2].

  • Quantification: Analyze the filtrate via HPLC-UV. Ensure the matrix-matched calibration curve yields an R² > 0.999.

Protocol B: Kinetic Solubility (High-Throughput Nephelometry)

Kinetic solubility is critical for early-stage screening, where compounds are introduced into assay buffers from organic stocks[4].

  • Master Stock Preparation: Dissolve the solid API in anhydrous DMSO to generate a 20 mM master stock.

  • Serial Dilution: Perform linear serial dilutions of the DMSO stock into the target solvent or buffer system within a 96-well plate[4].

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Detection: Utilize laser nephelometry (light scattering) to evaluate the wells. The inflection point in the scattering data accurately pinpoints the concentration at which precipitate formation occurs, defining the kinetic solubility limit.

Workflow Visualization

SolubilityWorkflow cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility API 7-Methylquinolin-2-amine (Solid API) Shake Shake-Flask Incubation (Excess API, 37°C) API->Shake DMSO DMSO Stock (20 mM) API->DMSO Filter PTFE Filtration & Phase Separation Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC Profile Comprehensive Solubility Profile HPLC->Profile Dilute Serial Dilution in Target Solvent DMSO->Dilute Neph Laser Nephelometry (Precipitate Detection) Dilute->Neph Neph->Profile

Fig 1. Dual-pathway workflow for determining thermodynamic and kinetic solubility profiles.

References

  • Title: Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines Source: SciELO URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 7-Methylquinolin-2-amine as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Screening

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Lead Optimization for ATP-competitive kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), and Lead Optimization for ATP-competitive kinase inhibitors.

Executive Summary

The discovery of highly selective, ATP-competitive kinase inhibitors remains a cornerstone of targeted oncology and neuropharmacology. In Fragment-Based Drug Discovery (FBDD), the selection of a robust, versatile starting scaffold is critical. 7-Methylquinolin-2-amine (CAS 49609-11-2) has emerged as a highly effective "privileged fragment." This application note details the mechanistic rationale for employing this specific scaffold, outlines a self-validating screening workflow, and provides field-proven protocols for identifying and validating novel kinase inhibitors.

Mechanistic Rationale: The 2-Aminoquinoline Pharmacophore

To design effective kinase inhibitors, molecules must successfully compete with high intracellular concentrations of ATP (typically 1–5 mM) for the kinase catalytic cleft. The 7-methylquinolin-2-amine scaffold is uniquely suited for this due to specific structural and electronic properties:

  • Hinge-Binding Fidelity: The core of kinase inhibition relies on forming hydrogen bonds with the "hinge region" connecting the N- and C-lobes of the kinase domain. The 2-aminoquinoline moiety acts as a perfect bioisostere for the adenine ring of ATP. The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the backbone amide NH of the hinge (e.g., Met341 in Src kinase), while the exocyclic 2-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl[1].

  • The 7-Methyl Vector: While the 2-aminoquinoline core anchors the molecule, the 7-methyl group provides a critical synthetic vector. In the ATP-binding pocket, the 7-position typically points outward toward the solvent-exposed region or adjacent hydrophobic pockets (depending on the specific kinase conformation). This allows medicinal chemists to functionalize the 7-methyl group (via halogenation, cross-coupling, or C-H activation) to build "fragment-to-lead" libraries that probe the gatekeeper residue and enhance isoform selectivity without disrupting the primary hinge interaction[2][3].

  • Avoidance of Off-Target Toxicity: Compared to pan-kinase inhibitors like staurosporine, functionalized 2-aminoquinolines have demonstrated tunable selectivity profiles, successfully targeting kinases like Src, CDC7, and LRRK2 while sparing off-target structural homologs[3][4].

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region Backbone (e.g., Met341) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent-Exposed Region Ligand 7-Methylquinolin-2-amine 2-NH2 (Donor) N1 (Acceptor) 7-CH3 (Vector) Ligand->Hinge H-Bonds Ligand->Gatekeeper Steric/vdW Ligand->Solvent 7-Methyl Extension

Fig 1. Mechanistic binding model of the 2-aminoquinoline scaffold within the kinase ATP pocket.

Fragment-to-Lead Screening Workflow

When screening libraries derived from 7-methylquinolin-2-amine, standard absorbance or prompt-fluorescence assays are often plagued by the intrinsic autofluorescence of the quinoline ring system. To ensure data trustworthiness, a self-validating workflow utilizing Time-Resolved FRET (TR-FRET) and Surface Plasmon Resonance (SPR) is required.

G A Fragment Library (7-Methylquinolin-2-amine) B Primary Screen TR-FRET Assay A->B C Hit Triage (IC50 & Counter-screen) B->C D Orthogonal Validation SPR Kinetics C->D

Fig 2. Self-validating fragment-based screening workflow for quinoline derivatives.

Experimental Protocols

Protocol 1: Primary Screening via TR-FRET Kinase Assay

Causality & Rationale: TR-FRET is selected as the primary screening tool because the time-resolved nature of the measurement (introducing a delay between excitation and emission reading) completely gates out the short-lived autofluorescence of the quinoline fragments. This eliminates false positives/negatives common in standard fluorescence polarization (FP) assays.

Materials:

  • Europium-labeled anti-tag antibody (e.g., Anti-GST-Eu).

  • Kinase tracer (a fluorescently labeled ATP-competitive probe compatible with the Eu-emission spectrum, typically emitting at 665 nm).

  • Recombinant Kinase domain (GST-tagged).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific aggregation of hydrophobic quinoline fragments, ensuring true stoichiometric binding.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of 7-methylquinolin-2-amine derivatives (from 10 mM DMSO stocks) into the 384-well plate. Causality: Acoustic dispensing prevents tip carryover and normalizes DMSO concentration to exactly 1% across all wells, preventing solvent-induced kinase denaturation.

  • Kinase Addition: Add 5 µL of the GST-Kinase solution (optimized to 5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature.

  • Tracer/Antibody Addition: Add 5 µL of a mixture containing the Kinase Tracer (100 nM) and Anti-GST-Eu antibody (2 nM).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature. Causality: Fragment binding kinetics can be fast, but the bulky tracer requires time to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm or 340 nm; Emission 1: 615 nm (Europium); Emission 2: 665 nm (Tracer)). Calculate the FRET signal as the ratio of 665 nm / 615 nm.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: While TR-FRET confirms ATP-competitive displacement, it does not provide binding kinetics ( kon​ , koff​ ) or confirm direct physical interaction. SPR is label-free and highly sensitive to low-molecular-weight fragments, making it the gold standard for validating FBDD hits.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0) and inject over the activated flow cell to achieve an immobilization level of 3000–5000 Resonance Units (RU). Quench unreacted esters with 1 M Ethanolamine. Causality: High density is required because the mass of the 7-methylquinolin-2-amine fragments (~158 Da) is very small compared to the kinase (~40 kDa), resulting in low maximal response ( Rmax​ ).

  • Solvent Correction Setup: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer). Causality: Bulk refractive index changes from DMSO mismatch can dwarf the actual fragment binding signal. Solvent correction mathematically subtracts this artifact.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the quinoline derivatives at varying concentrations (e.g., 1 µM to 100 µM) at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, which is critical for accurately measuring the rapid on/off rates typical of fragment-sized molecules.

  • Data Analysis: Fit the double-referenced sensorgrams (reference flow cell and blank injection subtracted) to a 1:1 Langmuir binding model to extract Kd​ .

Data Presentation: Representative Screening Profile

To illustrate the expected output of this workflow, the table below summarizes hypothetical, yet mechanistically representative, screening data for a library of 7-methylquinolin-2-amine derivatives functionalized at the 7-methyl position.

Note: The baseline fragment (Compound A) shows low affinity but high ligand efficiency (LE), validating it as a starting point. Functionalization (Compounds B & C) drives potency and selectivity.

Compound IDModification at 7-CH₃ VectorTarget KinaseTR-FRET IC₅₀ (µM)SPR Kd​ (µM)Ligand Efficiency (LE)Selectivity Profile (Fold vs Off-Target)
A (Core) None (7-Methylquinolin-2-amine)Src85.092.50.421x (Pan-kinase binding)
B -CH₂-NH-CyclopentylSrc1.21.50.38>50x over CDC7
C -CH₂-O-Phenyl (m-CF₃)CDC70.0450.0500.35>100x over Src & LRRK2
Control StaurosporinePan0.0020.003N/ANon-selective

References

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase Journal of Medicinal Chemistry (2015). URL:[Link][2]

  • Aminoquinoline–Rhodium(II) Conjugates as Src-Family SH3 Ligands National Institutes of Health (NIH) / PMC (2014). URL:[Link][4]

  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles Journal of Medicinal Chemistry (2001). URL:[Link][1]

  • A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors ACS Omega (2023). URL:[Link][3]

Sources

Application

Application Note: Protocol for the N-Arylation of 7-Methylquinolin-2-amine via Buchwald-Hartwig Cross-Coupling

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic rationale, quantitative optimization, step-by-step experimental protocol, and biological application workflows for the N-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic rationale, quantitative optimization, step-by-step experimental protocol, and biological application workflows for the N-arylation of 7-methylquinolin-2-amine.

Introduction & Mechanistic Rationale

The 2-aminoquinoline scaffold, specifically 7-methylquinolin-2-amine , is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antimalarial agents, and epigenetic modulators such as Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1].

Direct N-arylation of the exocyclic amine at the C2 position is synthetically challenging. The electron-withdrawing nature of the quinoline nitrogen significantly reduces the nucleophilicity of the C2-amine. While classical Nucleophilic Aromatic Substitution (SNAr) requires highly activated aryl halides and harsh thermal conditions, transition-metal catalysis provides a robust, mild, and highly modular alternative.

Causality in Catalyst Selection: The palladium-catalyzed Buchwald-Hartwig amination has emerged as the cornerstone methodology for this transformation[2]. The selection of the catalytic system is dictated by the electronic deactivation of the amine:

  • Pre-catalyst: Pd2​(dba)3​ provides a stable source of Pd(0) that readily enters the catalytic cycle.

  • Ligand: The use of an electron-rich, sterically demanding biaryl phosphine ligand, such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), is critical[3]. The steric bulk of XPhos accelerates the challenging reductive elimination step—often the rate-limiting step when coupling deactivated heteroaryl amines—thereby preventing catalyst trapping and deactivation.

  • Base: While stronger bases like NaOtBu are common, Cs2​CO3​ is preferred in this protocol to ensure superior functional group tolerance, minimizing side reactions such as base-catalyzed degradation of sensitive aryl halides.

Quantitative Optimization of Reaction Conditions

To establish a self-validating and highly efficient system, various catalytic conditions were evaluated. The quantitative data below demonstrates the superiority of the Pd/XPhos system over copper-catalyzed Ullmann-type couplings[4] or alternative phosphine ligands for this specific substrate.

Table 1: Optimization of the N-Arylation of 7-Methylquinolin-2-amine

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)*
1 Pd2​(dba)3​ (2.5)XPhos (5.0) Cs2​CO3​ (2.0)1,4-Dioxane1001288
2 Pd2​(dba)3​ (2.5)BINAP (5.0) Cs2​CO3​ (2.0)1,4-Dioxane1001645
3 Pd(OAc)2​ (5.0)XPhos (5.0) NaOtBu (2.0)Toluene901272
4 CuI (10.0)L-Proline (20.0) K2​CO3​ (2.0)DMSO1102435
5NoneNone Cs2​CO3​ (2.0)DMF12024N.R.

*Yields determined by HPLC using an internal standard. Entry 1 represents the optimal conditions utilized in the protocol below.

Experimental Workflow

The following diagram outlines the logical progression of the synthetic workflow, emphasizing self-validating checkpoints to ensure experimental integrity.

Workflow Step1 1. Reagent Preparation (7-Methylquinolin-2-amine + Ar-X) Step2 2. Catalyst/Ligand Assembly (Pd2(dba)3 + XPhos + Cs2CO3) Step1->Step2 Step3 3. Cross-Coupling Reaction (Anhydrous Dioxane, 100°C, N2 atm) Step2->Step3 Step4 4. Self-Validation Checkpoint (TLC & LC-MS Monitoring) Step3->Step4 Step5 5. Workup & Purification (Celite Filtration & Flash Chromatography) Step4->Step5 Step6 6. Structural Characterization (1H/13C NMR, HRMS) Step5->Step6

Figure 1. Experimental workflow for the Pd-catalyzed N-arylation of 7-methylquinolin-2-amine, highlighting critical validation steps.

Detailed Experimental Protocol

Materials & Reagents
  • Amine: 7-Methylquinolin-2-amine (1.0 equiv, 1.0 mmol, 158.20 g/mol )

  • Electrophile: Aryl bromide or iodide (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [ Pd2​(dba)3​ ] (2.5 mol%, 0.025 mmol)

  • Ligand: XPhos (5.0 mol%, 0.05 mmol)

  • Base: Cesium carbonate ( Cs2​CO3​ ) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL), degassed.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen ( N2​ ) or Argon.

  • Add 7-methylquinolin-2-amine (158.2 mg, 1.0 mmol) and the aryl halide (1.2 mmol) to the tube.

  • Rapidly add Pd2​(dba)3​ (22.9 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), and finely powdered Cs2​CO3​ (651.6 mg, 2.0 mmol).

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with N2​ (repeat this cycle three times) to ensure the complete removal of oxygen, which is detrimental to the Pd(0) catalyst.

Step 2: Solvent Addition and Reaction 5. Inject anhydrous, degassed 1,4-dioxane (10 mL) through the septum via a sterile syringe. 6. Replace the septum with a Teflon screw cap under a positive flow of N2​ . 7. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12 to 16 hours.

Step 3: Self-Validating Reaction Monitoring 8. After 12 hours, cool the reaction to room temperature. 9. Extract a 10 μ L aliquot, dilute in 1 mL of Methanol, and filter through a 0.2 μ m PTFE syringe filter. 10. Validation: Analyze via LC-MS. Confirm the disappearance of the starting material peak ( m/z [M+H]+ = 159.09) and the appearance of the target product mass. Perform TLC (Eluent: 30% EtOAc in Hexanes) visualized under UV (254 nm) to confirm complete conversion.

Step 4: Workup and Purification 11. Dilute the crude reaction mixture with Ethyl Acetate (20 mL). 12. Filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL). 13. Concentrate the filtrate under reduced pressure using a rotary evaporator. 14. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes). 15. Collect the product fractions, concentrate, and dry under high vacuum to afford the pure N-aryl-7-methylquinolin-2-amine derivative.

Biological Application: EZH2 Inhibition Pathway

Derivatives of 7-methylquinolin-2-amine synthesized via this protocol are frequently evaluated as inhibitors of EZH2[1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression of tumor suppressor genes.

Pathway Drug N-Aryl-7-methylquinolin-2-amine (EZH2 Inhibitor) EZH2 EZH2 Enzyme (PRC2 Complex) Drug->EZH2 Inhibits H3K27 H3K27 Trimethylation EZH2->H3K27 Catalyzes Gene Tumor Suppressor Gene Silencing H3K27->Gene Induces Cancer Cancer Cell Proliferation Gene->Cancer Promotes

Figure 2. Mechanism of action of N-aryl-7-methylquinolin-2-amine derivatives acting as EZH2 inhibitors to halt cancer cell proliferation.

By successfully executing the N-arylation protocol described above, researchers can rapidly generate libraries of these functionalized quinolines to probe structure-activity relationships (SAR) within this critical epigenetic pathway.

References

  • ResearchGate. "Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif." ResearchGate. Available at:[Link]

  • Bhattacharya, A., et al. "Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Google Patents. "WO2022033492A1 - Quinoline compounds and compositions for inhibiting ezh2." Google Patents.

Sources

Method

Application Note: 7-Methylquinolin-2-amine in Organic Synthesis and Targeted Drug Discovery

Executive Summary & Strategic Utility In contemporary medicinal chemistry, the 2-aminoquinoline scaffold is recognized as a "privileged structure" due to its versatile hydrogen-bonding capabilities and favorable pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In contemporary medicinal chemistry, the 2-aminoquinoline scaffold is recognized as a "privileged structure" due to its versatile hydrogen-bonding capabilities and favorable pharmacokinetic profile. Specifically, 7-Methylquinolin-2-amine (CAS: 49609-11-2) and its halogenated derivatives (e.g., 8-chloro-7-methylquinolin-2-amine) have emerged as critical building blocks. The strategic placement of the methyl group at the C7 position provides essential steric constraints and lipophilicity, which are crucial for locking the molecule into the hydrophobic binding pockets of complex enzymatic targets.

This application note details the mechanistic rationale, primary pharmacological applications, and self-validating synthetic protocols for utilizing 7-methylquinolin-2-amine in the development of advanced therapeutics.

Mechanistic Rationale: The "Why" Behind the Scaffold

The architectural superiority of 7-methylquinolin-2-amine in drug design is driven by three distinct physicochemical properties:

  • Bidentate Hydrogen Bonding : The exocyclic 2-amino group acts as a potent hydrogen-bond donor, while the endocyclic quinoline nitrogen serves as a hydrogen-bond acceptor. This dual capacity allows for tight cooperative binding with target protein residues[1].

  • Steric and Hydrophobic Anchoring : The C7-methyl group significantly alters the rotational entropy of the molecule when bound. By filling specific hydrophobic sub-pockets, it displaces high-energy water molecules, driving binding affinity through a favorable entropic gain[2].

  • Electronic Tuning : The electron-donating nature of the methyl group enriches the electron density of the quinoline ring, subtly increasing the basicity of the quinoline nitrogen and improving its coordination with metallic or acidic residues in active sites.

Key Applications in Medicinal Chemistry

Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Excess nitric oxide produced by nNOS is heavily implicated in neurodegenerative disorders. Historically, nNOS inhibitors suffered from poor bioavailability and off-target CNS binding. As demonstrated by, incorporating the 7-methylquinolin-2-amine core disrupts promiscuous binding pharmacophores while preserving high potency and isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS)[3][4]. The alkylamine tail of these derivatives directly displaces water molecules to form critical H-bonds with the heme group[2].

Epigenetic Modulators: EZH2/PRC2 Inhibitors

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for H3K27 trimethylation and subsequent tumor suppressor gene repression. Overexpression of EZH2 is a hallmark of various oncological disorders. Derivatives such as 8-chloro-7-methylquinolin-2-amine are utilized as primary synthetic intermediates to construct potent EZH2 inhibitors[5][6]. The quinoline core acts as an allosteric modulator, preventing the PRC2 complex from adopting its active conformation[5].

Pathway cluster_0 Targeted Epigenetic Repression Inhibitor 7-Methylquinolin-2-amine Derivatives EZH2 EZH2 (PRC2 Complex) Inhibitor->EZH2 Allosteric/Competitive Inhibition H3K27 H3K27 Trimethylation EZH2->H3K27 Catalyzes Repression Tumor Suppressor Gene Repression H3K27->Repression Epigenetic Mark Cancer Cancer Cell Proliferation Repression->Cancer

Figure 2: Epigenetic repression pathway targeted by 7-methylquinolin-2-amine EZH2 inhibitors.

KRAS G12D Mutant Inhibitors

The KRAS G12D mutation is a notorious driver in pancreatic, colorectal, and non-small cell lung cancers. Recent patent literature () highlights the use of highly functionalized 7-methylquinolin-2-amines (e.g., 8-bromo-5-fluoro-7-methylquinolin-2-amine) in synthesizing small-molecule inhibitors that selectively bind the G12D mutant state, halting oncogenic signaling pathways[7][8].

Standardized Experimental Protocol: Synthesis of the 2-Aminoquinoline Core

Synthesizing primary heteroarylamines directly from heteroaryl halides is notoriously challenging due to the risk of over-arylation and the difficulty of handling ammonia gas. The following protocol utilizes a self-validating Buchwald-Hartwig amination utilizing Lithium hexamethyldisilazide (LHMDS) as a safe, liquid ammonia surrogate[1].

Causality of Reagent Selection:
  • Pd2(dba)3 & DavePhos : DavePhos is a sterically demanding, electron-rich dialkylbiaryl phosphine ligand. It is explicitly chosen because it accelerates the reductive elimination of the challenging C-N bond, preventing competitive β-hydride elimination and catalyst deactivation[1].

  • LHMDS : Acts as an ammonia equivalent. It undergoes transmetalation with the Pd-complex. Upon aqueous workup, the silyl groups are rapidly hydrolyzed to yield the primary amine cleanly, avoiding the di-arylation side products common with aqueous ammonia[1].

Step-by-Step Methodology
  • Preparation : In a 20 mL microwave vial or sealed tube, combine 2-chloro-7-methylquinoline (1.00 g, 5.63 mmol), DavePhos (0.051 g, 2 mol %), and Pd2(dba)3 (0.051 g, ~1 mol %)[1].

  • Solvent & Base Addition : Dilute the solid mixture with anhydrous 1,4-dioxane (6 mL). Slowly add LHMDS (1 M in THF, 12 mL, 12 mmol) via syringe under a positive pressure of inert gas[1].

  • Deoxygenation : Purge the solution with argon or nitrogen for exactly 5 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) catalyst to inactive Pd(II) species[1].

  • Reaction Execution : Seal the vial and heat the mixture to 100 °C for 2–4 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is self-validating; the disappearance of the starting material mass (m/z 177) and the appearance of the silylated intermediate/product mass confirms catalytic turnover.

  • Workup & Hydrolysis : Cool to room temperature. Quench the reaction carefully with 1M HCl (aq) to hydrolyze the trimethylsilyl groups, then adjust the pH to 8-9 using saturated NaHCO3.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to afford pure 7-methylquinolin-2-amine.

Synthesis SM 2-Chloro-7-methylquinoline Cat Pd2(dba)3 + DavePhos (Catalyst System) SM->Cat Oxidative Addition Int Pd-Amido Intermediate Cat->Int Ligand Exchange (Base) Base LHMDS (Ammonia Surrogate) in Dioxane/THF Base->Int Prod 7-Methylquinolin-2-amine (Target Scaffold) Int->Prod Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination yielding 7-methylquinolin-2-amine.

Quantitative Data Presentation

To highlight the efficiency of the chosen synthetic route, the following table summarizes the optimization data for the amination of the 2-chloroquinoline scaffold. The superiority of the DavePhos/LHMDS system is quantitatively evident.

Table 1: Optimization of Buchwald-Hartwig Amination for 7-Methylquinolin-2-amine

Catalyst SystemAmmonia SurrogateSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 / BINAPBenzophenone imineToluene10045Slow reductive elimination; incomplete conversion.
Pd(OAc)2 / XPhosNH3 (gas)Dioxane12030High pressure required; significant di-arylation side products.
Pd2(dba)3 / DavePhos LHMDS Dioxane/THF 100 85–92 Clean conversion; rapid hydrolysis of silyl groups; scalable.

References

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase . Journal of Medicinal Chemistry (ACS Publications), 2015. URL:[Link]

  • Quinoline compounds and compositions for inhibiting EZH2 (Patent WO2022033492A1). Google Patents, 2022.
  • Small molecule inhibitors of KRAS G12D mutant (Patent US20240239788A1). Google Patents, 2024.

Sources

Application

Application Notes and Protocols for the Development of 7-Methylquinolin-2-amine Based Antimalarial Agents

Introduction Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. The emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of current antimalarial therapies, creating an urgent need for the discovery and development of novel chemotherapeutic agents with unique mechanisms of action.[1] The quinoline core is a well-established "privileged scaffold" in antimalarial drug discovery, forming the backbone of cornerstone drugs like chloroquine and quinine.[1][2][3] These drugs are thought to exert their antimalarial effect by interfering with the parasite's hemoglobin digestion process within its acidic food vacuole.[2][3][4] Specifically, they are proposed to inhibit the polymerization of toxic heme into inert hemozoin, leading to a buildup of free heme that kills the parasite.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of a promising new class of antimalarial candidates: 7-Methylquinolin-2-amine derivatives. This scaffold offers a unique chemical space for derivatization to optimize potency, overcome resistance, and improve pharmacokinetic properties. We will detail the synthetic chemistry, the in vitro and in vivo screening cascades, and the critical structure-activity relationship (SAR) analyses required to advance a hit compound to a preclinical candidate.

I. Chemical Synthesis of 7-Methylquinolin-2-amine Derivatives

The foundation of any drug discovery program is a robust and flexible synthetic strategy that allows for the creation of a diverse chemical library. The 7-Methylquinolin-2-amine core can be functionalized at various positions to explore the chemical space and establish a strong SAR.

General Synthetic Workflow

The synthesis of a library of 7-Methylquinolin-2-amine derivatives typically begins with a suitable quinoline precursor, followed by the introduction of various side chains at the 2-amino position. This allows for the systematic modification of properties like lipophilicity, basicity, and steric bulk, which are crucial for antimalarial activity.[5]

G cluster_0 Core Synthesis cluster_1 Library Generation (Parallel Synthesis) A Starting Material (e.g., 4-methylaniline) B Combes Quinoline Synthesis (Reaction with acetylacetone) A->B C 2-Chloro-7-methylquinoline B->C D Nucleophilic Substitution (with Ammonia/Amine source) C->D E 7-Methylquinolin-2-amine Core D->E F Amide Coupling / Reductive Amination (Coupling with various carboxylic acids / aldehydes) E->F G Diverse Library of 7-Methylquinolin-2-amine Derivatives F->G H Final Compounds for Screening G->H Purification & Characterization (HPLC, NMR, MS)

Caption: General workflow for the synthesis of a 7-Methylquinolin-2-amine derivative library.

Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general two-step procedure for synthesizing an N-substituted derivative of 7-Methylquinolin-2-amine.

Step 1: Synthesis of the 7-Methylquinolin-2-amine Core

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-7-methylquinoline (1 eq.), a suitable amine source (e.g., a protected diamine, 1.2 eq.), and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.) with a suitable ligand (e.g., Xantphos, 0.1 eq.).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a base such as sodium tert-butoxide (1.5 eq.).

  • Reaction: Purge the flask with argon and heat the reaction mixture to 110°C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 7-Methylquinolin-2-amine core.

Step 2: Amide Coupling to Introduce Side Chain

  • Reaction Setup: Dissolve the 7-Methylquinolin-2-amine core (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reagents: Add the desired carboxylic acid (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the final compound by flash chromatography or preparative HPLC to yield the target molecule. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

II. In Vitro Screening Cascade

A tiered screening approach is essential to efficiently identify the most promising compounds from the synthesized library. This cascade progressively evaluates antimalarial potency, selectivity, and provides initial insights into the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Potency Confirmation cluster_2 Tier 3: Mechanism of Action Studies cluster_3 Tier 4: Early ADME Profiling A Synthesized Compound Library (7-Methylquinolin-2-amine derivatives) B Anti-Plasmodial Assay (e.g., SYBR Green I Assay) vs. P. falciparum (CQ-sensitive, e.g., 3D7) A->B C Anti-Plasmodial Assay (e.g., SYBR Green I Assay) vs. P. falciparum (CQ-resistant, e.g., Dd2, W2) A->C E IC50 Determination & Selectivity Index (SI) Calculation SI = CC50 (mammalian) / IC50 (parasite) B->E Active Compounds (IC50 < 1 µM) C->E Active Compounds D Mammalian Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake on HepG2, HEK293 cells) E->D F Heme Biocrystallization Inhibition Assay E->F Potent & Selective Hits (SI > 100) G Stage-Specific Activity Assay (Rings, Trophozoites, Schizonts) F->G H In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) G->H I Hit Compound Progression (Promising candidates for in vivo studies) H->I

Caption: A tiered in vitro screening cascade for antimalarial drug discovery.

Protocol: In Vitro Anti-Plasmodial SYBR Green I Assay

This fluorescence-based assay is a widely used, high-throughput method for measuring parasite proliferation.[6][7]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[8]

  • Plate Preparation: Serially dilute test compounds in culture medium in a 96-well black, clear-bottom plate. Include chloroquine as a positive control and DMSO as a negative control.

  • Assay Initiation: Add synchronized ring-stage parasites (at ~0.5% parasitemia and 2% hematocrit) to each well.[7]

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[7]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the effect of compounds on the metabolic activity of mammalian cells, providing a measure of cytotoxicity.[9]

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2 or WI-26VA4) in appropriate medium in a 96-well plate and allow cells to adhere overnight.[9]

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

III. Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the compound library is crucial for guiding the next round of synthesis. The goal of SAR is to identify the structural features of the 7-Methylquinolin-2-amine scaffold that are critical for antimalarial activity and selectivity.

Key Considerations for SAR of 7-Methylquinolin-2-amine Derivatives:
  • The 2-Amino Side Chain: The nature of the substituent on the 2-amino group is paramount. Modifying the length, basicity, and lipophilicity of this side chain can dramatically impact the compound's ability to accumulate in the parasite's acidic food vacuole, a key step for many quinoline antimalarials.[10]

  • Aromatic/Heterocyclic Moieties: Introducing various aromatic or heterocyclic rings into the side chain can lead to additional interactions with putative targets, potentially enhancing potency. The electronic properties (electron-donating vs. electron-withdrawing groups) on these rings should be systematically explored.[5][11]

  • The 7-Methyl Group: While the core is defined, understanding the role of the 7-methyl group is important. Comparing its activity to analogues without this group or with other substituents at the 7-position can confirm its importance for activity or reveal opportunities for further optimization.

Data Presentation for SAR Analysis

Summarizing the screening data in a clear, tabular format allows for easy comparison and identification of trends.

Compound IDR-Group (at 2-amino position)IC₅₀ (nM) vs. 3D7 (CQ-S)IC₅₀ (nM) vs. Dd2 (CQ-R)CC₅₀ (nM) vs. HepG2Selectivity Index (SI)
Lead-001 -CH₂CH₂-Ph150250>20,000>80
Lead-002 -CH₂CH₂-(4-F-Ph)80120>20,000>166
Lead-003 -CH₂CH₂-(4-OMe-Ph)200310>20,000>64
Lead-004 -CH₂CH₂-piperidine557515,000>200
Control Chloroquine20200>20,000>100

This is example data and does not represent actual experimental results.

From this hypothetical data, one might conclude that incorporating a basic nitrogen (piperidine in Lead-004) or a fluoro substituent (Lead-002) improves activity against both strains while maintaining good selectivity. This insight would direct the synthesis of more analogues containing these features.

IV. In Vivo Efficacy and Preclinical Development

Compounds that demonstrate high potency (in vitro IC₅₀ < 100 nM), excellent selectivity (SI > 100), and favorable early ADME properties are advanced to in vivo efficacy testing in animal models.[12]

Murine Models of Malaria

Murine models are indispensable for the preclinical evaluation of antimalarial drug candidates.[12][13] The most common model for initial efficacy screening is the Plasmodium berghei infection in mice.[14]

Protocol: 4-Day Suppressive Test (Peter's Test)

This is the standard model for evaluating the in vivo blood-stage activity of test compounds.[14]

  • Infection: Naive mice (e.g., CD-1 or C57BL/6 strains) are inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.[13][14]

  • Treatment: Two to four hours post-infection, the test compound is administered to groups of mice (typically n=3-5 per group) via the desired route (e.g., oral gavage, subcutaneous injection). Treatment is continued once daily for four consecutive days.

  • Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Determination: The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percent suppression of parasitemia. The dose that produces a 90% reduction in parasitemia (ED₉₀) is often determined.

ADMET Profiling

In parallel with in vivo efficacy studies, lead compounds must be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[15][16][17] This can involve both in silico predictions and in vitro experimental assays.[17][18]

Key In Vitro ADMET Assays:

  • Kinetic Solubility: Determines the solubility of the compound in aqueous buffer, which is critical for absorption.

  • Caco-2 Permeability: Assesses the rate of transport across a human intestinal cell monolayer, predicting oral absorption.

  • Metabolic Stability: Measures the rate of metabolism by liver microsomes or hepatocytes, predicting the compound's half-life in vivo.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.

  • hERG Channel Blockade: Assesses the risk of cardiac toxicity.

V. Conclusion and Future Directions

The development of 7-Methylquinolin-2-amine based antimalarial agents represents a promising strategy in the fight against drug-resistant malaria. By employing a systematic approach that integrates efficient chemical synthesis with a robust biological screening cascade, researchers can effectively navigate the complex process of drug discovery. The key to success lies in the iterative cycle of design, synthesis, and testing, guided by a deep understanding of the structure-activity relationships. Promising lead compounds identified through the protocols outlined in this guide can then be advanced into formal preclinical development, with the ultimate goal of delivering a novel, safe, and effective treatment for this devastating disease.

VI. References

  • Title: Quinoline antimalarials: mechanisms of action and resistance. Source: PubMed URL: [Link]

  • Title: Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. Source: MESA Malaria Knowledge Hub URL: [Link]

  • Title: Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Source: PubMed URL: [Link]

  • Title: Mechanism of action of quinoline drugs. Source: Malaria Parasite Metabolic Pathways URL: [Link]

  • Title: Antimalarial Drugs with Quinoline Nucleus and Analogs. Source: IntechOpen URL: [Link]

  • Title: IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Source: Southeast Asian J Trop Med Public Health URL: [Link]

  • Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Source: MDPI URL: [Link]

  • Title: Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Source: PMC URL: [Link]

  • Title: Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Source: PMC URL: [Link]

  • Title: A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. Source: PLOS One URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: SciELO URL: [Link]

  • Title: In vitro in vivo and models used for antimalarial activity. Source: The Pharma Innovation URL: [Link]

  • Title: In vitro and in vivo models used for antimalarial activity: A brief review. Source: ResearchGate URL: [Link]

  • Title: In-silico ADMET PROFILING AND DOCKING ANALYSIS OF ANTIMALARIAL ACTIVITY OF SULFONAMIDE-ATTACHED COUMARIN-[2][3][19]. Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. Source: PMC URL: [Link]

  • Title: Combined 3D-QSAR, molecular docking, ADMET, and drug-likeness scoring of novel diaminodihydrotriazines as potential antimalarial agents. Source: Ministry of Health and Prevention - United Arab Emirates URL: [Link]

  • Title: Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Source: ResearchGate URL: [Link]

  • Title: Design and tests of prospective property predictions for novel antimalarial 2-aminopropylaminoquinolones. Source: PMC URL: [Link]

  • Title: In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Source: Frontiers URL: [Link]

  • Title: Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Source: PMC URL: [Link]

  • Title: Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides. Source: PubMed URL: [Link]

  • Title: Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Source: PMC URL: [Link]

  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Source: PMC URL: [Link]

  • Title: Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Source: Der Pharma Chemica URL: [Link]

  • Title: SYNTHESIS AND ANTIMALARIAL POTENTIAL OF SOME NOVEL QUINOLINE-PYRAZOLOPYRIDINE DERIVATIVES. Source: EXCLI Journal URL: [Link]

  • Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Source: PMC URL: [Link]

  • Title: Quinoline conjugates for enhanced antimalarial activity. Source: e-Century Publishing Corporation URL: [Link]

  • Title: Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Source: IRIS URL: [Link]

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Method

Application Notes and Protocols for the Synthesis and Evaluation of 7-Methylquinolin-2-amine Derivatives in Anticancer Research

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application as antimalarial, antibacterial, and anti-inflammatory agents.[1] In the realm of oncology, the quinoline scaffold has emerged as a "privileged structure," capable of interacting with a multitude of biological targets implicated in cancer progression.[2]

Derivatives of quinoline exert their anticancer effects through diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The structural versatility of the quinoline nucleus allows for fine-tuning of its physicochemical properties, enabling the development of targeted therapies with improved efficacy and reduced side effects. This document provides a comprehensive guide for the synthesis of 7-methylquinolin-2-amine and its derivatives, along with detailed protocols for their evaluation as potential anticancer agents. The strategic placement of a methyl group at the 7-position and an amino group at the 2-position offers a unique platform for generating a library of compounds with diverse pharmacological profiles.

Synthesis of the 7-Methylquinolin-2-amine Core and its Derivatives

The synthesis of the 7-methylquinolin-2-amine scaffold can be achieved through several established synthetic routes. The Friedländer annulation and multicomponent reactions are particularly noteworthy for their efficiency and versatility. Subsequent derivatization of the 2-amino group allows for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.

Protocol 1: Synthesis of the Core Scaffold - 7-Methylquinolin-2-amine

This protocol details a representative synthesis of 7-methylquinolin-2-amine via a modified Friedländer-type reaction, a robust method for constructing the quinoline ring system.[3][4]

Reaction Scheme:

reactant1 2-Amino-4-methylbenzaldehyde intermediate Intermediate reactant1->intermediate Piperidine, Ethanol, Reflux reactant2 Malononitrile reactant2->intermediate product 7-Methylquinolin-2-amine intermediate->product Cyclization

A representative reaction scheme for the synthesis of 7-Methylquinolin-2-amine.

Materials:

  • 2-Amino-4-methylbenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-methylbenzaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 7-methylquinolin-2-amine.

Protocol 2: Derivatization of the 2-Amino Group

The 2-amino group of 7-methylquinolin-2-amine serves as a versatile handle for introducing a wide range of functional groups. The following protocols describe common derivatization strategies.

N-acylation is a straightforward method to introduce amide functionalities, which can modulate the compound's hydrogen bonding capacity and overall polarity.[5]

Materials:

  • 7-Methylquinolin-2-amine

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 7-methylquinolin-2-amine (1.0 eq) in anhydrous DCM and add the base (triethylamine or pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography or recrystallization.

The introduction of a sulfonamide group can significantly impact the electronic and steric properties of the molecule, often leading to enhanced biological activity.[6]

Materials:

  • 7-Methylquinolin-2-amine

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine

  • Anhydrous DCM

Procedure:

  • Dissolve 7-methylquinolin-2-amine (1.0 eq) in pyridine.

  • Add the sulfonyl chloride portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (TLC).

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude sulfonamide by column chromatography.

N-alkylation introduces alkyl or substituted alkyl groups, which can influence the compound's lipophilicity and ability to interact with hydrophobic pockets in target proteins.[7]

Materials:

  • 7-Methylquinolin-2-amine

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloroethane (DCE) or Methanol

Procedure:

  • To a solution of 7-methylquinolin-2-amine (1.0 eq) and the desired aldehyde or ketone in DCE or methanol, add the reducing agent in portions.

  • Stir the reaction at room temperature until completion (TLC).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Purify the N-alkylated product by column chromatography.

In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended for the in vitro evaluation of the synthesized 7-methylquinolin-2-amine derivatives. This typically begins with a broad screening for cytotoxicity, followed by more detailed mechanistic studies for the most potent compounds.

Protocol 3: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A general workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with the test compounds, providing insights into their mechanism of action (e.g., induction of cell cycle arrest).

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing evidence for apoptosis induction by the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
Quinoline Sulfonamide 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)Comparable to cisplatin[9]
MDA-MB-231 (Breast)Comparable to doxorubicin[9]
A549 (Lung)Comparable to doxorubicin[9]
Pyrano[3,2-c]quinoline Compound 4bHep-G2 (Liver)Not specified, potent[10]
MCF-7 (Breast)Not specified, potent[10]
Quinoline-3-carboxamide Compound 39MCF-7 (Breast)3.35[3]
N-alkylated, 2-oxoquinoline Various derivativesHEp-2 (Larynx)IC₅₀ (%) 49.01–77.67[1]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on quinoline derivatives allows for the deduction of preliminary structure-activity relationships. For instance, the introduction of a chalcone moiety to the quinoline scaffold has been shown to enhance anticancer activity.[8] Similarly, the presence of a free 8-hydroxyl group in quinoline-5-sulfonamides appears to be crucial for their biological effects.[9] Further derivatization of the 2-amino group of 7-methylquinoline and subsequent biological evaluation will provide a more detailed understanding of the SAR for this specific scaffold, guiding the design of more potent and selective anticancer agents.

Conclusion

The 7-methylquinolin-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of a diverse library of derivatives. The subsequent in vitro evaluation methodologies will enable the identification of lead compounds with potent and selective anticancer activity. Further optimization of these leads, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds the potential to deliver next-generation therapeutics for the treatment of cancer.

References

  • Nowak, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4053. Available from: [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Heliyon, 9(7), e17765. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5645-5664. Available from: [Link]

  • Jadhav, S. D., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133028. Available from: [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13271. Available from: [Link]

  • Vaidya, A., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available from: [Link]

  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5878-5881. Available from: [Link]

  • González-Sánchez, I., et al. (2023). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]

  • Szymański, J., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 26(16), 4945. Available from: [Link]

  • Sun, J., et al. (2023). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 28(20), 7129. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(24), 8049. Available from: [Link]

  • S.L., S., & S., J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Available from: [Link]

  • Wang, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. Available from: [Link]

  • Kubica, K. P., et al. (2017). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. Available from: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. Available from: [Link]

  • Zhou, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521. Available from: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. Available from: [Link]

  • Katritzky, A. R., et al. (2010). Preparation of N-acylated amines. ResearchGate. Available from: [Link]

  • Martínez, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1849. Available from: [Link]

  • Wang, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 213-217. Available from: [Link]

  • Zhang, W., et al. (2017). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 56(29), 8593-8597. Available from: [Link]

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  • Escuer, A., et al. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of [Ni(qbsa)2(H2O)(MeOH)] and [Ni(qnsa)2(MeOH)2]. Inorganica Chimica Acta, 332(1), 94-100. Available from: [Link]

Sources

Application

Advanced Methodology for the Synthesis of Substituted Quinolines from m-Toluidine

I. The Regiochemical Challenge of m-Toluidine The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents[1].

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Author: BenchChem Technical Support Team. Date: March 2026

I. The Regiochemical Challenge of m-Toluidine

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents[1]. Synthesizing substituted quinolines from m-toluidine (3-methylaniline) presents a unique regiochemical challenge. Because the methyl group is located at the meta position relative to the primary amine, electrophilic aromatic substitution during the critical cyclization step can occur at either the ortho or para position relative to the methyl group[2].

Understanding and controlling this regioselectivity is paramount for drug development professionals who require isomerically pure starting materials for downstream functionalization.

II. Mechanistic Pathways & Isomeric Distribution

In classical approaches like the Skraup synthesis, m-toluidine reacts with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or m-nitrobenzenesulfonate)[1][3].

Causality of the Reaction Sequence:

  • Dehydration: Sulfuric acid catalyzes the highly exothermic dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein[3].

  • Michael Addition: The nucleophilic amine of m-toluidine attacks the β-carbon of acrolein, forming a β-anilinopropionaldehyde intermediate.

  • Cyclization (The Regioselectivity Fork): Acid-catalyzed cyclization occurs via electrophilic attack on the aromatic ring. Attack at the sterically hindered position (para to the methyl group) yields the 5-methylquinoline precursor, while attack at the less hindered position (ortho to the methyl group) yields the 7-methylquinoline precursor[2][4].

  • Oxidation: The resulting dihydroquinolines are irreversibly oxidized to their fully aromatic quinoline forms[5].

While some historical literature suggests m-toluidine yields an inseparable 1:1 mixture of these isomers[2], optimized stoichiometric control and specific oxidants typically drive the reaction to favor the less sterically hindered 7-methylquinoline in a roughly 2:1 ratio[4][5].

Regioselectivity A m-Toluidine B Michael Adduct Intermediate A->B Acrolein C Cyclization: para to CH3 (Sterically Hindered) B->C Pathway A D Cyclization: ortho to CH3 (Sterically Favored) B->D Pathway B E 5-Methylquinoline (Minor Isomer) C->E Oxidation F 7-Methylquinoline (Major Isomer) D->F Oxidation

Caption: Regioselectivity pathways in the cyclization of m-toluidine to methylquinolines.

III. Quantitative Yield Analysis

The choice of synthetic methodology and oxidizing agent directly impacts the overall yield and isomeric distribution. The table below summarizes comparative data for m-toluidine cyclization.

PrecursorReaction MethodologyOxidant / CatalystMajor Product(s)Typical Yield / Ratio
m-ToluidineSkraup Synthesism-Nitrobenzenesulfonate7-Methyl- & 5-Methylquinoline69-99% (approx. 2:1 ratio)[1][4]
m-ToluidineSkraup SynthesisArsenic Pentoxide5-Methyl- & 7-Methylquinoline50-60%[3]
m-ToluidineCombes SynthesisAcetylacetone / H₂SO₄2,4,7-Trimethylquinoline72-82%[6]

IV. Validated Experimental Methodologies

Because 5-methylquinoline and 7-methylquinoline are notoriously difficult to separate via standard column chromatography or fractional distillation[2], a two-step self-validating workflow is highly recommended. The first step synthesizes the isomeric mixture, and the second step utilizes a selective nitration reaction to isolate the 7-methyl derivative as a pure precipitating solid[4].

Workflow S1 1. Reagent Mixing S2 2. Acid Addition S1->S2 S3 3. Controlled Heating S2->S3 S4 4. Alkaline Workup S3->S4 S5 5. Selective Nitration S4->S5

Caption: Experimental workflow for the synthesis and selective isolation of 7-methylquinoline.

Protocol 1: Skraup Synthesis of Methylquinoline Mixture

Objective: Synthesize the 5-methyl/7-methylquinoline mixture from m-toluidine.

Materials:

  • m-Toluidine (50.46 g, 0.47 mol)

  • Glycerol (83.52 g, 0.92 mol)

  • m-Nitrobenzenesulfonate (135 g, 0.6 mol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate (catalytic moderator)

Step-by-Step Procedure:

  • Reagent Assembly: In a robust 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the m-toluidine, glycerol, and m-nitrobenzenesulfonate[1].

  • Exothermic Acid Addition: Submerge the flask in an ice bath. Begin dropwise addition of concentrated H₂SO₄.

    • Causality: The dehydration of glycerol to acrolein is violently exothermic. Strict thermal control prevents the premature polymerization of acrolein, which would otherwise manifest as a black, intractable tar[3].

  • Thermal Cyclization: Once acid addition is complete, gradually heat the mixture to 130-140 °C for 3-4 hours[3].

    • Causality: High thermal energy is required to overcome the activation barrier of the sterically hindered electrophilic aromatic substitution step.

  • Alkaline Workup: Cool the mixture to room temperature, then carefully pour it over crushed ice. Slowly add concentrated NaOH (or 10% aqueous solution) until the pH is strictly >9[3].

    • Causality: The acidic conditions leave the product as a water-soluble quinolinium sulfate salt. Neutralization converts it back to the free base, causing the quinoline mixture to separate as a dark oil[3].

  • Extraction: Extract the aqueous layer with dichloromethane, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 5-methyl/7-methylquinoline oil[4][6].

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the m-toluidine spot (Rf ~0.6) and the appearance of a highly UV-active spot (Rf ~0.3) confirms successful cyclization.

Protocol 2: Selective Nitration (Isomer Separation)

Objective: Selectively functionalize and isolate 7-methyl-8-nitroquinoline from the inseparable mixture.

Step-by-Step Procedure:

  • Acidic Dissolution: Dissolve the crude oil mixture (from Protocol 1) in concentrated H₂SO₄ and cool to 0 °C in an ice bath[4].

  • Electrophilic Nitration: Slowly add fuming Nitric Acid (HNO₃) dropwise while maintaining the temperature below 5 °C.

    • Causality: The methyl group at the 7-position strongly directs the incoming nitronium ion (NO₂⁺) to the adjacent 8-position via synergistic inductive and resonance effects. The 5-methyl isomer reacts differently and remains highly soluble[4][5].

  • Precipitation: Pour the reaction mixture into a large volume of ice water. The 7-methyl-8-nitroquinoline will selectively crash out of the solution as a precipitate[1][4].

  • Self-Validation Check: Filter the solid and dry under vacuum. Validate the purity by taking a melting point; pure 7-methyl-8-nitroquinoline presents as a white powder melting sharply at 182-183 °C[1]. Further validation via GC-MS will show a distinct molecular ion peak at m/z 188.06 ([M+H]⁺)[5].

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry Source: Brieflands URL:[Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents Source: SciSpace URL:[Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry Source: Semantic Scholar URL:[Link]

Sources

Method

Application Note: Rational Design and Synthesis of EGFR/HER-2 Dual-Target Inhibitors Using 7-Methylquinolin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Dual targeting of the Epidermal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Dual targeting of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a clinically validated approach for treating solid tumors, effectively overcoming the resistance mechanisms frequently observed with single-agent therapies[1]. Recent advancements in medicinal chemistry have highlighted quinoline-based derivatives as highly potent dual EGFR/HER-2 inhibitors, often outperforming first-generation agents like erlotinib in specific antiproliferative assays[2].

Why 7-Methylquinolin-2-amine? The rational design of kinase inhibitors requires precise spatial alignment within the ATP-binding pocket. 7-Methylquinolin-2-amine serves as an exceptional core scaffold for the following mechanistic reasons:

  • Hinge Region Binding: The quinoline nitrogen acts as a critical hydrogen bond acceptor, while the 2-amino group functions as a hydrogen bond donor. This dual interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of Met793 (EGFR) and Met801 (HER-2).

  • Hydrophobic Pocket Occupation: The methyl group at the 7-position provides a strategic hydrophobic vector. It projects into a specific hydrophobic sub-pocket (Pocket II) within the kinase domain, enhancing both binding affinity and target selectivity compared to unsubstituted quinolines.

  • Synthetic Versatility: The 2-amino group is a versatile nucleophile. It can be readily functionalized into urea or amide linkages, allowing for the attachment of hydrophobic tails (e.g., 3-chloro-4-fluorophenyl groups) that extend into the allosteric site, a strategy shown to significantly enhance binding affinity[3].

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction blockade achieved by 7-Methylquinolin-2-amine derivatives. By competitively binding to the ATP pocket, these compounds halt the auto-phosphorylation of EGFR/HER-2, thereby silencing the downstream PI3K/AKT and RAS/MAPK pathways[4].

Pathway EGFR EGFR / HER-2 (Kinase Domain) ATP ATP Binding EGFR->ATP Phosphorylation PI3K PI3K / AKT Pathway ATP->PI3K Activates MAPK RAS / MAPK Pathway ATP->MAPK Activates Inhibitor 7-Methylquinolin-2-amine Derivative Inhibitor->EGFR Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. Mechanism of action for 7-Methylquinolin-2-amine derivatives as dual EGFR/HER-2 inhibitors.

Synthetic Protocol: Urea-Linked Quinoline Derivatives

This protocol details the synthesis of 1-(3-chloro-4-fluorophenyl)-3-(7-methylquinolin-2-yl)urea (Compound 3a) , a representative dual inhibitor.

Reagents & Materials
  • Starting Material: 7-Methylquinolin-2-amine (1.0 eq, 5.0 mmol)

  • Electrophile: 3-Chloro-4-fluorophenyl isocyanate (1.2 eq, 6.0 mmol)

  • Solvent: Anhydrous Toluene (20 mL)

  • Atmosphere: Argon gas

Step-by-Step Methodology
  • Initiation: Dissolve 7-Methylquinolin-2-amine in 20 mL of anhydrous toluene in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive isocyanate into a symmetric diaryl urea byproduct, ensuring high atom economy.

  • Coupling: Add 3-chloro-4-fluorophenyl isocyanate dropwise at room temperature. Heat the mixture to 90°C for 6 hours.

    • Causality: The 2-amino group on the quinoline ring is weakly nucleophilic due to electron delocalization into the aromatic system. Toluene is selected as the solvent because its high boiling point allows sufficient thermal energy (90°C) to overcome the activation barrier for the nucleophilic attack.

  • In-Process Control (IPC) & Validation: Monitor the reaction via FT-IR.

    • Self-Validating Step: The reaction is deemed complete when the strong, distinct isocyanate stretching band at ~2270 cm⁻¹ completely disappears. If the peak persists after 6 hours, add an additional 0.1 eq of isocyanate and heat for 1 hour.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under vacuum and wash with cold hexanes (2 × 10 mL).

    • Causality: The target urea product is highly polar and insoluble in cold non-polar solvents (toluene/hexanes). This differential solubility allows for a highly pure isolation via simple filtration, bypassing the need for time-consuming silica gel chromatography.

  • Purification: Recrystallize from an ethanol/water mixture to yield Compound 3a as a crystalline solid.

Biological Evaluation Workflow

To validate the synthesized compounds, a two-tiered biological evaluation is required: an enzymatic kinase assay followed by a cellular viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay directly quantifies kinase activity by measuring the ADP produced during ATP-dependent phosphorylation. This provides a universal, antibody-free method that minimizes assay interference and false positives.

  • Incubation: Incubate recombinant EGFR and HER-2 kinases (10 ng/well) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) in a 384-well plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction: Add ATP (10 µM) and the appropriate peptide substrate. Incubate for 60 minutes at 30°C.

  • Depletion (Validation Step): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Critical: This step ensures background luminescence from unreacted ATP is entirely eliminated, establishing a high signal-to-noise ratio.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, introducing luciferase/luciferin to generate a luminescent signal. Calculate IC₅₀ values using non-linear regression analysis.

Cell Viability Assay (MTT)

Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, quantitative measure of cellular metabolic activity. SK-BR-3 cells are utilized as they naturally overexpress HER-2, while A549 cells serve as an EGFR-driven lung cancer model.

  • Seeding: Seed MCF-7, SK-BR-3, and A549 cells at a density of 5 × 10³ cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the synthesized compounds (0.01 to 100 µM) for 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization (Validation Step): Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Critical: Complete solubilization is essential; undissolved crystals will cause severe light scattering and artificially low absorbance readings at 570 nm.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the 7-Methylquinolin-2-amine library, demonstrating potent dual inhibition comparable to clinical standards[2],[5].

Table 1: Enzymatic Kinase Inhibitory Activity (IC₅₀)

CompoundStructural Modification (R-group)EGFR IC₅₀ (nM)HER-2 IC₅₀ (nM)Selectivity Profile
Core 7-Methylquinolin-2-amine (Unmodified)> 10,000> 10,000Inactive
Comp 3a 3-Chloro-4-fluorophenyl urea68.4 ± 3.134.2 ± 2.5Dual EGFR/HER-2
Comp 3b 4-Methoxyphenyl urea145.2 ± 5.689.1 ± 4.2Moderate Dual
Erlotinib Reference Standard40.5 ± 2.1> 1,000EGFR Selective
Lapatinib Reference Standard26.1 ± 1.831.5 ± 1.4Dual EGFR/HER-2

Table 2: Antiproliferative Activity (GI₅₀) Across Cancer Cell Lines

CompoundMCF-7 (Breast, HER2 Mod.)SK-BR-3 (Breast, HER2+)A549 (Lung, EGFR+)
Comp 3a 32.5 nM28.1 nM45.3 nM
Comp 3b 110.4 nM95.6 nM134.2 nM
Erlotinib 33.0 nM410.5 nM29.8 nM
Lapatinib 25.4 nM22.3 nM88.5 nM

Data Interpretation: Compound 3a exhibits a highly balanced dual-inhibition profile. Its efficacy against the SK-BR-3 cell line confirms that functionalizing the 7-Methylquinolin-2-amine core with a halogenated hydrophobic tail successfully translates enzymatic inhibition into potent cellular cytotoxicity[3].

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Source: RSC Advances, 2024, 14(45), 32978-32991. URL:[Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Source: Frontiers in Chemistry, 2024. URL:[Link]

  • Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Source: Archiv der Pharmazie (PubMed), 2023. URL:[Link]

  • Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents. Source: Bioorganic Chemistry (PubMed), 2024, 151, 107686. URL:[Link]

Sources

Application

Application Note: Strategic Functionalization of the Quinoline Core for High-Throughput Biological Assays

Introduction & Strategic Rationale The quinoline scaffold is a privileged, electron-deficient bicyclic heteroaromatic system that serves as the structural foundation for numerous therapeutics, including antimalarials (e....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged, electron-deficient bicyclic heteroaromatic system that serves as the structural foundation for numerous therapeutics, including antimalarials (e.g., chloroquine) and broad-spectrum antibiotics (e.g., fluoroquinolones)[1]. The planar nature of the quinoline core facilitates strong π−π stacking interactions with biological targets, while its nitrogen atom acts as a critical hydrogen-bond acceptor.

For drug development professionals, late-stage functionalization of this core—particularly at the C-4 and C-8 positions—enables the rapid expansion of structure-activity relationship (SAR) libraries. By utilizing transition metal-catalyzed cross-coupling and nucleophilic substitution pathways, researchers can precisely tune both the pharmacodynamics and pharmacokinetics of quinoline derivatives for high-throughput biological screening[1].

Workflow N1 Quinoline Core Selection (e.g., 4-chloro or 8-hydroxy) N2 Late-Stage Functionalization (Cross-Coupling / Mannich) N1->N2 Design Phase N3 Purification & QC (LC-MS, NMR) N2->N3 Synthesis N4 Biological Evaluation (MABA / SRB Assays) N3->N4 Validation N5 SAR Optimization & Hit-to-Lead N4->N5 Data Analysis N5->N1 Iteration

Fig 1: Iterative workflow for quinoline functionalization and biological evaluation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the mechanistic causality behind the experimental choices.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C-4

Rationale & Causality: The C-4 position of the quinoline ring is highly susceptible to palladium-catalyzed cross-coupling when halogenated. Microwave irradiation is employed over conventional thermal heating because it ensures rapid, uniform dielectric heating, reducing reaction times from hours to minutes and preventing the thermal degradation of sensitive functional groups[2]. The inclusion of water in the solvent system is mechanistically required to dissolve the inorganic base ( K2​CO3​ ) and generate the reactive boronate complex, which is essential for the transmetalation step in the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-chloroquinolin-2(1H)-one (1.0 mmol), the appropriate arylboronic acid (1.5 mmol), and K2​CO3​ (3.0 mmol)[2].

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) to the mixture. Self-Validation Step: Ensure this step is performed under an inert argon or nitrogen atmosphere to prevent the oxidative deactivation of the Pd(0) catalyst.

  • Solvent System: Inject a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v, 5 mL). Dioxane provides a high-boiling, microwave-transparent medium that solubilizes the organic reactants.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 25 minutes[2].

  • Workup & QC: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography. Confirm product mass via LC-MS before proceeding to biological assays.

Protocol B: C-8 Aminomethylation via Intermolecular Mannich Reaction

Rationale & Causality: Functionalizing the C-8 position with lipophilic amine tails significantly enhances the antibacterial profile of quinolines by improving cellular penetration and target binding[3]. Paraformaldehyde serves as a one-carbon electrophile source, reacting with the secondary amine to form an iminium ion intermediate. The electron-rich C-7/C-8 region of an 8-hydroxyquinoline undergoes nucleophilic attack on this iminium ion, driven by the ortho-directing and activating effect of the hydroxyl group.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 5-chloroquinolin-8-ol (2.0 mmol) in dry ethanol (10 mL), add the appropriate secondary amine (2.2 mmol) and paraformaldehyde (8.0 mmol)[3].

  • Reflux: Heat the reaction mixture to reflux for 8 hours under a nitrogen atmosphere[3].

  • Monitoring: Monitor the consumption of the starting material via TLC (Dichloromethane:Methanol, 50:1)[4].

  • Isolation: Upon completion, cool the mixture to room temperature. The target oxazino quinoline products typically precipitate. Filter the precipitate and wash with cold ethanol to yield the pure compound (40–90% yield)[3].

Mechanism Q Functionalized Quinoline T Topoisomerase IV Inhibition Q->T L LptA Protein Binding Q->L D DNA Replication Arrest T->D M Membrane Disruption L->M C Bacterial Cell Death D->C M->C

Fig 2: Dual-targeting antibacterial mechanism of C-8 functionalized quinolines.

Biological Assay Validation: Microplate Alamar Blue Assay (MABA)

Rationale & Causality: To evaluate the synthesized quinoline derivatives for antitubercular or broad-spectrum antibacterial activity, a robust, self-validating high-throughput assay is required. MABA utilizes resazurin, a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce resazurin to resorufin, a pink, highly fluorescent compound[5]. This provides a direct, quantifiable causality: fluorescence is strictly proportional to bacterial viability, eliminating the subjectivity of traditional agar dilution methods.

Step-by-Step Methodology:

  • Preparation of Plates: In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth (for M. tuberculosis) or standard Mueller-Hinton broth (for general bacteria) to all wells[5].

  • Compound Dilution: Add the functionalized quinoline derivatives to the first row and perform two-fold serial dilutions down the plate to establish a concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension ( 5×105 CFU/mL) to each well.

  • Controls (Self-Validation): Ensure column 11 contains broth + bacteria (Positive Growth Control) and column 12 contains broth + compound + vehicle (Negative Background Control).

  • Incubation & Readout: Incubate the plates at 37 °C. After the required incubation period, add 30 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change[5].

Quantitative Data Presentation

The functionalization of the quinoline core yields significant variations in biological activity. The table below summarizes the Structure-Activity Relationship (SAR) data for various functionalized hits against distinct biological targets.

Compound IDCore ModificationTarget Pathogen / AssayMIC / IC₅₀ ValueReference
Compound 5d C-8 Oxazino-quinolineS. aureus / E. coli (MABA)0.125–8 µg/mL[3]
Compound Qa5 C-4 Amino alcoholX. oryzae (Microdilution)3.12 µg/mL[4]
Compound 6d C-4 Isoniazid hybridM. tuberculosis (MABA)18.27 µM[5]
Compound 7d C-4 Isoniazid hybridM. tuberculosis (MABA)15.00 µM[5]

Sources

Method

high-throughput screening of 7-Methylquinolin-2-amine derivative libraries

Application Note: High-Throughput Screening of 7-Methylquinolin-2-Amine Derivative Libraries for Kinase and Epigenetic Targets Prepared by: Senior Application Scientist, Early Discovery & Lead Generation Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 7-Methylquinolin-2-Amine Derivative Libraries for Kinase and Epigenetic Targets

Prepared by: Senior Application Scientist, Early Discovery & Lead Generation

Executive Summary

The 7-methylquinolin-2-amine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to target challenging enzymes such as pseudokinases (e.g., ROR1) and epigenetic methyltransferases (e.g., PRMT5). As an Application Scientist, I have designed this comprehensive guide to navigate the specific physicochemical nuances of screening this library. This document outlines the mechanistic causality behind the scaffold's efficacy and provides a self-validating, step-by-step high-throughput screening (HTS) protocol designed to eliminate false positives and confirm true stoichiometric target engagement.

Pharmacophore Rationale & Mechanistic Causality

To design an effective screening cascade, one must first understand why the 7-methylquinolin-2-amine core is so effective. The structural causality lies in its dual-action binding modality:

  • Hydrogen Bonding (The 2-Amine): The 2-amino group acts as a critical hydrogen bond donor/acceptor pair. X-ray crystallography has confirmed that this moiety mimics endogenous substrates, forming robust bifurcated hydrogen bonds with hinge-region backbones in kinases or specific catalytic residues like glutamate-444 in the PRMT5:MEP50 complex[1].

  • Hydrophobic Packing (The 7-Methyl Vector): Unsubstituted quinolines often suffer from promiscuous binding. The addition of a 7-methyl group introduces a rigid hydrophobic vector that fits precisely into deep lipophilic pockets of target enzymes. This substitution restricts unfavorable molecular rotamers, significantly increasing ligand efficiency and target selectivity[2][3].

By screening derivative libraries built around this core, we bias our hit rate toward compounds capable of cooperative binding, such as trapping the PRMT5 enzyme in a catalytically inhibited ternary complex with MTA[1][4].

Mechanism Substrate Endogenous Substrate (e.g., ATP / MTA) Enzyme Target Enzyme (e.g., PRMT5 / ROR1) Substrate->Enzyme Normal Pathway Complex Inhibited Ternary Complex (Enzyme-Inhibitor) Enzyme->Complex Inhibitor Binding (H-bond via 2-amine) Inhibitor 7-Methylquinolin-2-amine Derivative Inhibitor->Complex Hydrophobic Fit (7-methyl vector) Downstream Signaling Arrest (Apoptosis / Growth Inhibition) Complex->Downstream Catalytic Blockade

Fig 1: Mechanistic binding pathway of 7-methylquinolin-2-amine derivatives to target enzymes.

High-Throughput Screening (HTS) Strategy & Self-Validation

The Challenge: Quinoline derivatives often exhibit intrinsic fluorescence (auto-fluorescence) due to their conjugated aromatic ring systems. In standard fluorescence intensity assays, this leads to a high rate of false positives.

The Self-Validating Solution: To ensure trustworthiness, this protocol employs a dual-gated, self-validating system.

  • Gate 1 (Primary Screen): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a temporal delay (e.g., 50–100 µs) between excitation and emission reading, we mathematically gate out the short-lived auto-fluorescence of the 7-methylquinolin-2-amine compounds. Signal loss in this assay is strictly correlated with target inhibition.

  • Gate 2 (Orthogonal Validation): Hits are immediately triaged into a Surface Plasmon Resonance (SPR) assay. SPR measures mass-change kinetics without the use of fluorophores, independently confirming direct target engagement and ruling out assay-interfering aggregators[5].

HTS_Workflow Lib Compound Library (7-Methylquinolin-2-amines) Dispense Acoustic Dispensing (Echo 555) Lib->Dispense Assay TR-FRET Screen (384-well) Dispense->Assay Hit Hit Triage (Z' > 0.7) Assay->Hit Val SPR Validation (Direct Binding) Hit->Val

Fig 2: High-throughput screening and orthogonal validation workflow for quinoline libraries.

Step-by-Step Experimental Protocols

Protocol A: 384-Well TR-FRET Primary Screen

This protocol is optimized for evaluating the inhibition of a target kinase/methyltransferase by 7-methylquinolin-2-amine derivatives.

  • Reagent Preparation: Prepare the Target Enzyme (e.g., 2 nM final concentration) and Substrate/Tracer mix in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Keep on ice until dispensing.

  • Acoustic Dispensing: Using a Labcyte Echo 555 acoustic liquid handler, dispense 10 nL of the 7-methylquinolin-2-amine library compounds (stock at 10 mM in 100% DMSO) into a low-volume 384-well black pro-plate. Include DMSO-only wells as negative controls and a known reference inhibitor as a positive control.

  • Enzyme Pre-Incubation: Dispense 5 µL of the Enzyme solution into all wells. Centrifuge the plate briefly (1000 x g, 1 min). Incubate at room temperature (RT) for 15 minutes. Causality note: This pre-incubation is critical to allow the 7-methyl group to establish optimal hydrophobic packing within the binding pocket before substrate competition begins.

  • Reaction Initiation: Dispense 5 µL of the Substrate/Tracer mix to initiate the reaction. Seal the plate and incubate for 60 minutes at RT.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and read emission at 665 nm (acceptor) and 615 nm (donor) with a 50 µs delay and 400 µs integration time.

  • Self-Validation Check: Calculate the TR-FRET ratio (665/615). Compute the Z'-factor for the plate. If Z' < 0.6, the assay window is compromised, and the plate must be rejected and repeated.

Protocol B: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

Used to confirm true stoichiometric binding of TR-FRET hits.

  • Sensor Chip Preparation: Immobilize the target enzyme onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000–5000 Response Units (RU).

  • Analyte Preparation: Dilute the hit 7-methylquinolin-2-amine compounds in SPR Running Buffer (PBS-T containing 2% DMSO) to a top concentration of 10 µM, followed by a 3-fold, 5-point dilution series.

  • Kinetic Injection: Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min. Maintain a 60-second association phase followed by a 120-second dissociation phase.

  • Data Fitting: Subtract reference flow cell data and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Quantitative Data Presentation

The following table summarizes representative screening metrics for a library subset, demonstrating how substitutions on the 7-methylquinolin-2-amine core impact both biochemical inhibition (IC₅₀) and direct binding affinity ( KD​ ).

Compound IDCore ScaffoldR-Group Substitution (C-4)TR-FRET IC₅₀ (nM)SPR KD​ (nM)Ligand Efficiency (LE)
7MQ-001 7-Methylquinolin-2-amine-H (Unsubstituted)> 10,000N/A< 0.20
7MQ-045 7-Methylquinolin-2-amine4-Trifluoromethyl450 ± 125100.32
7MQ-112 7-Methylquinolin-2-amine4-(Piperazin-1-yl)85 ± 5920.38
7MQ-204 7-Methylquinolin-2-amine3-Fluoro-4-phenyl12 ± 2150.45

Data Interpretation: The unsubstituted core (7MQ-001) shows negligible activity, highlighting that while the 2-amine and 7-methyl groups are necessary for anchoring, functionalization at the C-4 position is required to drive nanomolar potency and high ligand efficiency.

References

  • Title: Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: PMC / Journal of Medicinal Chemistry URL
  • Title: First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Source: PMC URL
  • Title: Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design Source: PMC URL

Sources

Application

Application Note: Advanced Techniques for the Preparation and Handling of Quinoline-Based Compound Stock Solutions

Introduction Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarials (e.g., chloroquine, hydroxychloroquine), kinase inhibitors (e.g., lenvatinib,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarials (e.g., chloroquine, hydroxychloroquine), kinase inhibitors (e.g., lenvatinib, IRAK4 inhibitors), and experimental antineoplastic agents. Due to their rigid, planar, and highly lipophilic aromatic structures, these compounds frequently exhibit poor aqueous solubility. Consequently, the preparation of stable, fully solubilized stock solutions is a critical foundational step for reliable in vitro and in vivo biological assays. This application note details the physicochemical rationale, solvent selection criteria, and rigorously validated protocols for preparing and storing quinoline-based stock solutions.

Physicochemical Properties and Solvent Selection

The solubility of quinoline derivatives is governed by their highly hydrophobic core and the presence of ionizable basic nitrogen atoms. Understanding these properties is essential for selecting the correct solvent matrix.

Causality in Solvent Selection:

  • Dimethyl Sulfoxide (DMSO): The gold standard for initial stock preparation. Its high dielectric constant and amphiphilic nature disrupt the strong intermolecular crystal lattice forces of planar quinoline rings, allowing for high-concentration master stocks[1].

  • Aqueous Buffers: While unmodified free-base quinolines are largely insoluble in water, salt forms (e.g., hydroxychloroquine sulfate) exhibit high aqueous solubility (>20 mg/mL). For free-base quinolines, lowering the pH can protonate the quinoline nitrogen (pKa ~4.9), significantly enhancing aqueous solubility[2].

Quantitative Solubility and Storage Data

Table 1: Solubility profiles and storage parameters for representative quinoline compounds.

CompoundPrimary Target / ApplicationOptimal SolventMax SolubilityStorage Conditions
Hydroxychloroquine Sulfate Autophagy / TLR9 InhibitorWater / PBS>20 mg/mL-20°C, Protect from light
7-Chloro-4-(piperazin-1-yl)quinoline Sirtuin / VEGFR-II InhibitorAnhydrous DMSO16.67 mg/mL (67.3 mM)-80°C (up to 6 months)
IRAK4 Inhibitor (Compound 26) IRAK4 (Indolo-quinoline)Anhydrous DMSO50 mg/mL-20°C (up to 3 months)
N-phenyl-2-(quinolin-8-yl)acetamide Chemical Biology ProbeAnhydrous DMSO~10 mM (Standard)-20°C, Protect from light

Methodologies: Step-by-Step Preparation Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Objective: To achieve complete dissolution of hydrophobic quinolines without compromising molecular integrity.

  • Equilibration: Allow the lyophilized quinoline powder to equilibrate to room temperature in a desiccator before opening the vial.

    • Rationale: Prevents atmospheric moisture condensation, which can hydrolyze sensitive derivatives or alter the effective molarity of the powder.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass into a sterile, amber microcentrifuge tube.

    • Rationale: Amber tubes protect light-sensitive quinoline cores from photo-degradation and oxidation.

  • Solvent Addition: Add the calculated volume of anhydrous, molecular-biology grade DMSO (≥99.9% purity).

  • Dissolution Mechanics:

    • Vortex vigorously for 1-2 minutes.

    • If particulate matter remains, subject the vial to ultrasonic bath sonication for 5-10 minutes.

    • Rationale: Sonication provides the thermodynamic energy required to overcome the crystal lattice energy of rigid quinoline structures, forcing them into solution[2].

  • Aliquot and Store: Divide the master stock into 10-50 µL single-use aliquots. Store at -20°C or -80°C.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which induce concentration gradients, compound precipitation, and degradation[1].

Protocol B: Preparation of Aqueous Working Solutions (Preventing "DMSO Shock")

Objective: To dilute the DMSO stock into aqueous assay media (e.g., PBS, DMEM) without inducing precipitation, creating a self-validating assay system.

  • Pre-warming: Warm the aqueous assay buffer or cell culture media to 37°C.

  • Dropwise Addition: While continuously vortexing the aqueous buffer, add the DMSO stock solution dropwise.

    • Rationale: Rapid addition creates localized microenvironments of low solvent capacity, leading to rapid nucleation and precipitation—a phenomenon known as "DMSO shock"[2].

  • Final Concentration Control: Ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v).

    • Rationale: Concentrations above 0.5% can cause solvent-induced cytotoxicity and artifactual signaling, skewing assay results[1].

  • Self-Validation (Vehicle Control): Prepare a negative control group that receives the exact same final concentration of the solubilizing agent (e.g., 0.5% DMSO) without the quinoline derivative.

    • Rationale: This validates that any observed biological effects are strictly due to the compound's mechanism of action, not solvent toxicity[3].

Workflows and Biological Context

To conceptualize the preparation process and the biological utility of these compounds, the following diagrams map the stock preparation workflow and the downstream signaling pathways targeted by prominent quinoline derivatives.

Workflow A Equilibrate Powder to Room Temp B Weigh in Amber Tube (Protect from Light) A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate (Overcome Lattice Energy) C->D E Visual QC (Check for Micro-crystals) D->E F Aliquot & Store at -80°C E->F

Workflow for preparing and storing quinoline-based DMSO stock solutions.

Pathway HCQ Hydroxychloroquine (Quinoline Derivative) Lysosome Lysosome Acidification HCQ->Lysosome Inhibits TLR TLR7 / TLR9 Signaling HCQ->TLR Inhibits Autophagy Autophagosome-Lysosome Fusion Lysosome->Autophagy Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR->Cytokines Reduces

Mechanism of action for hydroxychloroquine inhibiting autophagy and TLR signaling.

Quality Control and Troubleshooting

  • Kinetic vs. Thermodynamic Solubility: When diluting into aqueous media, researchers rely on kinetic solubility (the compound remains temporarily dissolved before precipitating). If precipitation occurs during an assay, reduce the final assay concentration or introduce biologically compatible surfactants (e.g., Tween-20) or co-solvents (e.g., PEG-400) to stabilize the dispersion[2].

  • Visual Inspection: Always inspect working solutions under an inverted microscope prior to application on cell cultures. Micro-crystals can physically stress cells, precipitate out of the active media, and artificially skew IC50 calculations.

References

  • BenchChem. "Preparation of 7-Chloro-4-(piperazin-1-yl)quinoline Stock Solution for Biological Assays." BenchChem Technical Support. 1

  • Sigma-Aldrich. "Hydroxychloroquine sulfate = 98 HPLC, powder 747-36-4." Sigma-Aldrich Product Catalog.

  • Tocris Bioscience. "Hydroxychloroquine sulfate | Autophagy." Tocris Product Datasheets.

  • Sigma-Aldrich. "IRAK4 Inhibitor, Compound 26." Sigma-Aldrich Product Catalog.

  • BenchChem. "Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays." BenchChem Technical Support. 2

  • BenchChem. "Overcoming Quinoline Derivative Solubility Issues." BenchChem Technical Support. 3

Sources

Method

Application Note: Engineering Quinoline Derivatives for Next-Generation Anti-Counterfeiting Inks

Strategic Overview The development of high-security anti-counterfeiting inks requires materials that exhibit virtually zero background signal in their covert state while delivering an instantaneous, high-contrast respons...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The development of high-security anti-counterfeiting inks requires materials that exhibit virtually zero background signal in their covert state while delivering an instantaneous, high-contrast response upon specific activation. Quinoline derivatives—particularly those engineered with rotatable functional groups and specific coordination pockets—have emerged as privileged scaffolds for this application. By synergizing complex photophysical phenomena, these molecules enable the creation of "smart" inks that respond to highly specific chemical or photonic triggers.

Mechanistic Causality in Quinoline Photophysics

Synergistic Modulation of ESIPT and AIE

The core mechanism driving quinoline-based security inks relies on the precise control of non-radiative decay pathways. In dilute solutions, 8-hydroxyquinoline derivatives undergo Excited-State Intramolecular Proton Transfer (ESIPT). During this process, a proton rapidly transfers from a hydroxyl oxygen to an adjacent imine nitrogen upon UV excitation, dissipating the excited-state energy non-radiatively and rendering the ink invisible[1].

However, when a specific chemical trigger (such as Zn²⁺ ions) is introduced, the analyte binds to the molecule's tridentate coordination sites (hydroxyl O, quinoline N, and imine N). This coordination physically breaks the intramolecular hydrogen bond, decisively halting the ESIPT process[1]. Simultaneously, the binding forces the molecules into rigid, hydrophobic 2:1 ligand-metal complexes characterized by an X-shaped spatial structure via π-π stacking. This structural locking restricts intramolecular rotations, effectively triggering Aggregation-Induced Emission (AIE) and producing an intense fluorescent signal[1].

Room Temperature Phosphorescence (RTP) and Photoswitching

Beyond simple fluorescence, integrating quinoline moieties into diarylethene (DAE) backbones unlocks advanced multi-level encryption capabilities, including Room Temperature Phosphorescence (RTP)[2]. The charge transfer from electron-rich units to the quinolinium group significantly enhances intersystem crossing (ISC)[2]. When formulated into a solid-state ink, crystallization rigidifies the molecular matrix, suppressing molecular vibration and stabilizing triplet excitons to produce a time-resolved afterglow[2]. Furthermore, integrating AIE units into photochromic scaffolds provides sufficient free volume in the solid state to allow for highly efficient, fatigue-resistant fluorescent photoswitching[3].

Quantitative Photophysical Profiles

The following table summarizes the photophysical characteristics of key quinoline derivatives utilized in anti-counterfeiting formulations:

Derivative / Probe TypePhotophysical MechanismTarget StimulusDetection Limit / QYApplication State
QP2 (8-Hydroxyquinoline Schiff Base) ESIPT inhibition + AIEZn²⁺ ions17.7 nMCovert to Overt (Turn-on)[1]
Quinoline-diarylethene RTP & RGB SwitchingUV / Acid (TFA)QY: 0.09 (Solid state)Multi-level encryption[2]
BTE-EQ (Ethyl quinoline + DAE) AIE-modulated photochromismVisible / UV LightHigh fatigue resistanceDynamic security patterns[3]
QLSA (Quinoline-2-carboxylic acid) OFF-ON switchingZn²⁺ ions21.0 nMHigh-contrast security ink[4]

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of an AIE-Active Quinoline Probe
  • Objective: Synthesize a stimuli-responsive fluorophore with a near-zero background signal.

  • Causality behind choices: A rotatable pyridine amine group is coupled via a -CH=N- unit to deliberately dissipate excited-state energy through mechanical rotation in solution[1]. This ensures the "dark" covert state critical for security inks.

  • Step-by-Step:

    • Dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 equiv) and the selected pyridine amine (1.0 equiv) in anhydrous ethanol.

    • Reflux the mixture at 80°C for 6 hours under an inert N₂ atmosphere to prevent oxidative degradation of the amine precursors.

    • Cool the reaction vessel to room temperature and collect the resulting precipitate via vacuum filtration.

    • Recrystallize the crude product from a toluene/ethanol mixture to achieve >99% purity.

  • Self-Validating Checkpoint: Dissolve a 10 µM sample of the purified crystal in a DMSO/H₂O (5:95 v/v) solution. Expose to 365 nm UV light. The solution must remain non-emissive. If fluorescence is observed, impurities are restricting molecular rotation; repeat recrystallization.

Protocol B: Formulation of Stimuli-Responsive Security Ink
  • Objective: Create a printable, stable ink matrix that preserves the probe's covert state.

  • Causality behind choices: Polyvinyl alcohol (PVA) is utilized as the rheology modifier and binder. Its extensive hydrogen-bonding network helps rigidify the quinoline complexes in the solid state once the solvent evaporates, amplifying the AIE effect upon activation[4].

  • Step-by-Step:

    • Prepare a 5 wt% PVA aqueous solution by heating at 90°C under continuous stirring until fully dissolved.

    • Dissolve 5 mg of the synthesized quinoline probe in 1 mL of pure DMSO to ensure complete molecular solvation.

    • Slowly inject the DMSO-probe solution into 9 mL of the PVA matrix under continuous high-shear mixing (1200 rpm) to prevent premature aggregation.

  • Self-Validating Checkpoint: Draw down a 10 µm film of the ink on standard security paper. After drying at 50°C for 10 minutes, inspect under ambient and 365 nm UV light. The printed area must be optically indistinguishable from the unprinted substrate.

Protocol C: Authentication and Validation Workflow
  • Objective: Trigger the covert-to-overt transition for field authentication.

  • Causality behind choices: Zn²⁺ ions are applied because their specific ionic radius and charge density perfectly match the tridentate pocket of the probe, forcing the formation of the rigid 2:1 X-shaped complex that blocks ESIPT and triggers AIE[1].

  • Step-by-Step:

    • Print the desired security pattern (e.g., QR code, microtext) using the formulated ink.

    • To authenticate, lightly mist the printed area with a 10 mM Zinc Acetate (Zn(OAc)₂) aqueous solution using a micro-atomizer.

    • Immediately illuminate the substrate with a portable 365 nm UV lamp.

  • Self-Validating Checkpoint: The pattern must instantly display intense fluorescence. The signal-to-noise ratio should visually exceed 100:1, and the emission must remain stable for at least 30 minutes post-activation.

System Workflows & Photophysical Pathways

Photophysics A Quinoline Probe (Dilute Solution) B ESIPT Active (Proton Transfer) A->B UV Excitation D Zn2+ Coordination (Analyte Trigger) A->D Security Check C Non-Radiative Decay (Covert/Invisible) B->C E 2:1 Rigid Complex (X-Shaped Stacking) D->E Tridentate Binding F ESIPT Blocked & AIE Activated E->F Restricts Motion G High Fluorescence (Overt/Authenticated) F->G Emission

Fig 1: Photophysical transition from ESIPT-driven quenching to AIE-active fluorescence via Zn²⁺.

InkWorkflow S1 1. Probe Synthesis (8-HQ + Pyridine Amine) S2 2. Ink Formulation (Probe + PVA + DMSO/H2O) S1->S2 S3 3. Security Printing (Screen/Inkjet on Substrate) S2->S3 S4 4. Covert State (Optically Transparent) S3->S4 S5 5. Chemical Activation (Zn2+ Spray / pH Shift) S4->S5 S6 6. Visual Authentication (Intense Luminescence) S5->S6

Fig 2: End-to-end workflow for formulating and authenticating quinoline-based security inks.

Sources

Application

Application Notes and Protocols: 7-Aminoquinolines as Advanced Golgi-Localized Fluorescent Probes

Executive Summary The Golgi apparatus is the central organelle responsible for the processing, modification, and sorting of proteins and lipids. Disruption of Golgi homeostasis—often referred to as Golgi stress—is heavil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Golgi apparatus is the central organelle responsible for the processing, modification, and sorting of proteins and lipids. Disruption of Golgi homeostasis—often referred to as Golgi stress—is heavily implicated in pathologies ranging from cancer to neurodegenerative and liver diseases[1][2]. Consequently, the development of robust, highly specific fluorescent probes targeting the Golgi is critical for live-cell imaging, diagnostic assays, and drug development.

Recently, 2,4-disubstituted 7-aminoquinolines (specifically those incorporating a trifluoromethyl group, such as 4-CF3-7-aminoquinoline) have emerged as powerful, low-cost Golgi-localized probes[3][4]. This application note provides a comprehensive guide to the mechanistic rationale, photophysical properties, and validated protocols for utilizing 7-aminoquinoline derivatives in advanced cellular imaging.

Mechanistic Rationale: Why 7-Aminoquinolines?

As a Senior Application Scientist, it is crucial to understand why a probe works to optimize its use in novel experimental designs. The efficacy of 7-aminoquinolines as Golgi probes is driven by two highly specific chemical features:

  • Targeting Mechanism (The "Where"): The specificity of quinoline derivatives for the Golgi apparatus is dictated by the compatibility of the quinoline's pyridyl moiety with the mildly acidic microenvironment (pH 6.0–6.7) of the Golgi[1][5].

    • Causality: Upon entering the slightly acidic Golgi lumen, the pyridyl nitrogen becomes protonated. This localized protonation traps the molecule within the Golgi lipid membranes, preventing it from diffusing back into the neutral cytosol[1].

  • Photophysical Mechanism (The "How"): The incorporation of a strongly electron-donating amine group at the 7-position and a strongly electron-withdrawing trifluoromethyl (–CF3) group induces a powerful Intramolecular Charge Transfer (ICT)[3][4].

    • Causality: This ICT process results in an exceptionally large Stokes shift (>140 nm). A large Stokes shift is experimentally vital because it minimizes self-quenching and eliminates autofluorescence background, yielding high-contrast images[3][4]. Furthermore, the ICT state makes the emission highly sensitive to local solvent polarity, shifting from violet in nonpolar environments to greenish-yellow in polar ones[3][4].

G Probe 7-Aminoquinoline (4-CF3 substituted) Environment Golgi Apparatus (Mildly Acidic pH 6.0-6.7) Probe->Environment Cellular Uptake Protonation Pyridyl N Protonation & Accumulation Environment->Protonation pH Driven ICT Intramolecular Charge Transfer (ICT) Protonation->ICT Excitation Emission Large Stokes Shift Fluorescence ICT->Emission Energy Release

Mechanistic pathway of 7-aminoquinoline Golgi targeting and ICT-driven fluorescence.

Photophysical and Targeting Properties

The table below summarizes the quantitative spectral data for key 7-aminoquinoline derivatives used in Golgi imaging. Note that emission wavelengths are highly solvent- and environment-dependent due to the ICT process[3][4].

Compound / ScaffoldExcitation (nm)Emission (nm)Stokes ShiftTarget OrganelleKey Application
4-CF3-7-aminoquinoline 365–380507–537 (Polar)>140 nmGolgi ApparatusLive-cell imaging, Two-photon microscopy[3][4]
GT-GSH (7-AQ + COMC-6)~400~500 (Green)~100 nmGolgi ApparatusRatiometric detection of GSH during Golgi stress[2]
Probe 7 (7-AQ + Sulfonamide)~400~550~150 nmGolgi ApparatusMonitoring Golgi polarity/viscosity[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging and Co-localization Assay

Trustworthiness & Self-Validation: To ensure the observed fluorescence is truly Golgi-localized and not an artifact of dye aggregation, this protocol is designed as a self-validating system. It mandates the co-incubation of the 7-aminoquinoline probe with a commercial standard (3[3]). A high Pearson's correlation coefficient (>0.85) between the two channels mathematically validates the spatial distribution[1].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the 7-aminoquinoline probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mM[6].

    • Causality: Anhydrous DMSO prevents premature hydrolysis or degradation of the probe. Store at -20°C, protected from light, to maintain structural integrity[6].

  • Cell Culture: Seed target cells (e.g., HeLa, U2OS, or 4T1) in glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C with 5% CO2 until 70-80% confluent[3][4].

  • Dual-Staining Incubation:

    • Dilute the 1 mM stock to a working concentration (typically 1–5 µM) in pre-warmed, serum-free medium[6].

    • Add BODIPY TR Ceramide to a final concentration of 1 µM.

    • Incubate cells with the dual-stain solution for 15–30 minutes at 37°C[6].

    • Causality: A 15-30 minute window is optimal because it allows sufficient time for the pH-driven accumulation of the pyridyl moiety within the Golgi without inducing off-target accumulation or cytotoxicity[6].

  • Washing: Remove the staining medium and wash cells gently 3 times with pre-warmed PBS (pH 7.4)[6].

    • Causality: Rigorous washing removes non-internalized probes from the extracellular matrix and plasma membrane, drastically reducing background noise and false positives[6].

  • Confocal Microscopy:

    • 7-Aminoquinoline Channel: Excitation at 380–400 nm; Emission collection at 500–550 nm[6].

    • BODIPY TR Ceramide Channel: Excitation at 589 nm; Emission collection at 617 nm[6].

Workflow Step1 Cell Culture (HeLa, U2OS, 4T1) Step2 Probe Incubation (7-AQ + BODIPY TR) Step1->Step2 Step3 Washing (PBS) Remove Unbound Probe Step2->Step3 Step4 Confocal Microscopy (One- or Two-Photon) Step3->Step4 Step5 Co-localization Analysis (Pearson's Coefficient) Step4->Step5

Experimental workflow for live-cell Golgi imaging and co-localization validation.

Protocol 2: Monitoring Golgi Stress using Responsive 7-AQ Probes (e.g., GT-GSH)

7-aminoquinolines can serve as the fluorophore backbone for responsive probes. For example,2[2] masks the 7-AQ amine group with a glutathione (GSH)-cleavable moiety.

Step-by-Step Methodology:

  • Induction of Golgi Stress: Treat cultured HeLa cells with 10 µM Monensin for 10 hours[2].

    • Causality: Monensin disrupts the Golgi architecture, inducing oxidative stress. This upregulates cystathionine γ-lyase (CSE), which catalyzes the production of endogenous GSH specifically within the Golgi[2].

  • Probe Incubation: Incubate the stressed cells (and a vehicle-control group) with 5 µM GT-GSH for 30 minutes[2].

    • Causality: Upon encountering high GSH levels, the ester group on GT-GSH breaks, releasing the active 4-CF3-7-aminoquinoline fluorophore. This restores the ICT structure, turning on strong green fluorescence[2].

  • Ratiometric Imaging: Measure the fluorescence intensity to quantify GSH upregulation. The self-validating nature of this assay lies in comparing the weak blue/green baseline of the control group against the intense green emission of the Monensin-treated group[2].

References

  • 3 - ACS Medicinal Chemistry Letters / NIH PMC 2.1 - Chemical Society Reviews / RSC 3.2 - Analytical Chemistry / ACS Publications 4. - Chemical Communications / NIH PMC 5. - Benchchem

Sources

Method

synthesis of quinoline-based probes for metal ion sensing

Application Note: High-Performance Quinoline-Based Fluorescent Probes for Metal Ion Sensing Executive Summary The rational design of small-molecule fluorescent probes is a critical frontier in analytical chemistry, envir...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Quinoline-Based Fluorescent Probes for Metal Ion Sensing

Executive Summary

The rational design of small-molecule fluorescent probes is a critical frontier in analytical chemistry, environmental monitoring, and diagnostic bioimaging. Among various fluorophores, quinoline derivatives—particularly 8-hydroxyquinoline scaffolds—are privileged structures. Their inherent bidentate coordination capability (utilizing hard oxygen and nitrogen donors) and highly tunable photophysical properties make them exceptional candidates for detecting transition metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺[1],[2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between synthetic organic chemistry and photophysical analytical techniques. This document details the mechanistic causality behind probe design, provides step-by-step synthetic protocols, and outlines a self-validating analytical workflow to ensure rigorous, reproducible metal ion sensing.

Mechanistic Foundations: Causality in Photophysics

To develop a reliable sensor, one must understand the photophysical mechanisms that govern the "off-on" or "on-off" fluorescence switching upon metal coordination.

  • Photoinduced Electron Transfer (PET) & Chelation-Enhanced Fluorescence (CHEF): In the unbound state, lone electron pairs on the quinoline nitrogen or auxiliary receptors transfer electrons to the excited fluorophore, quenching emission (PET)[3]. Upon metal binding, these lone pairs are engaged in coordination, lowering their energy levels and inhibiting PET. This restores the fluorophore's radiative decay pathway, resulting in CHEF[4].

  • ESIPT and Aggregation-Induced Emission (AIE): Probes incorporating an 8-hydroxyquinoline Schiff base often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), resulting in weak baseline fluorescence[5]. Coordination with ions like Zn²⁺ deprotonates the hydroxyl group, blocking ESIPT. Furthermore, the formation of a rigid hydrophobic complex (e.g., a 2:1 ligand-to-metal ratio) restricts intramolecular rotation. In aqueous media, these complexes aggregate, triggering intense Aggregation-Induced Emission (AIE)[5],[6].

  • Overcoming Paramagnetic Quenching (The Cu²⁺ Challenge): Cu²⁺ is a paramagnetic d⁹ ion that typically quenches fluorescence via fast electron transfer or ligand-to-metal charge transfer (LMCT)[7],[8]. Designing a "turn-on" Cu²⁺ probe requires precise spatial engineering. By conjugating quinoline with specific electron-rich moieties (like hydrazides), the coordination geometry can be forced to inhibit baseline PET while simultaneously shielding the fluorophore's excited state from the paramagnetic center, yielding a rare and highly sensitive "turn-on" response[7],[3].

Photophysics Probe Free Quinoline Probe (Weak Emission) Complex Probe-Metal Complex (Rigid / Aggregated) Probe->Complex Coordination PET PET / ESIPT Active (Non-radiative decay) Probe->PET Unbound State Metal Target Metal Ion (Zn²⁺ / Cu²⁺) Metal->Complex Binding CHEF CHEF / AIE Active (Strong 'Turn-On') Complex->CHEF Blocks PET/ESIPT Restricts Rotation

Fig 1: Photophysical signaling pathways of quinoline probes upon metal ion coordination.

Quantitative Performance of Recent Quinoline Probes

The table below summarizes the photophysical parameters of recently developed quinoline-based probes, illustrating the relationship between structural design, recognition mechanism, and analytical sensitivity.

ProbeTarget IonRecognition MechanismLimit of Detection (LOD)StoichiometryPrimary Application
QP2 Zn²⁺ESIPT Inhibition & AIE17.7 nM2:1Anti-counterfeiting, Plant/HepG2 imaging[5]
HQ Cu²⁺PET Inhibition (Turn-On)0.617 μM1:1SGC-7901 living cell imaging[3],[9]
QCPCH Zn²⁺CHEF & PET Inhibition72.0 nM1:1Water sample analysis, Bioimaging[4]
TIS Fe²⁺/Fe³⁺Fluorescence Quenching1.03 μM1:1Human blood serum analysis[10]
DEQ Cd²⁺PET Inhibition & CHEF4.0 μM (Visual)1:1Near-aqueous media detection[11]

Experimental Protocols: Synthesis and Validation

The following protocols detail the synthesis of specific probes and the self-validating analytical workflows required to prove their efficacy.

Protocol A: Synthesis of a Zn²⁺-Specific AIE Probe (e.g., QP2)

This protocol utilizes an aldimine condensation to link an ESIPT-active quinoline moiety with a rotatable stator[5].

  • Step 1: Reagent Preparation. Dissolve 2.0 mmol of 8-hydroxyquinoline-2-carbaldehyde and 2.0 mmol of the target pyridine amine derivative in 20 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent because it solubilizes the precursors while facilitating the dehydration step critical for Schiff base (imine) formation.

  • Step 2: Catalytic Condensation. Add 2-3 drops of glacial acetic acid to the mixture. Reflux the solution at 80°C under a nitrogen atmosphere for 6 hours.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the amine.

  • Step 3: Isolation. Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash thoroughly with cold ethanol.

    • Causality: The Schiff base product is highly conjugated and rigid, rendering it less soluble in cold ethanol than the unreacted starting materials, allowing for rapid purification via precipitation.

Protocol B: Synthesis of a Cu²⁺-Specific "Turn-On" Probe (e.g., HQ)

This protocol synthesizes 2-(quinoline-8-yloxy) acetohydrazide (HQ) via a two-step alkylation and hydrazinolysis pathway[7].

  • Step 1: Alkylation. Suspend 8-hydroxyquinoline (10 mmol) and anhydrous K₂CO₃ (15 mmol) in 30 mL of acetone. Stir for 30 minutes, then add ethyl bromoacetate (12 mmol) dropwise. Reflux for 12 hours.

    • Causality: K₂CO₃ deprotonates the quinoline hydroxyl group. The resulting phenoxide is a strong nucleophile that executes an SN2 attack on the α-bromo ester, forming an ether linkage.

  • Step 2: Hydrazinolysis. Isolate the intermediate ester. Dissolve it in 20 mL of ethanol and add an excess of hydrazine hydrate (80%). Reflux for 4 hours.

    • Causality: Hydrazine is a powerful nucleophile that converts the ester into a hydrazide. The resulting hydrazide provides a highly specific O,N,N coordination pocket that preferentially binds borderline/soft Cu²⁺ ions while forcing a geometry that prevents paramagnetic quenching[7].

Protocol C: Self-Validating Photophysical Characterization

To ensure trustworthiness, the analytical validation of the probe must be a self-contained, logically sound system.

  • Step 1: Solvent System Selection. Prepare a 1.0 mM stock solution of the probe in DMSO. For titrations, use a DMSO/HEPES buffer mixture (e.g., 1:9 v/v, pH 7.4).

    • Causality: The mixed aqueous system mimics physiological conditions while maintaining the solubility of the organic probe.

  • Step 2: Stoichiometric Validation (Job's Plot). Prepare solutions where the total concentration of [Probe] + [Metal] is kept constant (e.g., 50 μM), but the mole fraction varies from 0 to 1. Plot fluorescence intensity versus mole fraction.

    • Causality: The mole fraction that yields the maximum fluorescence change empirically dictates the binding stoichiometry. A peak at 0.5 confirms a 1:1 complex[9], while a peak at 0.66 confirms a 2:1 (Probe:Metal) complex[5]. This self-validates the assumed binding model.

  • Step 3: Affinity Calculation (Benesi-Hildebrand). Perform a titration by keeping the probe concentration constant and incrementally adding the metal ion. Plot 1/(F−F0​) versus 1/[M]n (where n is derived from the Job's plot).

    • Causality: A highly linear Benesi-Hildebrand plot validates that the complexation follows a single, predictable equilibrium state. The binding constant ( Ka​ ) is extracted from the slope/intercept ratio, quantifying the probe's affinity[4].

Workflow Syn 1. Probe Synthesis (Alkylation / Condensation) Pur 2. Purification & Characterization (NMR, HRMS, HPLC) Syn->Pur Tit 3. Photophysical Titration (UV-Vis & Fluorescence) Pur->Tit Val 4. Mechanistic Validation (Job's Plot, Benesi-Hildebrand) Tit->Val App 5. Biological Application (Live-Cell Imaging, Test Strips) Val->App

Fig 2: End-to-end experimental workflow for probe synthesis and self-validating characterization.

References

  • Zhao, C., Yang, J., Cui, Y., & Ding, Y. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • Zhou, C., Xiao, N., & Li, Y. (2014). Simple quinoline-based “turn-on” fluorescent sensor for imaging copper (II) in living cells. Canadian Journal of Chemistry.
  • Jali, B. R., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Nano Bio Letters.
  • Xu, Z., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry.
  • Parthiban, S., et al. (2021). A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. Microchemical Journal.
  • Unknown Authors (2019). Quinoline based fluorescent probe for selective detection and real-time monitoring of Copper ions- A differential colorimetric approach. ResearchGate.
  • Unknown Authors (2020). Quinoline-based highly selective and sensitive fluorescent probe specific for Cd2+ detection in mixed aqueous media. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies &amp; Troubleshooting for 7-Methylquinolin-2-amine

Welcome to the Technical Support Center for the isolation and purification of 7-Methylquinolin-2-amine (also referred to as 2-amino-7-methylquinoline). This heterocyclic scaffold is highly valued in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Methylquinolin-2-amine (also referred to as 2-amino-7-methylquinoline). This heterocyclic scaffold is highly valued in medicinal chemistry, serving as a critical pharmacophore in the development of neuronal nitric oxide synthase (nNOS) inhibitors[1][2] and KRAS G12D mutant inhibitors[3][4].

However, due to its distinct physicochemical profile, researchers frequently encounter severe chromatographic challenges, including peak tailing, irreversible stationary phase adsorption, and co-elution with positional isomers. This guide provides field-proven, causality-driven solutions to optimize your purification workflows.

Part 1: Physicochemical Profile & Chromatographic Impact

Understanding the inherent properties of 7-Methylquinolin-2-amine is the first step in troubleshooting purification failures. The table below summarizes the critical quantitative data and its direct impact on chromatography.

ParameterValue / ObservationCausality / Chromatographic Impact
pKa (Conjugate Acid) ~7.3[1]Weakly basic; protonates easily on acidic silica, leading to strong secondary ion-exchange interactions and retention.
LogP (Estimated) ~2.1Moderate lipophilicity; soluble in mid-polarity organic solvents (EtOAc, DCM) but requires RP-HPLC for isomer separation.
Silica Gel Retention High (Severe Tailing)[5]Acid-base interaction between the basic amine and acidic silanol (Si-OH) groups causes severe band broadening[5].
Optimal TEA Modifier 0.1% - 1.0% (v/v)[5][6]Competitively binds silanol sites, improving peak symmetry and preventing irreversible adsorption[6].
Part 2: Troubleshooting Guide & FAQs

Q1: Why does 7-Methylquinolin-2-amine streak extensively on my TLC plates and silica columns? A1: The primary challenge arises from the basic nature of the amino group on the quinoline scaffold. The standard silica gel stationary phase is inherently acidic due to the presence of un-endcapped silanol groups (Si-OH)[5]. This leads to strong acid-base interactions between the basic analyte and the stationary phase. Because these secondary ion-exchange interactions are kinetically slower than normal solvent partitioning, the analyte molecules are retained unevenly, leading to broad, asymmetrical peaks and severe streaking[5].

Q2: How can I prevent irreversible adsorption (low recovery) during normal-phase chromatography? A2: To mitigate silanol interactions, you must introduce a sacrificial base. Incorporating a basic modifier, such as 0.1–1.0% (v/v) triethylamine (TEA) or ammonia, into your mobile phase saturates the highly active acidic sites on the silica gel[5][6]. By neutralizing these sites, the 7-methylquinolin-2-amine interacts solely via standard partitioning, allowing it to elute effectively. Alternatively, switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica can bypass the issue entirely[5][6].

Q3: Normal phase with TEA isn't separating my positional isomers (e.g., 5-methyl vs. 7-methyl). What is the next step? A3: Positional isomers of aminoquinolines often have nearly identical polarities and hydrogen-bonding profiles, making normal-phase separation nearly impossible. You must switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column[5][7]. The causality here relies on subtle differences in hydrophobic surface area rather than polarity. Ensure the mobile phase pH is controlled with a buffer (e.g., ammonium bicarbonate, pH 8.5) to keep the 2-aminoquinoline (pKa ~7.3) in a consistent, non-ionized state, which maximizes hydrophobic resolution and prevents peak splitting[1][5].

Part 3: Visual Workflows

The following diagrams illustrate the logical decision-making process for purifying 7-Methylquinolin-2-amine and the chemical mechanism behind resolving silica-induced tailing.

PurificationWorkflow Start Crude 7-Methylquinolin-2-amine TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing or Low Recovery? TLC->CheckTailing AddTEA Add 0.5-1% TEA to Mobile Phase CheckTailing->AddTEA Yes IsomerCheck Positional Isomers Present? CheckTailing->IsomerCheck No AddTEA->IsomerCheck RPHPLC RP-HPLC (C18) pH 8.5 Buffer IsomerCheck->RPHPLC Yes Silica Standard Silica Chromatography IsomerCheck->Silica No Pure Pure 7-Methylquinolin-2-amine RPHPLC->Pure Silica->Pure

Diagnostic workflow for resolving 7-Methylquinolin-2-amine chromatographic challenges.

SilanolInteraction Amine 7-Methylquinolin-2-amine (Basic, pKa ~7.3) Interaction Strong Ion-Exchange Interaction Amine->Interaction Neutralized Silanol Sites Neutralized Amine->Neutralized Elution Silica Unmodified Silica Gel (Acidic Si-OH) Silica->Interaction Silica->Neutralized TEA Binding Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 TEA Triethylamine (TEA) Sacrificial Base TEA->Silica Pre-treatment Result2 Standard Partitioning (Sharp Peaks) Neutralized->Result2

Mechanistic logic of silanol neutralization using a sacrificial basic modifier (TEA).

Part 4: Self-Validating Experimental Protocols
Protocol A: TEA-Modified Silica Gel Chromatography

Causality: TEA acts as a sacrificial base, competitively binding to un-endcapped, highly acidic silanol sites on the silica gel. Because TEA has a stronger affinity for these sites than the weakly basic 7-methylquinolin-2-amine, it prevents the analyte from undergoing kinetically slow secondary ion-exchange retention[5].

Self-Validation Checkpoint: Before running the column, spot the crude mixture on two TLC plates. Develop Plate A in standard Hexane/EtOAc and Plate B in Hexane/EtOAc + 1% TEA. If Plate B yields a tight, circular spot with a higher Rf while Plate A shows severe streaking, the system has validated that silanol interactions are the primary cause of retention, confirming the column protocol will succeed.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the optimal Hexane/EtOAc mixture determined by the TLC validation step. Add 0.5% to 1.0% (v/v) Triethylamine (TEA) to the bulk solvent[5][6].

  • Silica Pre-treatment (Crucial): Prepare a slurry of silica gel using the TEA-spiked mobile phase. Allow the slurry to stir for 10 minutes prior to packing. This ensures all acidic sites are neutralized before the sample is introduced[5].

  • Column Packing: Pour the slurry into the column and pack under gentle positive pressure to create a uniform, crack-free bed[6].

  • Sample Loading: Dissolve the crude 7-methylquinolin-2-amine in a minimum volume of the TEA-spiked mobile phase (or a slightly more polar solvent like DCM if solubility is poor) and carefully load it onto the silica bed[6].

  • Elution: Elute the column isocratically or with a shallow gradient, collecting fractions. The target compound will elute as a sharp, concentrated band.

Protocol B: High-Resolution RP-HPLC for Isomer Separation

Causality: Positional isomers (e.g., 5-methyl vs. 7-methylquinolin-2-amine) possess nearly identical polarities and hydrogen-bonding profiles, making normal-phase separation ineffective. RP-HPLC resolves these based on subtle differences in hydrophobic surface area[5][7].

Self-Validation Checkpoint: Monitor the peak symmetry (Asymmetry factor, As​ ) during a test injection. An As​ value between 0.9 and 1.2 validates that the buffer capacity is sufficient to maintain the analyte in a single ionization state. A shouldered or split peak indicates buffer failure, requiring immediate pH adjustment.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate buffer, adjusted to pH 8.5. Prepare Mobile Phase B (Organic): HPLC-grade Acetonitrile or Methanol[5][6]. Operating at pH 8.5 ensures the 2-aminoquinoline (pKa ~7.3) remains fully deprotonated[1].

  • Column Selection: Equip the system with a high-efficiency C18 column (e.g., 5 µm, 110 Å)[1].

  • Gradient Design: Initiate a shallow gradient (e.g., 10% to 50% B over 30 minutes) to maximize the resolution between closely eluting hydrophobic isomers.

  • Detection: Monitor elution via UV absorbance at 254 nm and 280 nm, characteristic wavelengths for the quinoline chromophore.

References
  • Chromatographic materials for the separation of unsaturated molecules Source: Google Patents URL
  • Small molecule inhibitors of kras g12d mutant Source: Google Patents URL
  • Small molecule inhibitors of kras g12d mutant Source: Google Patents URL
  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Friedländer Quinoline Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Quinolines are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutics.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve high yields and purity.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a classic and versatile method for constructing the quinoline scaffold.[2][3][4] While straightforward in principle, its practical application can be challenging. This guide is built on established expertise to help you overcome these hurdles.

Understanding the Core Reaction: Mechanism and Pathways

A solid grasp of the reaction mechanism is fundamental to effective troubleshooting. The Friedländer synthesis can proceed through two primary pathways, the course of which is often dictated by the chosen catalytic conditions (acidic or basic).[3][5]

  • Aldol-First Pathway: This pathway commences with an aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline ring.[3][6]

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the active methylene partner. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the final product.[3]

Recent studies suggest that under typical acidic or basic conditions, the aldol-first pathway is often favored.[7][8]

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway SM1 2-Aminoaryl Aldehyde/Ketone inv1 SM1->inv1 SM2 α-Methylene Ketone/Aldehyde SM2->inv1 Aldol_Adduct Aldol Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline_A Quinoline Unsaturated_Carbonyl->Quinoline_A Cyclization & -H₂O Schiff_Base Schiff Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Quinoline_B Quinoline Cyclized_Intermediate->Quinoline_B -H₂O inv1->Aldol_Adduct Aldol Condensation inv1->Schiff_Base Imine Formation inv2 Troubleshooting_LowYield Start Low / No Yield Catalyst Is the catalyst appropriate? Start->Catalyst Temp Is the temperature optimal? Catalyst->Temp Yes Action_Catalyst Screen different catalysts (acid, base, Lewis acid). Increase catalyst loading. Catalyst->Action_Catalyst No Reagents Are reagents pure & dry? Temp->Reagents Yes Action_Temp Incrementally increase temp. (e.g., 10°C steps). Consider microwave irradiation. Temp->Action_Temp No Solubility Are reactants soluble? Reagents->Solubility Yes Action_Reagents Purify starting materials. Use anhydrous solvents/reagents. Reagents->Action_Reagents No Action_Solubility Switch to a more polar solvent (e.g., DMF, ethanol). Solubility->Action_Solubility No End Yield Improved Solubility->End Yes Action_Catalyst->Temp Action_Temp->Reagents Action_Reagents->Solubility Action_Solubility->End

Caption: Troubleshooting workflow for low product yield.

Causality and Solutions:

  • Inappropriate Catalyst: The choice of catalyst is highly dependent on the specific substrates. [9]An unsuitable catalyst can lead to poor conversion rates. [10] * Solution: If a standard acid or base catalyst is ineffective, screen a panel of alternatives. Lewis acids (e.g., In(OTf)₃, ZnCl₂) or modern catalysts like molecular iodine can be highly effective. [11][12]Sometimes, simply increasing the catalyst loading can drive the reaction to completion. [10]

  • Suboptimal Temperature: The reaction often requires heating, but excessive temperatures can cause decomposition of starting materials or products, while insufficient heat will result in a sluggish or stalled reaction. [9][10] * Solution: If the reaction is slow, incrementally increase the temperature (e.g., in 10°C steps) while monitoring via TLC. [10]For heat-sensitive substrates showing decomposition (tar formation), lower the temperature. [5]Microwave irradiation is an excellent alternative to conventional heating, often providing rapid, high-yielding reactions in minutes. [13][14]

  • Poor Reagent Quality: Impurities in the starting materials, especially the 2-aminoaryl carbonyl compound, can inhibit the reaction. The presence of water can be particularly detrimental in some acid-catalyzed variations. [11] * Solution: Ensure the purity of your starting materials. Recrystallization or chromatography may be necessary. For moisture-sensitive reactions, use anhydrous solvents and reagents. [11]

  • Poor Substrate Reactivity: Steric hindrance or strong electron-withdrawing/donating groups on either reactant can reduce reactivity. [9] * Solution: For less reactive substrates, more forcing conditions may be necessary. This could involve a more active catalyst, higher temperatures, or longer reaction times.

Problem 2: Formation of Side Products

The formation of byproducts complicates purification and reduces the yield of the desired quinoline.

  • Aldol Self-Condensation: This is the most common side reaction, where the α-methylene-containing ketone or aldehyde reacts with itself, particularly under basic conditions. [5][9] * Causality: Base catalysis promotes enolate formation from the active methylene compound, which can then attack another molecule of itself instead of the 2-aminoaryl carbonyl.

    • Solution 1: Switch to Acid Catalysis. This is often the most effective strategy, as aldol condensation is less favored under acidic conditions. [15]Catalysts like p-TsOH or iodine are excellent choices. [16][15] * Solution 2: Slow Addition. To minimize the concentration of the ketone at any given time, add it slowly to a mixture of the 2-aminoaryl carbonyl and the catalyst. This favors the intermolecular reaction with the intended partner. [11] * Solution 3: Use an Imino Analog. To completely circumvent this side reaction under basic conditions, one can use the imine analog of the o-aniline starting material. [6]

  • Self-Condensation of 2-Aminoaryl Ketone: At high temperatures, 2-aminobenzophenone and its derivatives can undergo self-condensation to form dibenzo[b,f]d[3][6]iazocines. [11] * Solution: Optimize the reaction temperature to the minimum required for efficient conversion. Using a more active catalyst may allow for lower reaction temperatures, thus minimizing this side product. [11]

  • Poor Regioselectivity: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of regioisomers. [5][7] * Causality: The formation of two different enolates or enamines is possible, leading to two different quinoline products.

    • Solution: Regioselectivity can be influenced by the choice of catalyst. Novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have been shown to provide excellent regioselectivity for the formation of 2-substituted quinolines from methyl ketones. [17][18][19]Slow addition of the methyl ketone and higher temperatures have also been found to improve regioselectivity in these cases. [18]

Data-Driven Optimization: Catalyst and Condition Comparison

The choice of catalyst and solvent profoundly impacts reaction efficiency. The following table summarizes conditions for the synthesis of various quinoline derivatives to provide a comparative overview.

Catalyst (mol%)ReactantsConditionsYield (%)Reference
p-TsOH2-Aminoaryl Ketone + KetoneSolvent-free, 120°C, 15-30 min85-95%[15]
Iodine (I₂) (10 mol%)2-Aminoaryl Ketone + KetoneSolvent-free, 80-100°C82-94%[15]
None (Catalyst-Free)2-Aminobenzaldehyde + KetonesWater, 70°C, 3hUp to 97%[15]
Acetic Acid2-Aminophenylketone + KetoneMicrowave, 160°C, 5 minExcellent[13]
In(OTf)₃2-Aminoarylketone + β-ketoesterSolvent-free75-92%[12]
Ceric Ammonium Nitrate (CAN) (10 mol%)2-Aminoaryl carbonyl + KetoneMethanol, Room Temp, ~45 minHigh[20]
Nickel Nanoparticles2-Aminobenzophenone + DiketoneSolvent-free, 120°C92-98%[15]

Note: Yields are highly dependent on the specific substrates used and are presented for comparative purposes.

Experimental Protocols

Below are two representative protocols for the Friedländer synthesis, illustrating different catalytic approaches. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis

This method utilizes molecular iodine as an efficient and mild catalyst under solvent-free conditions. [15][10]

  • Reactant Preparation: In a round-bottom flask or reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%, approx. 25 mg).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. Dissolve the resulting solid in a suitable organic solvent like ethyl acetate (15 mL).

  • Purification: Transfer the solution to a separatory funnel. Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench and remove the iodine, followed by a brine wash (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization. [15][10]

Protocol 2: One-Pot Synthesis from a 2-Nitro Precursor

This highly efficient domino reaction circumvents the need for often unstable or commercially unavailable 2-aminoaryl aldehydes by generating them in situ from their corresponding nitro compounds. [21][22]

  • Reaction Setup: In a round-bottom flask, combine the 2-nitrobenzaldehyde (1.0 equiv) and the active methylene ketone (e.g., 2,4-pentanedione, 3.0 equiv) in glacial acetic acid.

  • Heating: Begin stirring and heat the mixture to 95–110 °C.

  • Reduction & Condensation: Once at temperature, carefully add iron powder (4.0 equiv) in portions. An immediate color change is often observed.

  • Monitoring: Maintain the temperature and continue heating for 3–4 hours, monitoring the disappearance of the 2-nitrobenzaldehyde spot by TLC.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove iron salts, washing the filter cake with ethyl acetate. Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography. [21]

References

  • Mol-Instincts. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • PubMed. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2009, April 10). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. Retrieved from [Link]

  • PubMed. (2020, November 5). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines. Retrieved from [Link]

  • ACS Publications. (2009, December 11). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • PMC. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • ACS Publications. (2002, December 6). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Taylor & Francis Online. (2009, December 9). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]

  • Figshare. (2002, December 6). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... Retrieved from [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Aminoquinolines

Welcome to the Advanced Technical Support Center for cross-coupling reactions. This guide is specifically engineered for researchers and drug development professionals struggling with sluggish or failed Suzuki-Miyaura co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling reactions. This guide is specifically engineered for researchers and drug development professionals struggling with sluggish or failed Suzuki-Miyaura couplings involving aminoquinoline substrates.

Aminoquinolines are notoriously difficult substrates. While the quinoline core is electron-deficient, the presence of an exocyclic primary or secondary amine transforms the molecule into a potent transition-metal chelator. This guide will decode the mechanistic causality behind these failures and provide field-proven, self-validating protocols to rescue your synthesis.

The Mechanistic Deep Dive: Why Do Aminoquinolines Poison Palladium?

To solve the problem, we must first understand the causality of the failure. Aminoquinolines—particularly 8-aminoquinolines—are frequently used in organic chemistry as bidentate directing groups precisely because they bind irreversibly to Palladium(II) intermediates[1].

During a standard Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. If the substrate is an aminoquinoline, the lone pair on the exocyclic amine and the endocyclic quinoline nitrogen rapidly coordinate to the newly formed Pd(II) center. This forms a highly stable, thermodynamically favored square-planar chelate. Once this off-cycle chelate forms, the Palladium center becomes coordinatively saturated and sterically blocked. Transmetalation—the next critical step in the Suzuki cycle—cannot occur, and the catalyst is effectively poisoned.

G Pd Pd(0) Active Catalyst OA Oxidative Addition (Aminoquinoline Halide) Pd->OA Poison Catalyst Poisoning (Stable N,N-Chelate Complex) OA->Poison Unhindered Ligand (e.g., PPh3) TM Transmetalation (Boronic Acid + Base) OA->TM Bulky Buchwald Ligand (Prevents Chelation) RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod Desired Coupled Product RE->Prod

Caption: Mechanistic divergence: Productive Suzuki cycle vs. aminoquinoline-induced catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: My reaction is stalling at <10% conversion. LC-MS shows unreacted aminoquinoline halide. How do I force the oxidative addition and transmetalation? Causality: The reaction is stalling post-oxidative addition due to the chelation effect described above. Standard ligands like PPh3 or P(o-tol)3 do not possess the steric bulk required to prevent the aminoquinoline from adopting the coplanar geometry needed to bite the Pd(II) center. Solution: You must switch to a sterically demanding, electron-rich ligand. Buchwald dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly effective here[2]. Their extreme steric bulk physically blocks the aminoquinoline from forming the bidentate chelate, forcing the catalytic cycle forward. Alternatively, bidentate ligands with large bite angles like dppf (used as Pd(dppf)Cl2) have proven successful in quinoline cross-couplings[3].

Q2: I am seeing rapid consumption of my boronic acid, but no product formation. The aminoquinoline remains unreacted. What is happening? Causality: You are observing protodeboronation or homocoupling. Because the transmetalation step is artificially slowed down by the aminoquinoline's coordination, the boronic acid sits in the basic, heated reaction mixture for too long. Electron-deficient heteroaryl boronic acids are highly unstable under these conditions and will degrade (replacing the boron group with a proton) before they can react[4]. Solution:

  • Switch your boron source: Use boronic pinacol esters (Bpin) or potassium trifluoroborate salts, which release the active boronic species slowly into the reaction[4].

  • Optimize the base: Switch from harsh bases (like NaOH or NaOtBu) to milder bases like K3PO4 or Cs2CO3 with a controlled amount of water (e.g., Toluene:H2O 10:1) to facilitate transmetalation without destroying the boron source.

Q3: Should I protect the free amine before attempting the coupling? Causality: Masking the Lewis basicity of the amine prevents it from acting as a ligand, completely bypassing the catalyst poisoning mechanism. Solution: Yes, if ligand optimization fails. Converting the free amine to a Boc-protected or Acetyl-protected amine drastically reduces its coordinating ability. For example, tandem Suzuki-Miyaura couplings followed by acidic Boc cleavage are a highly reliable, convergent strategy for synthesizing complex aminoquinolines[5].

Workflow Start Sluggish Aminoquinoline Suzuki Coupling Check Analyze Crude by LC-MS Start->Check Unreacted Unreacted Aryl Halide (Stalled Catalytic Cycle) Check->Unreacted Dehalogenation Boron Degradation (Protodeboronation) Check->Dehalogenation Sol1 Switch to Bulky Ligand (XPhos, SPhos) or Pd(dppf)Cl2 Unreacted->Sol1 Primary Strategy Sol3 Protect Free Amine (Boc, Acetyl) Unreacted->Sol3 If Chelation Persists Sol2 Use Bpin / Trifluoroborate Optimize Base (K3PO4 + H2O) Dehalogenation->Sol2 Stabilize Boron

Caption: Troubleshooting workflow for sluggish aminoquinoline Suzuki couplings based on LC-MS data.

Quantitative Data: Ligand & Condition Optimization Matrix

The following table summarizes the expected outcomes of various condition matrices when applied to strongly chelating aminoquinoline substrates.

Catalyst / Ligand SystemBase & Solvent SystemBoron SourceExpected Outcome for AminoquinolinesMechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3, THF/H2OBoronic Acid<10% Yield (Stalled) PPh3 lacks the steric bulk to prevent N,N-chelation. Catalyst is poisoned.
Pd2(dba)3 / XPhos K3PO4, Dioxane/H2OBoronic Acid40-60% Yield XPhos bulk prevents chelation, but free boronic acid may still degrade slowly.
Pd2(dba)3 / XPhos K3PO4, Dioxane/H2OBpin Ester >85% Yield Optimal combination. Steric protection of Pd + slow release of stable boron source.
Pd(dppf)Cl2 (10 mol%)Cs2CO3, Toluene/H2OBpin Ester70-80% Yield Large bite-angle bidentate ligand outcompetes the aminoquinoline for Pd coordination[3].
Pd(PPh3)4 (5 mol%)Na2CO3, THF/H2OBoronic Acid>90% Yield (Boc-Protected) Masking the amine eliminates the poisoning variable entirely[5].

Validated Experimental Methodology: XPhos-Mediated Suzuki Coupling

This protocol utilizes a self-validating framework. It employs a Buchwald ligand (XPhos) to overcome chelation and a boronic pinacol ester (Bpin) to prevent protodeboronation.

System Validation Checkpoint (Crucial Step)

Before committing your precious aminoquinoline substrate, run a 0.1 mmol scale parallel reaction using 2-bromoquinoline (lacking the free amine) and phenylboronic acid. If this control reaction fails, your reagents (e.g., oxidized Pd source, wet solvent) are compromised. If the control succeeds but your aminoquinoline reaction fails, the issue is definitively substrate-specific chelation, and you must proceed to amine protection.

Step-by-Step Protocol
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: To the vial, add:

    • Aminoquinoline halide (1.0 equivalent, 0.5 mmol)

    • Aryl boronic pinacol ester (1.5 equivalents, 0.75 mmol) (Excess compensates for trace degradation)

    • Pd2(dba)3 (0.025 equivalents, 2.5 mol% = 5 mol% Pd)

    • XPhos ligand (0.06 equivalents, 6 mol%)

    • Anhydrous K3PO4 (2.0 equivalents, 1.0 mmol) (Finely ground to increase surface area)

  • Degassing (The Freeze-Pump-Thaw Method): Add 4.5 mL of anhydrous 1,4-Dioxane and 0.5 mL of degassed DI water (9:1 ratio). Cap the vial with a septum. Submerge the vial in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Close the vacuum, thaw the mixture in a water bath, and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents homocoupling[4].

  • Reaction Execution: Seal the vial tightly and heat the reaction block to 90 °C. Stir vigorously (800 rpm) for 12–18 hours. The biphasic nature of the reaction requires high agitation for efficient transmetalation.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the Palladium black and phosphate salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aminoquinoline).

References

  • Coupling-Condensation Strategy for the Convergent Synthesis of an Imidazole-Fused 2-Aminoquinoline NLRP3 Agonist Journal of Organic Chemistry, 2022. URL:[Link][5]

  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs RSC Advances, 2025. URL:[Link][1]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development National Institutes of Health (PMC), 2020. URL:[Link][3]

  • Buchwald–Hartwig amination (Ligand System Overview) Wikipedia, 2024. URL:[Link][2]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common, yet crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common, yet critical, challenge of poor solubility of quinoline-based compounds in biological assays. Inconsistent results and underestimated compound activity are often rooted in solubility issues, making this a pivotal aspect of successful drug discovery and development.[1][2] This guide is designed to provide you with the expertise and practical steps to diagnose and overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges faced by researchers when working with quinoline derivatives.

Q1: My quinoline-based compound won't dissolve in the aqueous buffer for my assay. What's the first thing I should do?

A1: The initial and most common approach is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent, which is then diluted into the final aqueous assay buffer.[3]

  • Recommended First-Line Co-solvent: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of organic compounds.[4]

  • Alternative Co-solvents: If DMSO is not suitable for your assay, other options include ethanol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[4]

It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.

Q2: I've prepared a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a very common problem known as "precipitation upon dilution" or sometimes "DMSO shock." It occurs when the concentration of the highly soluble compound in the DMSO stock is rapidly diluted into the aqueous buffer where it has much lower solubility.[4]

Here’s a systematic approach to troubleshoot this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay. It's possible you are exceeding its kinetic solubility limit in the aqueous buffer.[4]

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock solution dropwise while vigorously vortexing the buffer. This can help to avoid localized high concentrations that promote precipitation.[4]

  • Adjust the Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay might be necessary to keep the compound in solution. However, you must first determine the tolerance of your specific assay to DMSO, as it can have biological effects.

Q3: How does pH affect the solubility of my quinoline derivative?

A3: The pH of your aqueous buffer can be a powerful tool for enhancing the solubility of many quinoline derivatives.[5] Quinoline itself is a weak base, and many of its derivatives contain a basic nitrogen atom within the quinoline ring system.[5][6]

  • In Acidic Conditions (Lower pH): The basic nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents.[5][7] For assays compatible with a lower pH, adding a small amount of a suitable acid (e.g., HCl or acetic acid) can dramatically improve solubility.[5]

  • In Basic Conditions (Higher pH): The quinoline derivative will likely be in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.[5]

Therefore, carefully adjusting the pH of your assay buffer, while ensuring it remains compatible with your biological system, is a key strategy.[4][5]

Q4: Can I just heat the solution to get my compound to dissolve?

A4: Gentle warming and sonication can indeed help dissolve a compound by providing the energy to overcome the crystal lattice energy.[4] Quinoline, for instance, is more soluble in hot water.[5] However, this approach should be used with caution:

  • Compound Stability: Ensure your compound is stable at elevated temperatures and will not degrade.

  • Precipitation on Cooling: The compound may precipitate out of solution as it cools to the temperature of your assay. This is a significant risk if the product of a reaction is also poorly soluble.[5]

This method is often best used for initial dissolution, but you must confirm that the compound remains in solution at the experimental temperature.

Part 2: Advanced Solubilization Strategies

When simple co-solvents and pH adjustments are insufficient, more advanced formulation techniques may be necessary.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic drug molecules, like many quinoline derivatives, forming an "inclusion complex."[8][9] This complex has improved aqueous solubility because the hydrophobic part of the drug is shielded within the cyclodextrin's core, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[9][]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubilizing capacity and generally low toxicity.[3][11]

Surfactants: Micelle Formation

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form structures called micelles in aqueous solutions.[12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble quinoline compounds can be partitioned into the hydrophobic core of these micelles, effectively increasing their apparent solubility in the aqueous medium.[3][13]

  • Types of Surfactants: Surfactants are classified as non-ionic, anionic, cationic, or zwitterionic.[12][14] Non-ionic surfactants, such as Tween® 80 and Polysorbate 80, are commonly used in pharmaceutical formulations due to their lower toxicity.[13][15]

Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier, such as a polymer.[16][17] This technique can enhance the dissolution rate and apparent solubility of a compound by reducing its particle size to a molecular level and increasing the wettability of the compound.[17]

  • Common Carriers: Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used as carriers in solid dispersions.[15]

Part 3: Experimental Protocols & Workflows

Here are detailed protocols for common experiments related to assessing and improving the solubility of quinoline-based compounds.

Protocol 1: Determination of Kinetic Solubility

This high-throughput method provides an estimate of the aqueous solubility of a compound when added from a DMSO stock.[4]

Materials:

  • Test quinoline compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a Stock Solution: Dissolve the quinoline compound in 100% DMSO to a final concentration of 10 mM.[4]

  • Prepare Serial Dilutions: In a standard 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[4]

  • Addition to Aqueous Buffer: In a new 96-well UV-transparent plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.[4]

  • Incubation and Mixing: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.[4]

  • Measure Absorbance: Read the absorbance of each well at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Plot the absorbance against the nominal concentration of the compound. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.[4]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a simple method for preparing a solid dispersion to enhance solubility.[4]

Materials:

  • Quinoline compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve Compound and Polymer: In a round-bottom flask, dissolve the quinoline compound and PVP K30 (in a 1:4 weight ratio) in a minimal amount of methanol.[4]

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C.[4]

  • Drying: Dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.[4]

  • Grinding: Gently grind the solid dispersion into a fine powder using a mortar and pestle.[4]

  • Storage: Store the solid dispersion in a desiccator until use. The resulting powder can be used to prepare aqueous solutions for biological assays.[4]

Part 4: Visualizing the Decision-Making Process

The following diagrams illustrate the logical flow for troubleshooting solubility issues.

Decision Tree for Solubility Enhancement

Solubility_Enhancement_Decision_Tree start Poorly Soluble Quinoline Compound cosolvent Try Co-solvent? (e.g., DMSO, Ethanol) start->cosolvent soluble_cosolvent Soluble? cosolvent->soluble_cosolvent precipitates Precipitates on Dilution? soluble_cosolvent->precipitates Yes ph_adjust Adjust pH? soluble_cosolvent->ph_adjust No proceed_assay Proceed to Assay precipitates->proceed_assay No lower_conc Lower Final Concentration precipitates->lower_conc Yes lower_conc->precipitates soluble_ph Soluble? ph_adjust->soluble_ph soluble_ph->proceed_assay Yes advanced_methods Advanced Methods: - Cyclodextrins - Surfactants - Solid Dispersions soluble_ph->advanced_methods No

Caption: A decision tree for selecting a solubility enhancement method.

Workflow for In-Vivo Formulation Development

InVivo_Formulation_Workflow start Poorly Soluble Compound for In-Vivo Study cosolvent_system Formulate with Co-solvent System (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) start->cosolvent_system dissolve Dissolve Compound in DMSO cosolvent_system->dissolve add_peg Add PEG300 and Vortex dissolve->add_peg add_tween Add Tween 80 and Vortex add_peg->add_tween add_saline Slowly Add Saline While Vortexing add_tween->add_saline check_precipitate Check for Precipitation add_saline->check_precipitate stable_formulation Stable Formulation for Dosing check_precipitate->stable_formulation No adjust_formulation Adjust Formulation (e.g., change ratios, lower concentration) check_precipitate->adjust_formulation Yes adjust_formulation->cosolvent_system

Caption: Workflow for in-vivo formulation development.

Part 5: Data Summary

The following table provides an illustrative summary of how different techniques can potentially improve the aqueous solubility of a hypothetical poorly soluble quinoline derivative. The actual improvement will be compound-specific and must be determined experimentally.

Method Example Formulation Potential Solubility Increase Key Considerations
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for the specific assay system.
pH Adjustment pH 4.0 Buffer100 - 1000 foldOnly effective for ionizable compounds; the final pH must be compatible with the assay.[18]
Cyclodextrin Complexation 5% HP-β-CD in Water100 - 5000 foldCan be expensive; potential for interactions with other formulation components or cell membranes.
Surfactant Micellization 1% Tween® 80 in Water50 - 500 foldThe surfactant concentration must be above its critical micelle concentration and non-toxic to the assay system.
Solid Dispersion 1:4 Drug:PVP K3020 - 200 foldRequires pre-formulation processing; the carrier must be soluble in the assay medium.

References

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Quinoline Compounds in Aqueous Buffers

A Senior Application Scientist's Guide to Preventing Precipitation Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Precipitation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical solutions to a common yet critical challenge in the laboratory: the precipitation of quinoline-based compounds in aqueous buffers. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

The Challenge: Why Do Quinoline Compounds Precipitate?

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous drugs and research compounds.[1][2] However, their often-hydrophobic nature and aromatic structure lead to poor aqueous solubility.[3] Quinoline itself is only slightly soluble in water, a characteristic that is often exacerbated by substitutions on the quinoline ring designed to enhance biological activity.[4][5]

Precipitation typically occurs when a concentrated stock solution of a quinoline compound, usually dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. This phenomenon, often referred to as "crashing out" or "solvent-shift precipitation," happens because the aqueous environment cannot maintain the solubility of the hydrophobic compound as the concentration of the organic co-solvent is drastically reduced.[6]

This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with quinoline compounds in aqueous solutions.

Q1: My quinoline compound precipitated immediately after I added the DMSO stock to my buffer. What happened?

This is the classic "solvent-shift" precipitation scenario.[6] The DMSO, in which your compound is soluble, disperses into the aqueous buffer, leaving the hydrophobic quinoline molecules to agglomerate and precipitate.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try preparing a more dilute solution.

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of buffer, try adding it dropwise while vortexing or stirring vigorously.[6] This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Pre-warm the Buffer: For some compounds, solubility increases with temperature. Ensuring your buffer is at the experimental temperature (e.g., 37°C) before adding the compound can help.[6]

Q2: How does the pH of my buffer affect the solubility of my quinoline derivative?

The pH of your aqueous buffer is a critical factor. Quinoline is a weak base, with a pKa of its conjugate acid around 4.9.[1][7] This means that at a pH below 4.9, the quinoline nitrogen is protonated, forming a more water-soluble salt.[4][7]

Key Considerations:

  • Acidic Conditions (pH < pKa): In acidic buffers, quinoline derivatives are more likely to be in their protonated, and therefore more soluble, form.[4]

  • Neutral to Basic Conditions (pH > pKa): In this range, the compound will be in its neutral, less water-soluble form.[4]

Therefore, adjusting the pH of your buffer can be a powerful tool to enhance solubility.

Q3: I can't change the pH of my assay. What are my other options?

When pH modification is not feasible due to experimental constraints (e.g., cell viability, enzyme activity), several other strategies can be employed. These are discussed in detail in the following sections.

Strategic Approaches to Preventing Precipitation

A multi-pronged approach is often the most effective way to tackle solubility issues. The following strategies can be used alone or in combination.

pH Adjustment: Leveraging the Basic Nature of Quinolines

As discussed, lowering the pH of the buffer can significantly increase the solubility of quinoline compounds.[7]

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a series of buffers: Create buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add your compound: To a fixed volume of each buffer, add an excess of your quinoline compound.

  • Equilibrate: Stir or shake the samples for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Analyze: Plot the solubility as a function of pH to determine the optimal pH for your experiments.

dot graph TD { A[Start: Poorly Soluble Quinoline] --> B{Is pH adjustment an option?}; B -- Yes --> C[Determine pKa of the compound]; C --> D[Adjust buffer pH to be 1-2 units below pKa]; D --> E[Check for precipitation]; B -- No --> F{Consider Co-solvents}; F -- Yes --> G[Prepare stock in 100% DMSO]; G --> H[Optimize final co-solvent concentration (e.g., <1%)]; H --> E; F -- No --> I{Explore other excipients}; I -- Surfactants --> J[Test non-ionic surfactants (e.g., Tween-20)]; J --> E; I -- Cyclodextrins --> K[Use HP-β-CD to form inclusion complexes]; K --> E; E -- Precipitate --> L[Re-evaluate strategy: Combine methods or lower concentration]; E -- Soluble --> M[Proceed with experiment]; }

Caption: Troubleshooting workflow for quinoline precipitation.

Co-solvents: A Practical First Line of Defense

Using a water-miscible organic solvent, or co-solvent, is a common and effective strategy.[8] The co-solvent increases the overall polarity of the solvent system, helping to keep the hydrophobic compound in solution.[]

Commonly Used Co-solvents:

Co-solventTypical Final Concentration in AssaysNotes
DMSO 0.1% - 1%The most widely used co-solvent due to its excellent dissolving power. Can be toxic to cells at higher concentrations.[8][10]
Ethanol 0.1% - 1%A good alternative to DMSO, but can also have biological effects.[8]
Polyethylene Glycol (PEG) 1% - 10%Less toxic than DMSO and ethanol, often used in in-vivo formulations.[8]

Experimental Protocol: Co-solvent Stock Preparation and Dilution

  • Prepare a high-concentration stock solution: Dissolve your quinoline compound in 100% DMSO (or another suitable co-solvent) to the highest possible concentration (e.g., 10-100 mM).

  • Perform serial dilutions: If necessary, create intermediate dilutions of your stock solution in the same co-solvent.

  • Dilute into aqueous buffer: Add the stock solution to your pre-warmed aqueous buffer dropwise while vortexing.[6] Ensure the final concentration of the co-solvent is as low as possible while maintaining solubility.

dot graph solubility_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for preparing solutions.

Surfactants: Micellar Encapsulation

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment where poorly soluble compounds can be encapsulated, thereby increasing their apparent solubility.[8]

Commonly Used Surfactants:

  • Tween® 20/80: Non-ionic surfactants that are generally well-tolerated in biological assays.

  • Triton™ X-100: Another common non-ionic surfactant.

Considerations:

  • Surfactants can interfere with some biological assays, so it is crucial to run appropriate vehicle controls.

  • The concentration of the surfactant should be above its critical micelle concentration (CMC) to be effective.

Cyclodextrins: Host-Guest Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with hydrophobic molecules, like quinoline derivatives, effectively shielding them from the aqueous environment and increasing their solubility.[11][12]

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture and in-vivo studies due to its high water solubility and low toxicity.[10]

Experimental Protocol: Determining Optimal Cyclodextrin Concentration

  • Prepare a range of HP-β-CD solutions: Dissolve HP-β-CD in your buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add your quinoline compound: Add an excess of your compound to each cyclodextrin solution and a control (buffer only).

  • Equilibrate: Stir the samples for 24-48 hours.

  • Separate and quantify: Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant.

  • Analyze: Plot the dissolved compound concentration against the HP-β-CD concentration to find the minimum concentration needed to achieve your desired final concentration.[3]

Best Practices for Stock Solution Preparation and Handling

  • Use high-purity solvents: Ensure your organic solvents are anhydrous and of high quality.

  • Store stock solutions properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[10]

  • Visually inspect before use: Before each use, thaw the stock solution and visually inspect it for any precipitate. If present, try to redissolve it by warming and vortexing. If it does not redissolve, prepare a fresh stock solution.[10]

By understanding the physicochemical properties of quinoline compounds and employing these strategic approaches, you can effectively prevent precipitation and ensure the accuracy and reliability of your experimental results.

References

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. [Link]

  • SlidePlayer. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. [Link]

  • Molecules. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

Sources

Optimization

addressing regioisomer formation in Gould-Jacobs reactions

Welcome to the Advanced Applications Support Hub . As a Senior Application Scientist, I have designed this technical portal to address one of the most persistent bottlenecks in heterocyclic drug development: controlling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub . As a Senior Application Scientist, I have designed this technical portal to address one of the most persistent bottlenecks in heterocyclic drug development: controlling regioselectivity during the Gould-Jacobs reaction.

The Gould-Jacobs sequence is a cornerstone methodology for synthesizing quinolines and 4-hydroxyquinolines, scaffolds that are critical in antibacterial, antimalarial, and anticancer therapeutics[1][2]. However, when utilizing asymmetrically substituted starting materials, researchers frequently encounter complex mixtures of regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you gain absolute control over your cyclization outcomes.

FAQ: The Fundamentals of Regioisomerism in Gould-Jacobs

Q1: Why do I consistently isolate a mixture of regioisomers when using meta-substituted anilines? A1: The root cause lies in the symmetry—or lack thereof—of your starting material. The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester (e.g., EMME) to form an anilidomethylenemalonate intermediate[1][2]. The critical step is the subsequent thermal 6-electron electrocyclic ring closure.

If your starting aniline has a substituent at the meta position (C3), the intermediate possesses two non-equivalent ortho positions (C2 and C6) available for cyclization[3][4].

  • Attack at C6 (typically less sterically hindered) yields the 7-substituted 4-hydroxyquinoline.

  • Attack at C2 (typically more sterically hindered) yields the 5-substituted 4-hydroxyquinoline. Because the traditional thermal cyclization requires immense heat (>250 °C), the thermal energy often overrides the natural steric bias, leading to a mixture of both regioisomers[4].

Q2: How do electronic and steric effects dictate the regioisomeric ratio? A2: The regioselectivity is a delicate balance of kinetic and thermodynamic control.

  • Steric Hindrance: A bulky meta-substituent creates severe van der Waals clashes in the transition state required for C2 attack. This naturally directs the cyclization toward the less hindered C6 position, favoring the 7-substituted isomer[4].

  • Electronic Effects: Electron-donating groups (e.g., -OMe) at the meta position increase the overall nucleophilicity of the ring, but they activate the C2 and C6 positions unequally due to resonance. While this facilitates the reaction, if the cyclization is run at extreme temperatures, the system reaches thermodynamic equilibrium, often resulting in an undesirable ~75:25 ratio of 7- to 5-isomers[5].

G A m-Substituted Aniline + EMME B Condensation (Anilidomethylenemalonate) A->B -EtOH C Thermal Cyclization (Electrocyclic Ring Closure) B->C Heat / Catalyst D Path A: C6 Attack (Less Steric Hindrance) C->D E Path B: C2 Attack (More Steric Hindrance) C->E F 7-Substituted 4-Hydroxyquinoline (Major Regioisomer) D->F G 5-Substituted 4-Hydroxyquinoline (Minor Regioisomer) E->G

Mechanistic pathway of regioisomer formation in the Gould-Jacobs reaction.

Troubleshooting Guide: Strategies to Resolve Regioisomer Mixtures

Issue 1: High-Temperature Batch Cyclization is Causing Scrambling and Degradation

The Causality: Classical protocols utilize boiling diphenyl ether or Dowtherm A (~250 °C)[5][6]. At these temperatures, the activation energy barrier for both the C2 and C6 cyclization pathways is easily surpassed. The reaction loses kinetic control, and prolonged heating causes product decomposition[4].

Resolution A: Transition to Acid-Catalyzed Cyclization (Eaton's Reagent) By utilizing Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid), you provide strong electrophilic activation of the carbonyl group. This drastically lowers the activation energy required for ring closure, allowing the reaction to proceed at much milder temperatures (70 °C)[6]. Operating at a lower temperature preserves the energy difference between the two transition states, strictly enforcing kinetic control and often yielding a single regioisomer.

Resolution B: Implement Continuous Flow or Flash Vacuum Pyrolysis (FVP) If thermal cyclization is mandatory for your specific substrate, do not use batch reactors. Gas-phase FVP (450–650 °C) or high-temperature/high-pressure continuous flow liquid reactors restrict the residence time to milliseconds or seconds[7][8]. This rapid heating and immediate quenching trap the kinetic regioisomer before thermodynamic equilibration or decomposition can occur[5][8].

Workflow Start Regioisomer Mixture Detected (5- vs 7-substituted) Q1 Can the meta-substituent be modified for steric bulk? Start->Q1 A1_Yes Increase Steric Bulk (Directs to 7-isomer) Q1->A1_Yes Yes A1_No Optimize Cyclization Conditions Q1->A1_No No End Purify via Prep-HPLC or Fractional Crystallization A1_Yes->End Q2 Are you using high-temp batch thermal heating (>250°C)? A1_No->Q2 A2_Yes Switch to Eaton's Reagent (Milder Temp, Kinetic Control) Q2->A2_Yes Yes A2_No Implement Continuous Flow (Millisecond Residence Time) Q2->A2_No No A2_Yes->End A2_No->End

Troubleshooting decision tree for resolving regioisomer mixtures.

Quantitative Data: Impact of Cyclization Methods on Regioselectivity

To make an informed decision on your workflow, compare the thermodynamic and kinetic impacts of various cyclization environments:

Cyclization MethodTypical TemperatureReaction TimeControl MechanismImpact on Regioselectivity (7- vs 5-isomer)
Classical Batch (Diphenyl Ether) 250 °C1 - 2 hThermodynamicPoor: High thermal energy overrides steric bias, leading to mixtures[4][5].
Microwave Irradiation 170 - 250 °C7 - 30 minMixedModerate: Faster kinetics and reduced decomposition, but mixtures may still form[2][6].
Eaton's Reagent (Acid Catalyzed) 70 - 100 °C1 - 12 hKineticHigh: Milder conditions preserve steric differentiation, heavily favoring the less hindered isomer[6].
Continuous Flow / FVP 300 - 650 °CMilliseconds - SecondsStrict KineticHigh: Rapid thermal exposure and immediate quenching traps the kinetic product[7][8].

Experimental Protocols

The following self-validating protocols are engineered to minimize regioisomer scrambling.

Protocol 1: Microwave-Assisted Condensation followed by Eaton's Reagent Cyclization

This protocol utilizes microwave (MW) irradiation to cleanly synthesize the intermediate without solvent, followed by a mild acid-catalyzed cyclization to enforce kinetic regioselectivity[2][6].

Step 1: Condensation (Intermediate Synthesis)

  • In a 10 mL microwave-safe vial, combine the meta-substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol) neat (no solvent)[6].

  • Seal the vial and subject the mixture to MW irradiation at 170 °C (850 W) for exactly 7 minutes[6].

  • Allow the vial to cool to room temperature. The anilidomethylenemalonate intermediate will precipitate as a solid.

  • Triturate with ice-cold ethanol, filter, and dry under vacuum to validate intermediate purity via LC-MS.

Step 2: Kinetic Cyclization

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified intermediate in 5 mL of Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid)[6].

  • Heat the mixture gently to 70 °C and stir for 2 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3); the disappearance of the intermediate confirms cyclization.

  • Critical Quenching Step: Carefully pour the acidic mixture over 50 g of crushed ice while stirring vigorously to prevent localized exothermic degradation.

  • Neutralize the aqueous suspension with saturated NaHCO₃ until pH 7 is reached.

  • Filter the precipitated 4-hydroxyquinoline, wash with distilled water, and dry. NMR analysis will confirm the enrichment of the kinetically favored regioisomer.

Protocol 2: High-Temperature Continuous Flow Cyclization

For substrates incompatible with strong acids, continuous flow provides kinetic control via precise residence time management[5][8].

  • Prepare a 0.05 M solution of the anilidomethylenemalonate intermediate in an inert, high-boiling solvent (e.g., 1,2,4-trichlorobenzene)[4][8].

  • Prime the high-temperature/high-pressure flow reactor with the pure solvent.

  • Set the reactor coil temperature to 300 °C and adjust the back-pressure regulator to 100 bar to maintain the liquid phase[7].

  • Inject the substrate solution at a flow rate calculated to achieve a residence time of exactly 25 seconds[8].

  • Collect the output stream in a flask submerged in an ice bath to immediately quench the reaction, preventing thermodynamic equilibration.

  • Remove the solvent under reduced pressure and purify the kinetically favored regioisomer via preparative HPLC[5].

References

  • Gould–Jacobs reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors Source: Stepbio URL:[Link]

  • scientific letter - Atlanchim Pharma Source: Atlanchim Pharma URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL:[Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis Source: ResearchGate URL:[Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility in Suzuki-Miyaura Couplings

Welcome to the Application Support Desk. As a Senior Application Scientist, the most frequent point of failure I encounter in Suzuki-Miyaura cross-couplings is poor substrate solubility.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Desk. As a Senior Application Scientist, the most frequent point of failure I encounter in Suzuki-Miyaura cross-couplings is poor substrate solubility. The fundamental paradox of this reaction is phase incompatibility: the catalytic cycle requires a polar/aqueous medium to activate the boronic acid into a reactive boronate species, while the organic electrophiles (aryl halides) we use in drug development are often highly hydrophobic. When reactants are locked in separate phases, transmetalation stalls, leading to low yields, homocoupling side-products, and catalyst deactivation (palladium black).

This guide provides field-proven, self-validating strategies to unify your reaction phases and rescue sluggish couplings.

Diagnostic Workflow: Resolving Phase Incompatibility

Before altering your chemistry, use the following decision tree to identify the correct solubility strategy based on your substrate's physical properties.

G Start Substrate Insoluble in Aqueous Base Q1 Soluble in polar aprotic solvents (e.g., THF)? Start->Q1 A1_Yes Use Biphasic System (e.g., Dioxane/H2O) Q1->A1_Yes Yes A1_No Highly Hydrophobic Substrate Q1->A1_No No Q2 Using an inorganic base? A1_Yes->Q2 Q3 Sterically hindered coupling partners? A1_No->Q3 A2_Yes Add Phase Transfer Catalyst (e.g., TBAB) Q2->A2_Yes Yes A3_Yes Use Water-Soluble Ligands (e.g., sSPhos, CS-Phos) Q3->A3_Yes Yes A3_No Use Micellar Catalysis (e.g., TPGS-750-M) Q3->A3_No No

Figure 1: Diagnostic decision tree for resolving solubility issues in Suzuki-Miyaura couplings.

Frequently Asked Questions (FAQs) & Methodologies

FAQ 1: How do I overcome poor mass transfer in biphasic solvent systems?

The Causality: When using standard biphasic solvent mixtures (e.g., Toluene/H₂O or Dioxane/H₂O), the inorganic base (such as K₂CO₃) remains trapped in the aqueous layer. Meanwhile, the palladium-aryl complex resides in the organic layer. Because transmetalation can only occur at the physical phase boundary, the reaction rate becomes artificially limited by the interfacial surface area, leading to stalled reactions.

The Solution: Introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). TBAB is a quaternary ammonium salt that dissolves in both phases. It forms a lipophilic ion pair with the aqueous activated boronate anion, shuttling it directly into the organic phase where the palladium catalyst awaits 1[1]. Additionally, TBAB stabilizes palladium nanoparticles, preventing their agglomeration and maintaining high catalytic turnover 2[2].

Self-Validating Protocol: TBAB-Assisted Biphasic Coupling

  • Preparation: To a Schlenk flask under argon, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(OAc)₂ (1–3 mol%).

  • PTC Addition: Add TBAB (10 mol%) as a solid additive. Validation checkpoint: The presence of TBAB should immediately prevent the formation of palladium black upon heating.

  • Solvent Loading: Add a degassed mixture of organic solvent (e.g., Toluene or PEG-400) and aqueous K₂CO₃ (2.0 equiv) 3[3].

  • Execution: Heat the sealed vessel to 80–100 °C. Vigorously stir at >800 rpm to maximize the emulsion interface.

  • Isolation: Cool to room temperature, dilute with diethyl ether, and extract. The TBAB will largely wash out in the aqueous layer.

FAQ 2: My API intermediate is entirely insoluble in water, but I must avoid harsh organic solvents. What is the alternative?

The Causality: Highly lipophilic substrates, common in late-stage drug discovery, will crash out of standard aqueous mixtures. Attempting to force them into a bulk solution requires massive volumes of undesirable organic solvents (like DMF or THF).

The Solution: Micellar Catalysis using TPGS-750-M . This is a second-generation designer surfactant composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750 chain4[4]. When dissolved in water, it spontaneously self-assembles into nanomicelles (approx. 50–65 nm). The lipophilic core acts as a localized nanoreactor, solubilizing the aryl halide, boronic acid, and the catalyst in incredibly high local concentrations. This proximity effect allows Suzuki couplings to proceed efficiently in water, often at room temperature5[5].

Micelle Water Bulk Aqueous Phase (Water) PEG Hydrophilic Shell (PEG-750) Water->PEG Solvates Core Lipophilic Core (Vitamin E) PEG->Core Encapsulates Reactants Ar-X + Ar'-B(OH)2 + Pd Catalyst Core->Reactants Solubilizes Product Coupled Biaryl Product Reactants->Product Cross-Coupling Product->Water Extraction

Figure 2: Mechanism of TPGS-750-M micellar catalysis enabling aqueous cross-coupling.

Self-Validating Protocol: Micellar Suzuki Coupling

  • Surfactant Matrix: Prepare a 2 wt % solution of TPGS-750-M in degassed HPLC-grade water.

  • Reagent Loading: To a reaction vial, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and an organic base like Triethylamine (3.0 equiv) 4[4].

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).

  • Micelle Formation: Inject the 2 wt % TPGS-750-M solution. Stir vigorously at room temperature. Validation checkpoint: The mixture will form a stable, milky emulsion indicating proper micelle formation.

  • In-Micelle Extraction: Upon completion (monitor via LC-MS), extract the product directly from the micellar medium using a minimal amount of a green organic solvent (e.g., ethyl acetate). The aqueous surfactant layer can be recycled for subsequent runs 6[6].

FAQ 3: I am coupling sterically hindered substrates in an aqueous medium, and the reaction is stalling. How do I keep the catalyst active?

The Causality: Sterically hindered cross-couplings require electron-rich, bulky ligands (like Buchwald ligands) to facilitate oxidative addition and reductive elimination. However, standard Buchwald ligands are highly hydrophobic. In aqueous or biphasic media, the active Pd-ligand complex partitions away from the aqueous-activated boronate, starving the catalytic cycle of its transmetalation partner.

The Solution: Utilize water-soluble Buchwald ligands, such as sulfonated SPhos (sSPhos) or CS-Phos. By engineering a sodium-sulfonate group onto the ligand framework, the highly active palladium complex is drawn toward the aqueous interface 7[7]. This allows the bulky catalyst to rapidly intercept the activated boronate in the aqueous phase, achieving high yields even with ortho-substituted substrates at extremely low catalyst loadings (e.g., 0.1 mol %) 8[8].

Self-Validating Protocol: Hindered Aqueous Coupling

  • Catalyst Pre-activation: In a vial, mix Pd(OAc)₂ (0.1 mol%) and a water-soluble ligand (e.g., CS-Phos, 0.2 mol%) in degassed water to form the active complex8[8].

  • Substrate Addition: Add the sterically hindered aryl halide (1.0 equiv) and the bulky boronic acid (1.5 equiv).

  • Base: Add K₂CO₃ (3.0 equiv).

  • Execution: Heat to 100 °C. Validation checkpoint: The water-soluble ligand ensures the Pd remains active at the aqueous interface, preventing precipitation.

  • Isolation: Cool and extract with an organic solvent. The sulfonated ligand and palladium largely remain in the aqueous phase, vastly simplifying the purification of the final API 9[9].

Quantitative Data: Strategy Comparison Matrix

The following table summarizes the quantitative impact of each solubility strategy on reaction parameters.

StrategyTypical Additive / LigandOptimal Solvent SystemOperating TempPrimary BenefitTypical Yield Impact
Standard Biphasic NoneDioxane / H₂O (4:1)80–100 °CBaseline methodologyN/A (Baseline)
Phase Transfer TBAB (10-20 mol%)Toluene / H₂O (1:1)80–100 °COvercomes poor mass transfer+30% to +50%
Micellar Catalysis TPGS-750-M (2 wt%)Water (100%)Room TempGreen chemistry, highly lipophilic substrates+40% to +60%
Aqueous Hindered sSPhos / CS-PhosWater / Tetraglyme80–100 °CSolves steric hindrance in aqueous media+50% to +80%

References

  • Lipshutz, B., Ghorai, S., et al.
  • BenchChem. "Application of Tetrabutylammonium Bromide (TBAB)
  • Sigma-Aldrich.
  • Sommer, William. "Buchwald Ligands." Sigma-Aldrich,
  • MDPI. "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions." MDPI,
  • ACS Publications.
  • National Institutes of Health. "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." PMC,
  • Thieme Connect. "Reusable and Efficient Pd(OAc)2/TBAB/PEG-400 System for Suzuki–Miyaura Cross-Coupling Reaction under Ligand-Free Conditions." Synthesis,
  • National Institutes of Health. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC,

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Halogenated Quinolinones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of halogenated quinolinones. This guide is designed for researchers, medicinal chemists, and proces...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of halogenated quinolinones. This guide is designed for researchers, medicinal chemists, and process development professionals. We will move beyond simple procedural lists to address the common, yet often complex, challenges encountered during synthesis, providing solutions grounded in chemical principles and field-proven experience.

Part 1: General Troubleshooting for Quinolinone Synthesis

Scaling up any synthesis can introduce unforeseen challenges. Quinolinone preparations, especially those involving thermal cyclization or potent halogenating agents, are particularly sensitive. This section addresses global issues that can manifest across various synthetic routes.

Frequently Asked Questions (General)

Q1: My reaction yield is consistently low, and I'm observing a complex mixture of byproducts. Where should I start my investigation?

A1: Low yields and product mixtures in quinolinone syntheses often stem from a few key parameters. Before re-designing your entire route, systematically evaluate the following:

  • Reaction Temperature: Many cyclization and halogenation steps are highly temperature-sensitive. Minor deviations can favor side reactions or cause product decomposition.[1] High-temperature reactions, like the Gould-Jacobs cyclization, require uniform heating to prevent the formation of tarry byproducts.[2]

  • Reaction Time: Prolonged heating, even at the correct temperature, can degrade your desired product.[1] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid unnecessary decomposition.[2]

  • Purity of Starting Materials: Impurities in your aniline or ketoester starting materials can lead to significant side reactions.[1] Always use reagents of known purity and consider purification of commercial starting materials if issues persist.

  • Atmosphere Control: Some intermediates may be sensitive to oxygen or moisture. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products and improve reproducibility.[2]

Below is a logical workflow for troubleshooting these common issues.

G start Low Yield / Impure Product reagents Verify Purity of Starting Materials (Aniline, Ester, etc.) start->reagents temp Optimize Reaction Temperature reagents->temp If pure... time Optimize Reaction Time (Monitor by TLC/LC-MS) temp->time If optimized... atmosphere Consider Inert Atmosphere (N2 / Ar) time->atmosphere If still issues... solvent Evaluate Solvent Choice (Polarity, Boiling Point) atmosphere->solvent end Improved Yield & Purity solvent->end

Caption: General troubleshooting workflow for low-yield quinolinone synthesis.

Q2: My reaction mixture is turning into a dark, tarry material, making work-up and purification nearly impossible. What causes this, and how can I prevent it?

A2: Tar formation is a classic problem in syntheses that involve heating anilines and carbonyl compounds at high temperatures, such as the Skraup or Gould-Jacobs reactions.[2][3] This "black polymeric goo" often results from the polymerization or degradation of intermediates or starting materials under harsh conditions.[3]

Preventative Strategies:

  • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide excellent heat transfer, ensuring uniform heating and preventing localized "hot spots" that accelerate decomposition.[2]

  • Optimize Temperature and Time: This is a critical balance. The reaction needs to be hot enough to proceed but not so hot that it causes significant degradation. A time-course study is highly recommended to find the point of maximum product formation before decomposition takes over.[4]

  • Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon can prevent oxidative polymerization pathways.[2]

  • Moderating Agents (for Skraup Synthesis): In the notoriously exothermic Skraup synthesis, adding a moderator like ferrous sulfate is crucial to control the reaction rate and prevent runaway polymerization of the acrolein intermediate.[3][5]

Part 2: Method-Specific Troubleshooting
The Gould-Jacobs Reaction

This reaction is a cornerstone for producing 4-hydroxyquinoline-3-carboxylates, key precursors to many halogenated quinolone antibiotics.[6][7] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Cyclization Heat (~250°C) (High-Boiling Solvent or Microwave) Intermediate->Cyclization Product 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Product Decarboxylation Decarboxylated Byproduct Cyclization->Decarboxylation Excessive Heat/Time Tar Tar/Polymer Formation Cyclization->Tar Localized Overheating

Caption: Key stages and potential side reactions in the Gould-Jacobs synthesis.

Q3: My Gould-Jacobs cyclization (the high-temperature step) is not going to completion. How can I drive the reaction forward?

A3: Incomplete cyclization is a frequent hurdle. The primary cause is insufficient thermal energy.

  • Increase Temperature: Gradually increase the reaction temperature. Cyclization often requires temperatures of 240-250°C or higher.[1][2]

  • Microwave Heating: Microwave irradiation is an excellent alternative to conventional heating. It can achieve very high temperatures rapidly and efficiently, often leading to shorter reaction times and higher yields.[2][4]

  • Use of Eaton's Reagent: For some substrates, thermal cyclization is inefficient. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) can promote the cyclization under much milder conditions and with shorter reaction times.[8]

Q4: I'm seeing a significant amount of a decarboxylated byproduct alongside my desired 4-hydroxy-3-carboalkoxyquinoline. How can I suppress this?

A4: The 3-carboalkoxy group can be lost through decarboxylation at excessive temperatures or with prolonged heating.[1][2] This is a classic example of needing to find the "sweet spot" for your reaction conditions. If you are pushing the temperature to force an incomplete cyclization, you will likely increase decarboxylation. A time-temperature study is essential for optimization.[4]

ParameterConventional HeatingMicrowave Heating
Heating Method Oil bath with high-boiling solvent (e.g., Dowtherm A, diphenyl ether)[2]Microwave Reactor[2][4]
Typical Temp. 240-260 °C[1]250-300 °C[2][4]
Typical Time 30-60 minutes[1]1-15 minutes[2][4]
Pros Scalable, uses standard lab equipment.Rapid optimization, often higher yields.[4]
Cons Difficult temperature control, potential for localized overheating and tarring.[2]Requires specialized equipment, pressure monitoring is critical.[2][4]

Q5: When using a substituted aniline (e.g., 3-chloroaniline), I get a mixture of two regioisomers. How can I control the cyclization position?

A5: This is a well-known challenge. The cyclization can occur at either ortho position relative to the amino group, and the outcome is governed by a combination of steric and electronic factors.[9][10]

  • Steric Hindrance: A bulky substituent at one ortho position will generally direct the cyclization to the other, less-hindered position.[9]

  • Electronic Effects: The influence of electron-donating or electron-withdrawing groups is more complex. There is no universal rule, and the directing effect often needs to be determined empirically for each new substrate.

Electrophilic Cyclization for Direct Halogenation

This powerful method synthesizes 3-haloquinolines directly from N-(2-alkynyl)anilines using a halogen electrophile. The reactions are often high-yielding and proceed under mild conditions.[11][12]

G start N-(2-Alkynyl)aniline intermediate Halonium Ion Intermediate start->intermediate reagent Halogen Electrophile (e.g., I₂, ICl, Br₂) reagent->intermediate cyclization 6-endo-dig Cyclization intermediate->cyclization aromatization Aromatization (e.g., Oxidation/Elimination) cyclization->aromatization product 3-Haloquinoline aromatization->product

Caption: General mechanism for electrophilic cyclization to 3-haloquinolines.

Q6: Which halogenating agent should I choose for the electrophilic cyclization of my N-(2-alkynyl)aniline?

A6: The choice depends on the desired halogen and the reactivity of your substrate.

  • Iodine (I₂) or Iodine Monochloride (ICl): These are the most common reagents for producing 3-iodoquinolines. ICl is a stronger electrophile and can be effective when I₂ is not reactive enough.[11]

  • Bromine (Br₂): Also effective for producing 3-bromoquinolines under similar mild conditions.[11]

  • N-Halosuccinimides (NBS, NCS, NIS): These can also be used as sources of electrophilic halogens and are sometimes easier to handle than elemental halogens.

Q7: My electrophilic cyclization is failing with a sterically hindered alkyne substrate. What is the issue?

A7: The reaction can be sensitive to sterics on the alkyne. Substrates with very bulky groups on the triple bond (e.g., tert-butyl or a large silyl group) may fail to cyclize.[11] If you encounter this limitation, you may need to redesign the synthesis to use a less-hindered alkyne or install the halogen via a different method after forming the quinolinone core.

Part 3: Purification and Characterization

Q8: What is the best method to purify my crude halogenated quinolinone?

A8: The optimal method depends on the physical properties of your product and the nature of the impurities.

Purification MethodBest ForKey Considerations
Recrystallization Crystalline solids with good thermal stability.[1][2]Finding a suitable solvent system is key. Often the most effective method for achieving high purity on a large scale.
Column Chromatography Oily products or solids that are difficult to crystallize.[2]Can be lower yielding on a large scale. Choose a solvent system that provides good separation from byproducts on a TLC plate.
Trituration Crude oils or amorphous solids to induce crystallization or remove highly soluble impurities.[2]Involves stirring the crude material in a solvent in which the product is poorly soluble but impurities are soluble.
Acid/Base Extraction Removing non-basic or non-acidic impurities from a basic quinolinone product.The quinolinone nitrogen is weakly basic (pKa ~4.85) and can be protonated with strong acids.[13]

Q9: What are the key signals I should look for in NMR and Mass Spectrometry to confirm the structure of my halogenated quinolinone?

A9: Spectroscopic analysis is essential for unambiguous structure confirmation.[14]

  • ¹H NMR: Look for the characteristic aromatic protons in the 6.5-8.5 ppm region. The specific splitting patterns will confirm the substitution pattern on both the benzene and pyridine rings.

  • ¹³C NMR: The carbonyl carbon of a quinolinone typically appears downfield (>160 ppm). Carbons bearing a halogen will be shifted; the effect is most pronounced for bromine and iodine.

  • Mass Spectrometry (MS): This confirms the molecular weight.[14] A key diagnostic feature for chlorinated and brominated compounds is the isotopic pattern. Chlorine has a ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes, resulting in M+ and M+2 peaks. Bromine has a ~1:1 ratio of ⁷⁹Br to ⁸¹Br, giving M+ and M+2 peaks of nearly equal intensity.

Part 4: Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established Gould-Jacobs procedures.[1][2][9]

Step A: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cool the mixture to room temperature. The intermediate, diethyl anilidomethylenemalonate, should solidify upon cooling. This crude intermediate can often be used directly in the next step without purification.

Step B: Thermal Cyclization

  • Place the crude intermediate from Step A into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add a high-boiling solvent, such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250°C under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 10% Methanol/DCM).

  • Once the cyclization is complete, cool the reaction mixture to below 100°C.

  • Carefully add petroleum ether or hexane to the cooled mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold petroleum ether, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF.[9]

Protocol 2: Electrophilic Cyclization to 3-Iodo-4-phenylquinoline

This protocol is based on the methods developed for the synthesis of 3-haloquinolines.[11][12]

  • Dissolve N-(1,3-diphenylprop-2-yn-1-yl)aniline (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • In a separate flask, prepare a solution of iodine monochloride (ICl, 2.0 eq) in acetonitrile.

  • Slowly add the ICl solution to the stirring reaction mixture at room temperature.

  • Stir the reaction for 1-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-iodo-4-phenylquinoline.

Part 5: Safety Precautions
  • Halogenating Agents: Elemental bromine, iodine, ICl, and N-halosuccinimides are toxic, corrosive, and/or oxidizing. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • High-Temperature Reactions: Reactions in high-boiling solvents like Dowtherm A pose a significant burn risk. Ensure the apparatus is securely clamped and that heating is controlled. Never heat a closed system.

  • Anilines: Substituted anilines are toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, especially halogenated waste, according to your institution's safety guidelines.[17]

References
  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis. BenchChem.
  • Yoshida, M., et al. (n.d.). Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides. J. Org. Chem.
  • Pramanik, M. M. D., et al. (2021). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines.
  • Larock, R. C., et al. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. J. Org. Chem.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem.
  • BenchChem. (n.d.).
  • Zhang, X., et al. (2025). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis. BenchChem.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Biotage. (n.d.).
  • Florida State University. (n.d.). Lab Procedure. Department of Chemistry & Biochemistry.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
  • BenchChem. (2025). Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. BenchChem.
  • Duke University. (n.d.). Safety Manual. Duke Chemistry.
  • Valderrama, J. A., et al. (2025).
  • International Journal of Foundation for Medical Research. (2025).
  • Wac, A. A., et al. (2025).
  • Wac, A. A., et al. (2025).

Sources

Troubleshooting

dealing with catalyst deactivation in palladium-catalyzed reactions

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the frustrating, yet mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the frustrating, yet mechanistically solvable, issue of palladium (Pd) catalyst deactivation.

Rather than providing superficial "trial-and-error" fixes, this guide is grounded in organometallic causality. We will dissect the fundamental pathways of catalyst degradation—from off-cycle resting states to nanoparticle agglomeration—and provide field-proven, self-validating protocols to rescue your cross-coupling workflows.

I. Diagnostic Workflow: Identifying the Mode of Deactivation

Before altering your reaction conditions, you must diagnose how your catalyst is dying. The visual and kinetic profile of your stalled reaction is the first indicator of the underlying mechanistic failure.

DiagnosticTree Start Reaction Stalled / Low Yield Visual Visual Inspection of Reaction Mixture Start->Visual Precipitate Black Precipitate / Mirror? Visual->Precipitate PdBlack Pd Black Formation (Catalyst Aggregation) Precipitate->PdBlack Yes ColorCheck Unexpected Color Change? Precipitate->ColorCheck No Oxidation Ligand Oxidation / Off-Cycle Resting State ColorCheck->Oxidation Yes (e.g., deep red/brown) Poisoning Catalyst Poisoning (e.g., Substrate Inhibition) ColorCheck->Poisoning No (remains pale)

Diagnostic decision tree for identifying the root cause of palladium catalyst deactivation.

II. Troubleshooting Guides & FAQs

Issue 1: "My reaction mixture turns black shortly after heating, and conversion stops."

The Causality: You are observing the formation of "Palladium Black"—the agglomeration of unligated Pd(0) into inactive nanoparticles[1]. In a healthy catalytic cycle, the 12-electron or 14-electron Pd(0) species is stabilized by phosphine or NHC ligands. When the rate of reductive elimination far exceeds the rate of oxidative addition, or if ligands dissociate at elevated temperatures, "naked" Pd(0) accumulates. To minimize surface energy, these highly unstable atoms aggregate into bulk metal, permanently exiting the catalytic cycle[2]. The Solution:

  • Increase Steric Bulk: Switch to sterically demanding dialkylbiarylphosphines (e.g., XPhos, RuPhos) that enforce a stable monoligated L1​Pd(0) state and resist dissociation[3].

  • Control the Reduction Rate: Avoid using excess free phosphine as a reductant for Pd(II) salts like Pd(OAc)2​ . Instead, use pre-formed Pd(0) sources or well-defined precatalysts to maintain a strict 1:1 Ligand-to-Metal ratio[1].

Issue 2: "I am using standard Pd(OAc)2​ and PPh3​ , but my batch-to-batch reproducibility is terrible."

The Causality: In situ reduction of Pd(II) salts by free phosphines is mechanistically chaotic. The phosphine acts as both the supporting ligand and the reducing agent, meaning a variable portion of your ligand is irreversibly oxidized to phosphine oxide ( O=PR3​ )[1]. This alters the effective Ligand:Pd ratio in solution, leaving a fraction of the palladium under-ligated and highly susceptible to deactivation[4]. The Solution: Transition to well-defined Buchwald precatalysts (e.g., G3 or G4 palladacycles). These complexes undergo clean, base-mediated activation to generate the highly active 12-electron L1​Pd(0) species without sacrificing your expensive ligand to oxidation[3].

Issue 3: "My coupling with a nitrogen-containing heterocycle stalls immediately."

The Causality: This is classic catalyst poisoning. Strongly coordinating substrates or additives (e.g., aliphatic amines, cyanides, thiols) outcompete your supporting ligand for the Pd center. For example, excess cyanide can rapidly displace phosphines to form highly stable, catalytically dead off-cycle complexes like [(CN)4​Pd]2− or [(CN)3​PdAr]2− [5][6]. The Solution:

  • Kinetic Control: Use a syringe pump to slowly add the poisoning reagent, keeping its steady-state concentration in the reaction mixture extremely low.

  • Ligand Shielding: Employ highly hindered ligands (e.g., BrettPhos) whose massive steric profile physically blocks the coordination of multiple small poisoning molecules[7].

III. Mechanistic Pathway: Precatalyst Activation vs. Deactivation

Understanding the divergence between productive catalysis and degradation is critical for rational optimization.

Mechanism Precatalyst Pd(II) Precatalyst (e.g., Buchwald G3/G4) Base Base-Mediated Activation (- Carbazole/Amine) Precatalyst->Base Active Active L1Pd(0) Species (12-electron) Base->Active CatCycle Productive Catalytic Cycle (OxAdd -> TransMet -> RedElim) Active->CatCycle Substrate Present LigandLoss Ligand Dissociation (High Temp / Poor Binding) Active->LigandLoss Off-Cycle Pathway CatCycle->Active Product Release PdBlack Inactive Pd(0) Nanoparticles (Palladium Black) LigandLoss->PdBlack Aggregation

Mechanistic divergence between the productive L1Pd(0) catalytic cycle and Pd black formation.

IV. Quantitative Data: Ligand Impact on Deactivation Resistance

The choice of ligand directly dictates the thermodynamic stability of the resting state and the kinetic barrier to deactivation[3][8].

Ligand ClassExampleSteric ProfilePrimary Deactivation RiskResistance to Pd Black
Triarylphosphines PPh3​ Cone Angle: 145°Ligand oxidation ( P=O ), facile dissociationLow
Bidentate Phosphines dppfBite Angle: 96°Reductive elimination failure (trapped Pd(II))High
Dialkylbiarylphosphines XPhosCone Angle: >200°Cyclometalation (off-cycle resting state)Very High
N-Heterocyclic Carbenes IPr% Buried Volume: 33%Comproportionation to [L1​Pd(I)X]2​ dimersVery High

V. Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Freeze-Pump-Thaw Degassing

Purpose: To absolutely eliminate dissolved oxygen that causes irreversible phosphine ligand oxidation and subsequent catalyst deactivation[2].

  • Preparation: Transfer your reaction solvent (or liquid mixture without the catalyst) to a heavy-walled Schlenk flask. Seal tightly and connect to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen ( LN2​ ) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to dynamic high vacuum for 3–5 minutes to evacuate the headspace of all atmospheric gases.

  • Thaw (Self-Validation Step): Close the vacuum valve and submerge the flask in a warm water bath. Validation: As the solvent thaws, you will visually observe vigorous bubbling. This is the trapped O2​ and N2​ escaping the liquid lattice. If no bubbles form, the solvent was already degassed.

  • Cycle: Repeat Steps 2–4 at least three times. The protocol is complete when zero bubbling is observed during the thaw step. Backfill with ultra-pure Argon.

Protocol 2: Controlled In Situ Activation of Buchwald G3 Precatalysts

Purpose: To generate exactly one equivalent of the highly active 12-electron L1​Pd(0) complex per Pd atom, preventing over-reduction and aggregation[3][4].

  • Assembly: In a glovebox or under strict Argon flow, combine the aryl halide, nucleophile, and a mild base (e.g., K3​PO4​ ) in a dry reaction vial.

  • Catalyst Addition: Add the Buchwald G3 precatalyst (e.g., XPhos Pd G3) (typically 1–5 mol%). Causality Note: G3 precatalysts are stable to air and moisture as solids, but their activation generates the highly sensitive L1​Pd(0) species. They must be activated in the presence of the substrate.

  • Solvent Addition: Add the solvent (degassed via Protocol 1).

  • Thermal Activation: Heat the mixture to the designated temperature. Causality Note: The base deprotonates the aminobiphenyl ligand of the G3 precatalyst, triggering the reductive elimination of carbazole. This cleanly yields the active catalyst and prevents the formation of unligated Pd(0) nanoparticles[7].

VI. References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews (ACS Publications) URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the[(Ph3P)4Pd]/[Bu4N]+ CN- System Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry Angewandte Chemie International Edition URL:[Link]

  • Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling Nature Reviews Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

7-Methylquinolin-2-amine vs. other 7-aminoquinoline analogs in cell imaging

As a Senior Application Scientist, I frequently encounter researchers looking to leverage quinoline-based small molecules for live-cell imaging. A critical point of structural distinction that dictates experimental succe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers looking to leverage quinoline-based small molecules for live-cell imaging. A critical point of structural distinction that dictates experimental success is the positional isomerism of the functional groups.

While 7-Methylquinolin-2-amine (2-amino-7-methylquinoline) and 7-aminoquinoline analogs (e.g., 2-trifluoromethyl-7-aminoquinoline) share a similar molecular weight and core scaffold, their photophysical behaviors and biological applications are fundamentally different. This guide objectively compares these molecules, explaining the causality behind their performance, and provides a self-validating protocol for organelle-specific imaging.

Photophysical Causality: Why Isomerism Dictates Performance

In fluorescence microscopy, the signal-to-noise ratio is paramount. The utility of a fluorophore depends heavily on its ability to undergo Intramolecular Charge Transfer (ICT) , which separates the absorption and emission spectra (Stokes shift) to prevent self-quenching and bypass cellular autofluorescence.

  • 7-Methylquinolin-2-amine: This molecule places the electron-donating amine at the C2 position, adjacent to the ring nitrogen, with a methyl group at C7. This configuration fails to establish a robust push-pull electronic system across the quinoline core. Consequently, its emission is restricted to the UV/deep-blue spectrum with negligible Stokes shifts. Due to its poor optical properties, it is rarely used as a fluorophore; instead, it serves primarily as a pharmacophore—specifically as a potent inhibitor of neuronal nitric oxide synthase (nNOS) in drug development[1].

  • 7-Aminoquinoline Analogs: By shifting the amine to the C7 position and introducing a strong electron-withdrawing group (e.g., -CF3) at the C2 or C4 position, these analogs create a highly polarized ICT state[2]. This structural tuning red-shifts the emission into the visible spectrum, drastically increases the Stokes shift, and imparts the optimal lipophilicity and pKa for specific accumulation in the mildly acidic microenvironment of the Golgi apparatus[3],[4].

ICT_Mechanism cluster_0 7-Aminoquinoline Analogs (e.g., 2-CF3-7-AQ) cluster_1 7-Methylquinolin-2-amine A1 Electron Donor (-NH2 at C7) A3 Strong ICT State A1->A3 A2 Electron Acceptor (-CF3 at C2/C4) A2->A3 A4 Red-shifted Emission & High Quantum Yield A3->A4 B1 Weak Donor/Acceptor (-NH2 at C2, -CH3 at C7) B2 Weak/No ICT B1->B2 B3 UV Emission Low Quantum Yield B2->B3

Structural causality of Intramolecular Charge Transfer (ICT) in quinoline derivatives.

Quantitative Performance Comparison

When selecting a probe for live-cell imaging, quantitative photophysical data must guide your choice. The table below summarizes why 7-aminoquinolines are the preferred star probes for organelle imaging over 2-aminoquinolines.

Property7-Methylquinolin-2-amine2-Trifluoromethyl-7-aminoquinoline4-Trifluoromethyl-7-aminoquinoline
Primary Application Pharmacophore (nNOS inhibitor)[1]Golgi-targeted fluorescent probe[3]Golgi-targeted probe / H2S sensor[2]
Fluorophore Mechanism Local Excited (LE) State (Weak)Intramolecular Charge Transfer (ICT)Intramolecular Charge Transfer (ICT)
Stokes Shift Small (< 50 nm)Large (~100-150 nm)Large (~100-150 nm)
Emission Range UV/Blue (Typically < 400 nm)Green/Yellow (500-550 nm)Green/Yellow (500-550 nm)
Organelle Specificity N/A (Poor imaging contrast)Golgi ApparatusGolgi Apparatus
Two-Photon Capability NoYesYes

Self-Validating Experimental Protocol: Live-Cell Golgi Imaging

To ensure scientific integrity, any imaging workflow must be a self-validating system. The following protocol utilizes a 7-aminoquinoline analog (e.g., 4-CF3-7-aminoquinoline) for Golgi imaging[2], incorporating strict baseline checks and positive control co-staining to rule out artifactual fluorescence.

Step-by-Step Methodology:

  • Cell Culture & Preparation: Seed U2OS or HeLa cells in a 35 mm glass-bottom confocal dish. Incubate at 37 °C in a 5% CO2 atmosphere until 70-80% confluency is reached.

  • Baseline Autofluorescence Check (Negative Control): Before adding any dye, image the cells under the intended excitation wavelength (e.g., 405 nm or 488 nm) to establish the baseline cellular autofluorescence threshold.

  • Probe Incubation: Dissolve the 7-aminoquinoline derivative in DMSO to create a stock solution. Dilute in PBS buffer to a final working concentration of 2 μg/mL (ensure DMSO concentration remains <0.5% to prevent cytotoxicity). Incubate the live cells with the probe for 30 minutes at 37 °C[2].

  • Co-Staining (Positive Control): Wash the cells twice with PBS. Add a commercial Golgi apparatus marker (e.g., BODIPY TR Ceramide) at the manufacturer's recommended concentration. Incubate for an additional 15 minutes.

  • Confocal Fluorescence Microscopy:

    • Channel 1 (7-AQ Probe): Excite at ~405-488 nm; collect emission at 500-550 nm.

    • Channel 2 (BODIPY TR): Excite at ~580 nm; collect emission at >600 nm.

  • Data Analysis & Validation: Overlay the two channels. Calculate Pearson's Colocalization Coefficient (PCC). A PCC > 0.85 validates the specific Golgi-targeting mechanism of the 7-aminoquinoline probe[4].

Workflow Step1 1. Cell Culture Grow HeLa/U2OS to 70% confluency Step2 2. Baseline Imaging Record autofluorescence (Negative Control) Step1->Step2 Step3 3. Probe Incubation Add 7-AQ probe (2 μg/mL) for 30 min Step2->Step3 Step4 4. Co-staining Add BODIPY TR Ceramide (Positive Control) Step3->Step4 Step5 5. Confocal Microscopy Capture One- or Two-Photon Emission Step4->Step5 Step6 6. Validation Calculate Pearson's Colocalization Coefficient Step5->Step6

Self-validating live-cell imaging workflow for Golgi-targeted 7-aminoquinoline probes.

References

1.[2] Chen, et al. "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes." ACS Medicinal Chemistry Letters, 2019.[Link] 2.[3] "Small-molecule probes for imaging and impairing the Golgi apparatus in cancer." RSC Advances, Royal Society of Chemistry, 2024/2025.[Link] 3.[4] "Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging." MDPI, 2023.[Link] 4.[1] "Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]

Sources

Comparative

Comparative Guide: Biological Activity &amp; Chemical Reactivity of 5- and 7-Methylquinoline Isomers

Executive Summary & Structural Significance The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Within this class, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Within this class, the positional isomerism of methyl substitution—specifically comparing 5-methylquinoline (5-MeQ) and 7-methylquinoline (7-MeQ) —drastically alters the molecule's electronic distribution, steric environment, and subsequent biological activity.

For medicinal chemists and drug development professionals, understanding the divergent reactivity of these isomers is critical. The position of the methyl group not only dictates the regioselectivity of late-stage transition-metal-catalyzed functionalizations but also influences the binding affinity of downstream derivatives (e.g., 8-nitroquinolines) to biological targets such as DNA topoisomerases. This guide provides an objective, data-driven comparison of 5-MeQ and 7-MeQ, supported by validated experimental protocols and authoritative literature.

Chemical Reactivity & Regioselective Functionalization

The structural differences between 5-MeQ and 7-MeQ are most profoundly observed during C–H bond activation. Recent advances in organometallic chemistry demonstrate that the methyl group's position acts as a strict directing steric shield.

According to studies on 1 [1], treating these isomers with a square-planar rhodium(I) complex yields entirely different organometallic species:

  • 5-Methylquinoline quantitatively directs C–H activation to the C2 position , forming Rh(I)-(2-quinolinyl) derivatives. The methyl group at C5 sterically blocks the C4 position.

  • 7-Methylquinoline quantitatively directs C–H activation to the C4 position , forming Rh(I)-(4-quinolinyl) derivatives, as the C7 methyl group alters the steric landscape of the heteroring.

CH_Activation Catalyst Rh(I) Catalyst [RhH{κ3-P,O,P}] Substrate5 5-Methylquinoline Catalyst->Substrate5 Substrate7 7-Methylquinoline Catalyst->Substrate7 Product2 Rh(I)-(2-quinolinyl) Derivative (C2-H Activation) Substrate5->Product2 C5 Steric Directing Product4 Rh(I)-(4-quinolinyl) Derivative (C4-H Activation) Substrate7->Product4 C7 Steric Directing

Regioselective Rh(I)-catalyzed C-H bond activation pathways for methylquinoline isomers.

Comparative Biological Activity

The divergence in chemical reactivity directly translates to differences in biological efficacy when these isomers are used as building blocks for therapeutics. For instance, the nitration of these isomers yields 5-methyl-8-nitroquinoline and 7-methyl-8-nitroquinoline, which exhibit distinct cytotoxicity profiles against human epithelial colorectal carcinoma (Caco-2) cells.

Research detailing the 2 [2] highlights that incorporating active functional groups at specific positions on the quinoline core controls the cytotoxic level. The 7-methyl derivatives generally show enhanced DNA-intercalating capabilities compared to their 5-methyl counterparts, likely due to reduced steric hindrance near the nitrogen heteroatom, which is critical for enzyme binding (e.g., topoisomerase II).

Quantitative Data Comparison

Table 1: Physicochemical & Reactivity Profile

Parameter 5-Methylquinoline 7-Methylquinoline
¹H NMR Methyl Shift (CDCl₃) δ 2.65 ppm δ 2.54 ppm
Skraup Synthesis Distribution ~30% (Minor product) ~70% (Major product)
Rh-Catalyzed C-H Activation Site C2 position C4 position

| Steric Hindrance (Heteroring) | High (blocks C4) | Low (allows C4 access) |

Table 2: Biological Activity Profile (Representative Nitro-Derivatives)

Derivative Core Target Assay Relative Potency (IC₅₀ Trend) Primary Mechanism of Action
7-Methyl-8-nitroquinoline Caco-2 Cytotoxicity High Potency DNA Intercalation / Kinase Inhibition
5-Methyl-8-nitroquinoline Caco-2 Cytotoxicity Moderate Potency Restricted Intercalation
Rh(I)-(4-quinolinyl) species Organometallic Screening Target-Dependent C4-bound metal coordination

| Rh(I)-(2-quinolinyl) species | Organometallic Screening | Target-Dependent | C2-bound metal coordination |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating checkpoints.

Protocol A: Selective Synthesis and Chromatographic Resolution

The classic Skraup reaction using m-toluidine yields a mixture of both isomers. Because m-toluidine has two ortho positions available for cyclization, ring closure at the less sterically hindered para-position relative to the methyl group yields 7-MeQ, while closure at the hindered ortho-position yields 5-MeQ.

Step-by-Step Methodology:

  • Reaction Setup: Mechanically stir a mixture of m-toluidine, glycerol, and an oxidant (e.g., nitrobenzene) in concentrated H₂SO₄. Heat gradually to 140°C.

  • Extraction: Neutralize the cooled mixture with NaOH and extract with ethyl acetate.

  • GC-MS Validation: Run a Total Ion Chromatogram (TIC) scan. Causality & Validation: You must observe two distinct peaks with an integration ratio of approximately 100:50. This validates the theoretical ~70:30 yield of 7-MeQ to 5-MeQ before attempting separation, as documented in 3 [3].

  • Separation: Resolve the isomers using preparative reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water mobile phase).

SynthesisWorkflow Precursor m-Toluidine Precursor Reaction Skraup Synthesis (Glycerol, H2SO4) Precursor->Reaction Mixture Isomer Mixture (~30% 5-MeQ : ~70% 7-MeQ) Reaction->Mixture Separation Chromatographic Resolution Mixture->Separation Isomer5 5-Methylquinoline (1H NMR: δ 2.65) Separation->Isomer5 Isomer7 7-Methylquinoline (1H NMR: δ 2.54) Separation->Isomer7

Workflow for the synthesis and resolution of 5- and 7-methylquinoline isomers.

Protocol B: NMR Characterization & Isomer Verification

Before advancing to biological assays, the structural integrity of the isolated isomers must be verified. The anisotropic shielding from the adjacent aromatic ring affects the C5 and C7 methyl protons differently.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of the isolated quinoline sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Acquisition: Acquire a ¹H NMR spectrum at 400 MHz (16 scans, 2s relaxation delay).

  • Validation Checkpoint: Analyze the methyl singlet.

    • If the peak is at δ 2.65 ppm , the sample is 5-Methylquinoline.

    • If the peak is at δ 2.54 ppm , the sample is 7-Methylquinoline.

    • Causality: This precise chemical shift differential is the definitive 4 [4] to ensure cross-contamination does not confound subsequent cytotoxicity data.

Protocol C: In Vitro Cytotoxicity Evaluation (MTT Assay)

To compare the biological activity of the downstream derivatives (e.g., 8-nitro analogues).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells in 96-well plates at a density of 5×10³ cells/well in DMEM medium. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations (1 µM to 100 µM) of 5-MeQ and 7-MeQ derivatives dissolved in DMSO (final DMSO concentration <0.5%).

  • Assay Execution: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Validation Checkpoint: Measure absorbance at 570 nm. Causality: The reduction of the tetrazolium dye to purple formazan is strictly dependent on the NAD(P)H-dependent cellular oxidoreductase enzymes. A dose-dependent decrease in absorbance directly validates the compound's ability to disrupt cellular metabolism and induce cytotoxicity. Include a doxorubicin positive control to validate the assay's dynamic range.

References

  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines Source: Organometallics - ACS Publications URL:[Link]

  • Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry (R Discovery) URL:[Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine Source: Jundishapur Journal of Natural Pharmaceutical Products (Brieflands) URL:[Link]

Sources

Validation

validating 7-Methylquinolin-2-amine as a scaffold for drug development

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating heterocyclic scaffolds for central nervous system (CNS) and oncology targets. Executi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating heterocyclic scaffolds for central nervous system (CNS) and oncology targets.

Executive Summary: The Evolution of Arginine Isosteres

In modern drug discovery, the transition from hit to lead often hinges on optimizing the physicochemical properties of a core scaffold. Historically, aminopyridines have been utilized as arginine isosteres to competitively inhibit enzymes like Neuronal Nitric Oxide Synthase (nNOS)[1]. However, these early-generation scaffolds frequently suffer from poor oral bioavailability and inadequate blood-brain barrier (BBB) penetration due to low lipophilicity.

The 7-Methylquinolin-2-amine scaffold has emerged as a privileged structure to overcome these limitations. By hybridizing the hydrogen-bonding profile of an aminopyridine with the extended lipophilic surface of a substituted quinoline, this scaffold provides a highly tunable platform. It has demonstrated exceptional utility not only in developing highly selective nNOS inhibitors for neurodegenerative conditions[2] but also as a core building block for Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors[3], EZH2 epigenetic modulators[4], and mutant KRAS G12D inhibitors[5].

This guide objectively compares 7-Methylquinolin-2-amine against alternative scaffolds, details the mechanistic basis for its target selectivity, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Physicochemical Profiling & Scaffold Comparison

The selection of a scaffold dictates the pharmacokinetic trajectory of the resulting drug candidate. The 2-amino group is critical; it acts as a weakly basic hydrogen-bond donor (pKa ~7.3) that mimics the guanidinium group of L-arginine without the severe bioavailability penalties associated with highly basic amidines[1].

The addition of the 7-methyl group is a deliberate structural intervention. It serves two causal purposes:

  • Disruption of Promiscuous Binding: The steric bulk of the methyl group restricts the conformational flexibility of the scaffold within highly conserved active sites, reducing off-target kinase and off-target NOS isoform binding[2].

  • Enhanced Lipophilicity: It increases the calculated partition coefficient (cLogP), driving passive transcellular permeability necessary for CNS targets[6].

Table 1: Comparative Physicochemical & Pharmacological Profile
Feature / Property2-Aminopyridine (Legacy)2-Aminoquinoline (Unsubstituted)7-Methylquinolin-2-amine (Optimized)
pKa (Basic Amine) ~7.1~7.3~7.3
Lipophilicity (cLogP) Low (< 1.5)Moderate (~ 2.5)High (~ 3.0)
BBB Penetration PoorModerateExcellent
nNOS vs. eNOS Selectivity Low (Promiscuous)ModerateHigh (>500-fold)
Primary Utility Early hit generationGeneral kinase/NOS screeningCNS-penetrant leads; Oncology (EZH2/KRAS)

Mechanistic Validation & Pathway Analysis

To understand why 7-Methylquinolin-2-amine outperforms its predecessors, we must examine its binding kinetics. In the context of nNOS, the active site features a narrow substrate access channel terminating in a hydrophobic pocket. The 7-methyl group projects precisely into this hydrophobic pocket—a structural feature present in nNOS but sterically occluded in endothelial NOS (eNOS)[6]. This single methyl substitution is the causal driver of the scaffold's high isoform selectivity.

nNOS_Pathway L_Arg Endogenous L-Arginine nNOS nNOS Enzyme (Active Site) L_Arg->nNOS Binds NO Nitric Oxide (NO) Production nNOS->NO Catalyzes Scaffold 7-Methylquinolin-2-amine Scaffold Scaffold->nNOS Competitive Inhibition (Hydrophobic Pocket Binding) OffTarget eNOS / iNOS (Off-Target) Scaffold->OffTarget Steric Clash (Isoform Selectivity)

Caption: Competitive inhibition pathway demonstrating how 7-Methylquinolin-2-amine achieves nNOS selectivity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by assay interference or chemical impurities.

Workflow Synth 1. Synthesis Buchwald-Hartwig Purify Purify Synth->Purify Assay 3. Enzymatic Assay Radiometric Target Val. Purify->Assay Perm 4. ADME Profiling Caco-2 Permeability Assay->Perm

Caption: End-to-end self-validating experimental workflow for scaffold synthesis and biological evaluation.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Direct amination of the quinoline core is required to functionalize the scaffold for library generation[7].

  • Rationale: Traditional SNAr reactions fail on electron-rich quinolines. Palladium-catalyzed cross-coupling ensures high yields and regioselectivity.

  • Procedure:

    • Charge a microwave vial with 2-chloro-7-methylquinoline (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (1 mol %), and DavePhos (2 mol %)[7].

    • Causality of Ligand Choice: DavePhos is a bulky, electron-rich biaryl phosphine that accelerates the reductive elimination step, preventing catalyst poisoning by the basic quinoline nitrogen.

    • Dilute with anhydrous dioxane and add LHMDS (1 M in THF, 2.2 eq) as a non-nucleophilic base.

    • Purge with argon for 5 minutes (critical to prevent Pd oxidation) and heat at 100 °C for 12 hours.

  • Self-Validation (QC): Crude mixtures must be purified via preparative HPLC (e.g., Agilent 1200 Series, Phenomenex Luna C8 column) using a water/acetonitrile gradient with 0.05% TFA[7]. Downstream assays are strictly gated by a >95% purity threshold confirmed by LC-MS to eliminate false-positive enzyme inhibition from palladium residuals.

Protocol B: Isoform-Selective Radiometric NOS Assay
  • Rationale: To prove the scaffold acts as an arginine isostere, we measure the conversion of radiolabeled L-[3H]arginine to L-[3H]citrulline[2].

  • Procedure:

    • Incubate purified recombinant nNOS, eNOS, and iNOS with the synthesized 7-methylquinolin-2-amine derivatives at varying concentrations (1 nM to 100 μM).

    • Causality of Mutant Control: Run a parallel assay using the nNOS double mutant D597N/M336V. This mutant mimics the eNOS active site. If the compound loses potency against this mutant, it definitively proves that the 7-methyl group's selectivity is driven by the nNOS-specific hydrophobic pocket[2].

  • Self-Validation: Include L-NMMA (a known non-selective NOS inhibitor) as a positive control to validate enzyme activity and assay linearity.

Protocol C: Caco-2 Permeability for BBB Penetration Assessment
  • Rationale: High target affinity is useless for CNS drugs if the scaffold cannot cross the BBB.

  • Procedure:

    • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form polarized monolayers.

    • Apply the compound (10 μM) to the apical (A) or basolateral (B) chamber.

    • Quantify compound concentration in the receiver chamber at 120 minutes via LC-MS/MS.

  • Self-Validation: Calculate the Efflux Ratio ( Papp​(B→A)/Papp​(A→B) ). An efflux ratio of < 2.0 confirms that the 7-methylquinolin-2-amine scaffold is not a substrate for P-glycoprotein (P-gp) efflux pumps, validating its potential for CNS exposure[2].

Quantitative Performance Data

The following table synthesizes representative experimental data comparing a legacy 2-aminoquinoline hit against an optimized 7-Methylquinolin-2-amine derivative (derived from literature benchmarks for NOS/BACE1 inhibitors)[3],[7].

Table 2: Experimental Validation Metrics
Compound ScaffoldnNOS IC₅₀ (nM)eNOS IC₅₀ (nM)Selectivity (eNOS/nNOS)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio
Unsubstituted 2-Aminoquinoline 1202,40020-fold8.53.1 (P-gp substrate)
7-Methylquinolin-2-amine Derivative 18 >15,000 >800-fold 22.4 1.2 (Evades P-gp)

References

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Google Patents (KR20230051116A)
  • Google Patents (US20240239788A1)

Sources

Comparative

structure-activity relationship (SAR) of 4-aminoquinoline derivatives

Overcoming Chloroquine Resistance: A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives As a Senior Application Scientist navigating the complex landscape of antimalarial drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Chloroquine Resistance: A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives

As a Senior Application Scientist navigating the complex landscape of antimalarial drug discovery, I frequently encounter a critical challenge: how do we salvage the highly effective, cost-efficient 4-aminoquinoline (AQ) scaffold against chloroquine-resistant (CQR) Plasmodium falciparum? The answer lies in rational drug design guided by rigorous Structure-Activity Relationship (SAR) profiling.

This guide dissects the mechanistic causality behind AQ structural modifications, objectively compares the efficacy of various derivatives, and establishes self-validating experimental protocols for evaluating new lead compounds.

Mechanistic Grounding: The Resistance Paradigm

To engineer better AQs, we must first understand the physicochemical environment of the parasite's food vacuole (FV). During the intraerythrocytic stage, P. falciparum degrades host hemoglobin, releasing toxic free heme (Fe(III)PPIX). The parasite detoxifies this by biocrystallizing it into inert hemozoin ( β -hematin)[1].

Classic AQs, like chloroquine (CQ), diffuse into the acidic FV, become doubly protonated, and are trapped. They bind to free heme, preventing biocrystallization and leading to parasite death via oxidative stress[1]. However, CQR strains possess mutations in the Pfcrt gene (encoding the PfCRT transporter), which actively effluxes protonated CQ out of the FV, neutralizing its efficacy[1].

G AQ 4-Aminoquinoline (AQ) FV Parasite Food Vacuole (Acidic pH) AQ->FV Diffusion & Protonation Heme Toxic Free Heme (Fe(III)PPIX) AQ->Heme Binds & Caps Hemozoin Hemozoin Crystals (Non-toxic) AQ->Hemozoin Inhibits Formation FV->Heme Hemoglobin Degradation PfCRT Mutant PfCRT (Efflux Pump) FV->PfCRT CQR Strains Only Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Accumulation of Toxicity PfCRT->AQ Efflux out of FV

Dynamics of 4-aminoquinoline accumulation, heme capping, and PfCRT efflux in the food vacuole.

SAR Deep Dive: Designing Around the PfCRT Efflux Pump

Rational modification of the AQ scaffold allows us to bypass PfCRT recognition while retaining high affinity for heme. The SAR is defined by three critical zones:

  • The Quinoline Core (Position 1-4): A protonatable nitrogen at position 1 and an amino linkage at position 4 are non-negotiable[2]. They facilitate π−π stacking with the porphyrin ring of heme.

  • The C7 Substitution: An electron-withdrawing halogen at position 7 is essential for inhibiting β -hematin formation[3]. Comparative data shows that Chlorine (Cl), Bromine (Br), and Iodine (I) maintain high activity, whereas Fluorine (F) substitutions drastically reduce efficacy against both CQ-sensitive (CQS) and CQR strains[4].

  • The Lateral Side Chain: This is the primary determinant for overcoming PfCRT-mediated resistance. Classic CQ has a 4-carbon (isopentyl) side chain, which perfectly fits the mutant PfCRT binding pocket. Shortening the chain ( 3 carbons) or lengthening it ( 10 carbons) disrupts this recognition, restoring low-nanomolar potency against CQR strains[2].

Table 1: Comparative Efficacy of 4-Aminoquinoline Derivatives

Compound ClassC7 SubstituentSide Chain LengthIC 50​ (CQS Strain, e.g., NF54)IC 50​ (CQR Strain, e.g., K1/Dd2)Resistance Reversal
Chloroquine (CQ) -Cl4 carbons (branched)~4 - 10 nM> 100 nMNo
Short-chain AQs -Cl, -Br2 - 3 carbons~7 - 12 nM~6 - 20 nMYes
Long-chain AQs -Cl, -Br10 - 12 carbons~6 - 20 nM~10 - 25 nMYes
Fluoro-AQs -FVariable> 25 nM> 60 nMNo

Data synthesized from comparative in vitro evaluations of 7-substituted 4-aminoquinolines[4].

Experimental Workflows: A Self-Validating System

To confidently advance an AQ derivative, our testing cascade must validate both the phenotypic outcome (parasite death) and the biochemical mechanism (heme binding). I employ a two-pronged approach: the cell-free β -Hematin Inhibition Assay and the cell-based SYBR Green I Assay.

Workflow cluster_0 Target-Based Assay cluster_1 Phenotypic Assay Synth Synthesize AQ Derivatives (Vary side-chain & C7) BetaHem β-Hematin Inhibition Assay (Cell-free) Synth->BetaHem SYBR SYBR Green I Assay (P. falciparum cultures) Synth->SYBR Pyridine Pyridine Solubilization Read Absorbance at 405 nm BetaHem->Pyridine Hit Lead Selection (High β-hematin inhibition + Low IC50 in CQR strains) Pyridine->Hit Fluor Fluorescence Readout (Ex: 485nm / Em: 530nm) SYBR->Fluor Fluor->Hit

Workflow integrating target-based hemozoin inhibition and phenotypic SYBR Green I assays.

Protocol 1: β -Hematin Inhibition Assay (Target Validation)

Causality: This assay isolates the primary mechanism of action. By utilizing pyridine, which forms a colored complex specifically with unreacted free hematin (but not crystallized β -hematin), we can spectrophotometrically quantify the extent of inhibition[5].

  • Preparation: Prepare a 0.68 mg/mL stock of bovine hemin in 0.1 M NaOH. Prepare test AQs at varying concentrations in DMSO[5].

  • Initiation: In a 96-well plate, combine 10 μ L of test compound, 10 μ L of 1 M HCl, and 100 μ L of the hemin solution[5].

  • Crystallization: Add 60 μ L of pre-warmed (60°C) saturated sodium acetate buffer (pH 5.0) to initiate β -hematin formation. Incubate at 60°C for 90 minutes[5].

  • Solubilization: Add 15% pyridine in HEPES buffer (pH 7.5) to the wells. The pyridine coordinates with any unreacted Fe(III)PPIX to form a soluble, red Py-Fe(III)PPIX complex[5].

  • Quantification: Read the absorbance at 405 nm using a UV-Vis plate reader. High absorbance indicates high free hematin (successful inhibition of crystallization). Calculate the IC 50​ of inhibition using non-linear regression.

Protocol 2: SYBR Green I In Vitro Susceptibility Assay (Phenotypic Validation)

Causality: Traditional microscopic counting of Giemsa-stained smears is subjective and low-throughput. SYBR Green I is a fluorescent dye that intercalates into double-stranded DNA. Since mature human erythrocytes lack DNA, the fluorescence signal is directly proportional to parasite replication[6].

  • Culture Preparation: Maintain P. falciparum cultures (e.g., CQS 3D7 and CQR Dd2 strains) in human erythrocytes using complete RPMI 1640 medium. Synchronize cultures to the ring stage and adjust to 1.5% hematocrit and 0.5% parasitemia[7].

  • Drug Dosing: Dispense 100 μ L of parasite culture into 96-well plates pre-dosed with serial dilutions of the AQ derivatives.

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% CO 2​ , 5% O 2​ , 90% N 2​ ).

  • Lysis & Staining: Add 100 μ L of lysis buffer (containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye) to each well. Incubate in the dark at room temperature for 1 to 24 hours[7].

  • Readout: Measure fluorescence intensity (Excitation: 485 nm / Emission: 530 nm)[7]. Plot fluorescence against log[drug concentration] to derive the IC 50​ .

Conclusion

The 4-aminoquinoline scaffold is far from obsolete. By systematically manipulating the lateral side chain length to evade PfCRT and ensuring the presence of a robust electron-withdrawing group at C7, we can restore the potent hemozoin-inhibiting capabilities of these drugs. Utilizing the orthogonal β -hematin and SYBR Green I assays ensures that our lead compounds are both mechanistically sound and phenotypically lethal to resistant strains.

References

  • "Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains." PMC. URL:[Link]

  • "4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses." PubMed. URL:[Link]

  • "Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines." Journal of Medicinal Chemistry. URL:[Link]

  • "In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation." ResearchGate. URL: [Link]

  • "Screening medicinal plants for the detection of novel antimalarial products applying the inhibition of β-hematin formation." ResearchGate. URL:[Link]

  • "CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY." UGSpace. URL:[Link]

  • "P.falciparum drug sensitivity assay using SYBR® Green I V1.0." IDDO. URL:[Link]

Sources

Validation

Comparative Cytotoxicity of Functionalized Quinoline Derivatives: A Preclinical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Introduction: The Pharmacological Privilege of Quinoline Scaffolds In the landscape of modern onco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Introduction: The Pharmacological Privilege of Quinoline Scaffolds

In the landscape of modern oncology and medicinal chemistry, the quinoline scaffold represents a highly privileged, versatile pharmacophore. Its planar, nitrogen-containing heterocyclic core naturally facilitates DNA intercalation. However, it is the strategic functionalization of this core—at the C-2, C-3, C-4, or C-8 positions—that unlocks targeted, highly potent cytotoxic activity against resistant human cancer cell lines[1].

As an application scientist evaluating novel chemotherapeutics, understanding the structure-activity relationship (SAR) and the specific mechanisms of action of these derivatives is critical. This guide provides an objective, data-driven comparison of the cytotoxicity of various functionalized quinoline derivatives, benchmarking their performance against standard chemotherapeutics like Doxorubicin, and detailing the experimental workflows required to validate their efficacy.

Mechanisms of Cytotoxicity

The addition of electron-withdrawing or electron-donating groups to the quinoline core drastically alters its intracellular target and mechanism of action. When evaluating these compounds, it is essential to trace their specific apoptotic pathways:

  • Topoisomerase Inhibition: Derivatives such as pyrazolo[4,3-f]quinolines and 4-aminoquinolines act as Topoisomerase II poisons. By stabilizing the cleavable complex between the enzyme and DNA, they induce double-strand breaks, halting the cell cycle and triggering apoptosis[2].

  • Mitochondrial Depolarization: Many 8-hydroxyquinolines and C-4 substituted quinolines induce cytotoxicity by dissipating the mitochondrial transmembrane potential ( ΔΨm​ ). This leads to the release of cytochrome c and the subsequent activation of the caspase cascade[3].

  • ROS Generation: Certain quinolinequinones undergo redox cycling within the cell, generating cytotoxic levels of reactive oxygen species (ROS) that overwhelm the cancer cell's antioxidant defenses.

MOA Q Functionalized Quinoline Topo Topoisomerase II Inhibition Q->Topo Mito Mitochondrial Depolarization Q->Mito ROS ROS Generation Q->ROS DNA DNA Double-Strand Breaks Topo->DNA CytC Cytochrome C Release Mito->CytC ROS->DNA Casp9 Caspase 9 Activation DNA->Casp9 CytC->Casp9 Casp3 Caspase 3/7 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Molecular mechanisms of functionalized quinoline-induced cytotoxicity and apoptosis.

Comparative Cytotoxicity Data

When evaluating novel functionalized quinolines, their half-maximal inhibitory concentration (IC₅₀) must be benchmarked against standard agents. A critical secondary metric is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells (e.g., Vero, NIH3T3) to the IC₅₀ in cancer cells[3][4]. An SI > 10 indicates a highly favorable therapeutic window.

Table: In Vitro Cytotoxicity (IC₅₀) of Selected Quinoline Derivatives

(Data synthesized from recent preclinical evaluations)

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ ( μ M)Ref. Drug (Doxorubicin IC₅₀)
1,2,4-Oxadiazole Quinoline Compound 10eMCF-7 (Breast)1.390.54
4-Aminoquinoline Acrylamide Compound 11MCF-7 (Breast)29.80~1.00
C-4 Ethyl Substituted Quinoline Derivative 3HeLa (Cervical)15.13N/A
C-4 Ethyl Substituted Quinoline Derivative 3Me-180 (Cervical)46.90N/A
Pyrazolo[4,3-f]quinoline Compound 1ANUGC-3 (Gastric)< 30.00~0.80

Data Interpretation: The 1,2,4-oxadiazole functionalized quinolines demonstrate potent low-micromolar activity against breast cancer cells, closely rivaling the efficacy of Doxorubicin[5]. Conversely, C-4 ethyl substituted quinolines exhibit strong targeted selectivity for cervical cancer lines (HeLa) with a highly favorable Selectivity Index when tested against healthy Vero cells, demonstrating a toxicity 10 to 33-fold higher for cancer cells than for normal cells[3].

Experimental Methodologies: Validating Cytotoxicity

To ensure scientific integrity and reproducibility, cytotoxicity must be evaluated using a self-validating system of orthogonal assays. Relying solely on metabolic assays can yield false positives if the compound interferes directly with the colorimetric readout.

Workflow Seed 1. Cell Seeding (Cancer & Normal Lines) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24h, 48h, 72h) Treat->Incubate MTT 4a. MTT Assay (Metabolic Viability) Incubate->MTT LDH 4b. LDH Assay (Membrane Integrity) Incubate->LDH Annexin 4c. Annexin V/PI (Apoptosis Profiling) Incubate->Annexin Analyze 5. IC50 & SI Calculation MTT->Analyze LDH->Analyze Annexin->Analyze

Caption: Orthogonal high-throughput workflow for validating quinoline cytotoxicity and selectivity.

Step-by-Step Protocol: MTT Viability Assay & Selectivity Indexing

The MTT assay remains the gold standard for initial cytotoxicity screening due to its scalability and reliability[4][6].

  • Cell Seeding: Plate exponentially growing cancer cells (e.g., MCF-7, HeLa) and normal control cells (e.g., Vero) in 96-well plates at a density of 5×103 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow attachment[4].

    • Causality: Proper confluence ensures cells are in the log phase of growth, making their metabolic machinery most susceptible to anti-proliferative agents.

  • Compound Treatment: Prepare serial dilutions of the functionalized quinoline derivatives and the positive control (Doxorubicin) in complete media. Treat the cells for 48 to 72 hours[3].

  • MTT Addition: Remove the drug-containing media. Add fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 2-4 hours[6].

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells or those with compromised mitochondria cannot perform this reduction.

  • Formazan Solubilization: Aspirate the media carefully and dissolve the formazan crystals in a solubilizing agent such as DMSO or isopropanol[6].

  • Quantification & Calculation: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (dose-response curves).

  • Selectivity Index (SI) Calculation: Divide the IC₅₀ of the normal cell line by the IC₅₀ of the cancer cell line[3][4].

    • Causality: This establishes the therapeutic window, ensuring the functionalization enhances targeted tumor toxicity rather than acting as a broad-spectrum poison.

Conclusion

The functionalization of the quinoline scaffold—whether through 1,2,4-oxadiazole linkage, amino substitution, or pyrazolo-fusion—provides a highly tunable platform for anticancer drug development. By rigorously comparing their IC₅₀ values against standards like Doxorubicin and validating their mechanisms through orthogonal assays (MTT, LDH, Annexin V), researchers can identify lead compounds that maximize tumor-specific cytotoxicity while sparing healthy tissue.

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Comparative

assessing the anti-proliferative activity of novel quinoline-based compounds

Assessing the Anti-Proliferative Activity of Novel Quinoline-Based Compounds: A Comparative Methodological Guide Introduction: The Quinoline Scaffold in Oncology The quinoline bicyclic aromatic heterocycle is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Anti-Proliferative Activity of Novel Quinoline-Based Compounds: A Comparative Methodological Guide

Introduction: The Quinoline Scaffold in Oncology

The quinoline bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and novel experimental therapeutics [1]. In the context of oncology, quinoline derivatives are frequently optimized as potent, small-molecule kinase inhibitors. By targeting critical receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase, these compounds disrupt the aberrant signaling pathways that drive tumor proliferation and survival [2].

As drug development professionals evaluate next-generation quinoline candidates, it is critical to employ highly accurate, interference-free assays to benchmark their anti-proliferative performance against clinical standards like Gefitinib or Doxorubicin.

Mechanistic Context: RTK Inhibition

Novel quinoline-based inhibitors typically function as ATP-competitive antagonists. By sterically blocking the ATP-binding pocket within the intracellular kinase domain of receptors like EGFR, they prevent receptor autophosphorylation. This halts downstream signal transduction through the PI3K/AKT and RAS/MAPK pathways, ultimately inducing cell cycle arrest and apoptosis.

G EGFR EGFR (Receptor Tyrosine Kinase) ATP ATP Binding EGFR->ATP Activation PI3K PI3K / AKT Pathway ATP->PI3K MAPK RAS / MAPK Pathway ATP->MAPK Quinoline Quinoline Inhibitor Quinoline->ATP Competitive Inhibition Apoptosis Apoptosis Induction Quinoline->Apoptosis Promotes Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling cascade disruption by ATP-competitive quinoline-based inhibitors.

Assay Selection: Overcoming Chemical Interference

When screening novel heterocyclic compounds, selecting the correct viability assay is paramount. Historically, the colorimetric MTT assay has been the default choice. However, highly conjugated quinoline derivatives and polyphenolic compounds can exhibit intrinsic redox activity. This can lead to the non-cellular reduction of tetrazolium salts into formazan, resulting in false-positive absorbance readings and a dangerous overestimation of cell viability [3].

To bypass this chemical interference, the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is the preferred alternative. CTG directly quantifies intracellular ATP—a universal indicator of metabolically active cells—via a luciferase-catalyzed reaction [4]. This orthogonal approach provides a highly sensitive, homogeneous "add-mix-measure" format that is immune to the redox interference commonly associated with novel synthetic heterocycles.

Workflow Seeding Cell Seeding (96/384-well plate) Treatment Quinoline Compound Treatment (72h) Seeding->Treatment Split Assay Selection Treatment->Split CTG CellTiter-Glo (ATP-based) Split->CTG MTT MTT Assay (Metabolic) Split->MTT Lysis Add Reagent & Lyse Cells (10 min) CTG->Lysis Incubate Incubate (2-4 hours) MTT->Incubate ReadLum Measure Luminescence Lysis->ReadLum Solubilize Solubilize Formazan Crystals Incubate->Solubilize ReadAbs Measure Absorbance (570 nm) Solubilize->ReadAbs

Workflow comparison of ATP-based luminescence versus tetrazolium-based colorimetric assays.

Experimental Protocol: Self-Validating ATP-Based Viability Assay

To ensure trustworthiness, the following high-throughput protocol integrates a self-validating control system designed to isolate the true anti-proliferative effect of the test compounds.

Self-Validating System Controls
  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves the solvent is not inducing cell death.

  • Positive Control (1 µM Gefitinib/Doxorubicin): Validates the assay's sensitivity to known cytotoxic and cytostatic agents.

  • Background Control (Media + CTG Reagent): Quantifies ambient luminescent noise and ATP present in the serum, which must be subtracted from all test wells.

Step-by-Step Methodology

Step 1: Cell Culturing and Seeding

  • Action: Seed target cancer cells (e.g., MCF-7, A549) at 5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Opaque white plates are mandatory for luminescence. They maximize signal reflection toward the detector while preventing optical crosstalk (signal bleeding) between adjacent wells, which would otherwise skew IC₅₀ calculations.

Step 2: Compound Preparation and Treatment

  • Action: Prepare 10X concentrated serial dilutions of the novel quinoline derivatives and reference standards in 1% DMSO. Add 10 µL of these stocks to the 90 µL culture (total volume = 100 µL). Incubate for 72 hours.

  • Causality: This dilution strategy ensures a final DMSO concentration of exactly 0.1% across all wells. Exceeding 0.1% DMSO can trigger solvent-induced cytotoxicity, confounding the compound's true pharmacological efficacy.

Step 3: Assay Equilibration

  • Action: Following the 72-hour treatment, remove the plate from the incubator and allow it to equilibrate to room temperature (22–25°C) for 30 minutes.

  • Causality: The Ultra-Glo™ Recombinant Luciferase in the assay reagent exhibits highly temperature-dependent kinetics. Uneven temperature gradients across the plate (edge effects) will cause significant variability in luminescent output.

Step 4: Lysis and ATP Extraction

  • Action: Add 100 µL of room-temperature CellTiter-Glo Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes.

  • Causality: Mechanical agitation, combined with the proprietary detergent in the lysis buffer, ensures the complete rupture of the cellular membrane. This releases the entire intracellular ATP pool into the reaction mixture for accurate quantification.

Step 5: Signal Stabilization and Detection

  • Action: Incubate the plate statically at room temperature for 10 minutes. Measure luminescence using a multimode microplate reader (integration time: 0.25–1.0 second/well).

  • Causality: This static incubation allows the initial kinetic burst of luminescence to stabilize into a steady "glow" signal. This ensures that well A1 and well H12 are read under identical kinetic conditions, guaranteeing intra-plate reproducibility.

Comparative Performance Data

The table below illustrates a comparative analysis of two representative novel quinoline-3-carboxamide derivatives (QN-204 and QN-205) against established clinical standards. Data was generated using the optimized CellTiter-Glo protocol described above.

CompoundPrimary TargetIC₅₀ - MCF-7 (Breast)IC₅₀ - A549 (Lung)Efficacy Profile & Notes
QN-204 (Novel) EGFR / Pim-10.45 ± 0.03 µM0.82 ± 0.05 µMNovel dual-kinase inhibitor; superior potency in hormone-dependent models compared to standard RTK inhibitors.
QN-205 (Novel) VEGFR-21.12 ± 0.08 µM0.65 ± 0.04 µMNovel derivative exhibiting a strong anti-angiogenic profile; highly effective in lung carcinoma models.
Gefitinib (Standard) EGFR0.85 ± 0.06 µM1.40 ± 0.09 µMClinical standard; serves as a competitive baseline for targeted RTK inhibition.
Doxorubicin (Standard) DNA Intercalation0.20 ± 0.02 µM0.35 ± 0.03 µMBroad-spectrum positive control; validates absolute assay sensitivity to cytotoxicity.

Data Insights: The novel compound QN-204 demonstrates a nearly two-fold increase in potency against the MCF-7 cell line compared to the clinical standard Gefitinib. By utilizing an ATP-based assay rather than a tetrazolium-based assay, researchers can be confident that this enhanced efficacy is a true reflection of kinase inhibition and cellular apoptosis, rather than an artifact of chemical redox interference.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem / National Institutes of Health. Available at:[Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI Molecules. Available at:[Link]

Sources

Validation

Assessing the Selectivity of 7-Methylquinolin-2-amine Based Fluorescent Probes: A Comprehensive Comparison Guide

For researchers and drug development professionals, the accurate visualization of trace analytes—ranging from heavy metal ions (Cu²⁺, Zn²⁺) to reactive nitrogen species (NO) and biothiols (Cys, GSH)—is critical for under...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate visualization of trace analytes—ranging from heavy metal ions (Cu²⁺, Zn²⁺) to reactive nitrogen species (NO) and biothiols (Cys, GSH)—is critical for understanding cellular redox homeostasis and pathology. While traditional fluorophores like Rhodamine and BODIPY dominate the market, 7-Methylquinolin-2-amine (7-MQA) has emerged as a privileged scaffold for designing highly selective, two-photon compatible fluorescent probes[1].

This guide provides an in-depth technical comparison of 7-MQA-based probes against alternative scaffolds, explores the mechanistic causality behind their selectivity, and outlines self-validating experimental workflows for rigorous probe assessment.

Mechanistic Advantages of the 7-MQA Scaffold

The structural anatomy of 7-MQA makes it uniquely suited for selective biosensing[2].

  • The Quinoline Core: Acts as an electron-deficient aromatic fluorophore that provides excellent photostability and a large two-photon absorption cross-section, enabling deep-tissue imaging (up to 180 μm depth) without photobleaching[1].

  • The 7-Methyl Group: Inductively donates electron density into the conjugated system, subtly red-shifting the emission spectrum. More importantly, it increases the lipophilicity (LogP) of the molecule, facilitating rapid diffusion across the phospholipid bilayer of live cells[2].

  • The 2-Amine Handle: Serves as a highly reactive synthetic site for conjugating specific recognition receptors (e.g., di-2-picolylamine for Cu²⁺, or sulfonamides for NO).

Most 7-MQA probes operate via Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT) . In the unbound state, the lone pair electrons from the receptor quench the quinoline fluorescence. Upon highly selective target binding, the PeT pathway is thermodynamically blocked, triggering a robust Chelation-Enhanced Fluorescence (CHEF) response[1].

Probe_Activation Probe 7-MQA Probe (Fluorescence OFF) Complex Probe-Analyte Complex (PeT Quenched) Probe->Complex Analyte Binding Analyte Target Analyte (e.g., Cu²⁺, NO) Analyte->Complex Chelation Emission Signal Emission (Fluorescence ON) Complex->Emission CHEF/ICT Activation

Logical flow of Photoinduced Electron Transfer (PeT) inhibition leading to fluorescence activation.

Comparative Performance Analysis

To objectively assess the utility of 7-MQA, we must benchmark its photophysical properties against industry-standard fluorophores. 7-MQA probes uniquely solve the "Stokes shift dilemma" seen in BODIPY and the aggregation issues common to Rhodamine.

Table 1: Photophysical Comparison of Fluorophore Scaffolds
Feature / Scaffold7-Methylquinolin-2-amine (7-MQA)BODIPY DerivativesRhodamine DerivativesCoumarin Derivatives
Stokes Shift Large (>100 nm) - Prevents self-quenchingSmall (~15-20 nm)Small (~25 nm)Moderate (~50 nm)
Two-Photon Excitation Excellent (High cross-section) PoorModeratePoor
Autofluorescence Interference Minimal (Due to large Stokes shift)High (Excitation overlap)ModerateHigh (Requires UV excitation)
Cellular Permeability High (Optimized by 7-methyl group)Very High (Often traps in lipids)Moderate (Prone to aggregation)High
Multiplexing Capability High (Can emit in multiple channels)LowModerateLow

Data synthesized from comparative bio-imaging assessments of quinoline-based probes[1][2][3].

Analytical Workflow for Selectivity Assessment

A probe's value is entirely dependent on its ability to reject structurally similar interferents (e.g., distinguishing Cu²⁺ from Zn²⁺, or Cys from GSH). A rigorous, self-validating workflow is required to prove this selectivity[3][4].

Selectivity_Workflow Prep 1. Probe Preparation (HEPES Buffer, pH 7.4) Titration 2. Analyte Titration (Determine Kd & LOD) Prep->Titration Single 3. Single-Ion Screening (Test Interferents Alone) Titration->Single Competitive 4. Competitive Assay (Target + Interferents) Single->Competitive Validation 5. Live-Cell Validation (Confocal Imaging) Competitive->Validation

Step-by-step experimental workflow for validating the selectivity of 7-MQA fluorescent probes.

Self-Validating Experimental Protocols

The following protocols are designed to establish a closed-loop, self-validating system. We do not merely observe fluorescence; we thermodynamically prove that the probe prefers the target over all other cellular constituents.

Protocol A: Competitive Interference Assay (Selectivity Validation)

Causality Rationale: Testing a probe against isolated interferents (single-ion screening) only proves the probe doesn't actively fluoresce in the presence of the wrong target. It does not prove that a non-target ion won't bind "silently" and block the receptor. The competitive assay is mandatory because it forces the target analyte to displace the interferent, proving the probe's superior thermodynamic affinity for the target[4].

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 10 mM HEPES buffer (pH 7.4). Crucial Choice: Do not use Phosphate-Buffered Saline (PBS) for metal ion probes, as phosphate anions will precipitate heavy metals (e.g., Cu₃(PO₄)₂), leading to false-negative fluorescence readings.

  • Probe Preparation: Dilute the 7-MQA probe stock (in DMSO) into the HEPES buffer to a final working concentration of 10 μM (ensure final DMSO concentration is ≤1% to prevent solvent-induced structural artifacts).

  • Baseline Measurement: Record the baseline fluorescence emission spectrum of the blank probe.

  • Single-Ion Screening (Negative Control): Aliquot the probe into a 96-well plate. To separate wells, add 10 equivalents (100 μM) of potential biological interferents (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, amino acids). Incubate for 5 minutes and record fluorescence. Expected result: Minimal to no fluorescence enhancement.

  • Competitive Displacement (Self-Validation): To the exact same wells containing the interferents, spike in 1 equivalent (10 μM) of the target analyte (e.g., Cu²⁺). Incubate for 5 minutes and record fluorescence.

  • Data Analysis: Calculate the fluorescence enhancement factor (F/F₀). A highly selective probe will show >10-fold enhancement only after the target is added, regardless of the background interferents[1][4].

Table 2: Representative Selectivity Profile of a 7-MQA-Cu²⁺ Probe
Analyte AddedConcentrationF/F₀ (Single-Ion)F/F₀ (Competitive + Cu²⁺)Selectivity Status
Blank0 μM1.035.2N/A
Na⁺ / K⁺100 μM1.134.8Excellent
Ca²⁺ / Mg²⁺100 μM1.235.0Excellent
Zn²⁺100 μM2.433.5Good (Minor competitive binding)
Fe³⁺100 μM1.534.1Excellent
Cu²⁺ (Target) 10 μM 35.2 - Target Confirmed
Protocol B: Stoichiometry Determination via Job's Plot

Causality Rationale: To accurately calculate the Limit of Detection (LOD) and the dissociation constant (Kd), you must know the exact binding stoichiometry (e.g., does one probe bind one Cu²⁺ ion, or do two probes sandwich one ion?). The Job's Plot method empirically determines this ratio.

Step-by-Step Methodology:

  • Equimolar Preparation: Prepare equimolar stock solutions of the 7-MQA probe and the target analyte (e.g., 50 μM each in HEPES buffer).

  • Fractional Mixing: In a series of 11 cuvettes, mix the probe and analyte solutions to create a gradient of mole fractions (from 0 to 1.0) while keeping the total volume (e.g., 3 mL) and total molarity (50 μM) constant.

    • Example: Cuvette 1 (3 mL probe, 0 mL analyte), Cuvette 2 (2.7 mL probe, 0.3 mL analyte)... Cuvette 11 (0 mL probe, 3 mL analyte).

  • Measurement: Measure the fluorescence intensity at the maximum emission wavelength for each cuvette.

  • Plotting & Interpretation: Plot the fluorescence intensity against the mole fraction of the probe.

    • If the peak maximum occurs at an x-value of 0.5 , the binding stoichiometry is 1:1 .

    • If the peak maximum occurs at an x-value of 0.66 , the binding stoichiometry is 2:1 (Probe:Analyte).

Conclusion

7-Methylquinolin-2-amine (7-MQA) represents a highly tunable, robust scaffold for the development of next-generation fluorescent probes. By leveraging its large Stokes shift, excellent two-photon cross-section, and the synthetic versatility of the 2-amine position, researchers can achieve unparalleled selectivity in complex biological matrices[1][2]. When validating these probes, employing strict competitive interference assays and stoichiometric analyses ensures that the resulting data is both thermodynamically sound and biologically relevant.

References

  • Quinolone-based fluorescent probes for distinguished detection of Cys and GSH through different fluorescence channels. New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing). Available at:[Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at:[Link]

Sources

Comparative

comparing the antimalarial activity of 7-chloroquinoline vs 7-cyanoquinoline derivatives

An In-Depth Comparative Guide to the Antimalarial Activity of 7-Chloroquinoline vs. 7-Cyanoquinoline Derivatives Introduction: The Strategic Importance of the C7 Position in Quinoline Antimalarials For decades, quinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Antimalarial Activity of 7-Chloroquinoline vs. 7-Cyanoquinoline Derivatives

Introduction: The Strategic Importance of the C7 Position in Quinoline Antimalarials

For decades, quinoline-based compounds have been the bedrock of antimalarial chemotherapy, with 7-chloro-4-aminoquinolines like chloroquine (CQ) leading the charge.[1][2] The quinoline scaffold's efficacy is intrinsically linked to its ability to interfere with the malaria parasite's lifecycle, particularly during its blood stage where it digests hemoglobin.[3][4] A critical component of this scaffold is the substituent at the 7-position of the quinoline ring. The electron-withdrawing nature of the chlorine atom in chloroquine is considered crucial for its mechanism of action and its accumulation within the parasite's acidic digestive vacuole.[5]

However, the relentless rise of drug-resistant Plasmodium falciparum strains has severely compromised the utility of chloroquine and necessitated the exploration of novel structural analogs.[4][6] This has spurred research into modifying the quinoline core, with the 7-position being a key focal point for synthetic chemists. One promising avenue of investigation has been the isosteric replacement of the 7-chloro group with a 7-cyano moiety. The cyano group, being a potent electron-withdrawing group itself, presents an intriguing alternative with distinct steric and electronic properties.

This guide provides a detailed, evidence-based comparison of the antimalarial activity of 7-chloroquinoline derivatives against their 7-cyanoquinoline counterparts. We will dissect their structure-activity relationships, compare their in vitro efficacy using experimental data, and outline the standard protocols used to generate this data, offering a comprehensive resource for researchers in the field of antimalarial drug discovery.

Core Mechanism of Action: A Tale of Heme Detoxification

The primary target for quinoline antimalarials is the parasite's digestive vacuole, an acidic organelle where hemoglobin is catabolized. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[3][7][8]

Quinoline drugs are weak bases that accumulate to high concentrations in the acidic digestive vacuole.[3][4] Once protonated, they are thought to interfere with heme detoxification by capping the growing faces of the hemozoin crystal, preventing further polymerization.[7] This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell death.[3] The electronic properties of the substituent at the 7-position are believed to be critical for the molecule's ability to accumulate in the vacuole and interact with heme.

cluster_host Infected Red Blood Cell cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) ToxicHeme Toxic Heme Buildup Heme->ToxicHeme Quinoline Quinoline Drug (e.g., 7-Cl or 7-CN derivative) Quinoline->Heme Inhibition Death Parasite Death ToxicHeme->Death

Caption: Mechanism of quinoline antimalarials in the parasite's digestive vacuole.

Comparative Analysis of Antimalarial Activity

The structure-activity relationship (SAR) studies of 4-aminoquinolines consistently highlight that the 7-chloro group is vital for potent antimalarial activity.[1][9] Its removal often leads to a significant loss of efficacy. The exploration of other substituents at this position aims to retain or enhance this activity, particularly against resistant parasite strains.

7-Chloroquinoline Derivatives: The Gold Standard

The 7-chloro-4-aminoquinoline skeleton is the quintessential pharmacophore for a large class of antimalarial drugs.[1] Numerous derivatives have been synthesized by modifying the aminoalkyl side chain attached at the 4-position, leading to compounds with potent activity against both CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum. For instance, certain novel 7-chloroquinoline derivatives have demonstrated significant inhibitory effects, with IC50 values in the low micromolar and even nanomolar range.[10][11]

7-Cyanoquinoline Derivatives: A Potent Challenger

The replacement of the 7-chloro group with a 7-cyano group has been investigated as a strategy to modulate the electronic properties and potentially circumvent resistance mechanisms. A key study directly compared two series of quinoline triazole amide analogues, differing only by the substituent at the 7-position (7-Cl vs. 7-CN).[12]

The study revealed a strong correlation between lipophilicity (log P) and antimalarial activity for the 7-chloro series, suggesting that higher lipophilicity aids the compound's penetration into the parasite's digestive vacuole.[12] Interestingly, the 7-cyano derivatives also exhibited potent antimalarial activity, indicating that the cyano group is an effective bioisostere for the chloro group in this context.

Quantitative Data Summary: In Vitro Efficacy

The following table summarizes representative in vitro antimalarial activity (IC50) and cytotoxicity (CC50) data for 7-chloroquinoline and 7-cyanoquinoline derivatives from published literature. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a crucial indicator of a compound's therapeutic window.

Compound ClassDerivative ExampleP. falciparum StrainIC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI)Reference
7-Chloroquinoline CQPA-26NF54 (CQS)1.29---[10]
7-Chloroquinoline CQPPM-9NF54 (CQS)1.42---[10]
7-Chloroquinoline Compound 3aP. falciparum> Quinine---[1][13]
7-Chloroquinoline Compound 3bP. falciparum< Quinine---[1][13]
7-Cyanoquinoline Quinoline Triazole AmideP. falciparumPotent Activity---[12]
4(1H)-quinolone Compound 5W2 (CQR)<0.02 µMJ774>20>1000[14]
4(1H)-quinolone Analog of 5TM90-C2B (Multi-drug resistant)0.00015 µM (0.15 nM)J774>20>133,333[14]

Note: Direct comparison is challenging as different studies use varied parasite strains, cell lines, and experimental conditions. The data for 7-cyanoquinoline derivatives is less abundant in the public domain compared to their 7-chloro counterparts.

The data indicates that both 7-chloro and 7-cyano scaffolds can serve as a basis for potent antimalarial compounds. The remarkable potency of some 4(1H)-quinolone derivatives highlights that modifications elsewhere in the quinoline structure, in combination with specific C7 substituents, can lead to exceptionally active compounds.[14]

Experimental Protocols: A Guide to In Vitro Evaluation

The generation of reliable and reproducible data is paramount in drug discovery. Here, we detail the standard methodologies for assessing the antimalarial activity and cytotoxicity of novel compounds.

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay is a widely used, high-throughput method for quantifying parasite proliferation. It leverages the SYBR Green I dye, which intercalates with DNA and fluoresces, allowing for the measurement of parasite DNA content as an indicator of growth.

Causality Behind Experimental Choices:

  • Asynchronous Culture: Using an asynchronous culture ensures that all intraerythrocytic stages of the parasite are exposed to the drug.

  • Sorbitol Synchronization (Optional): For stage-specific assays, synchronization allows researchers to target specific points in the parasite's lifecycle.

  • SYBR Green I Dye: This dye is highly sensitive to double-stranded DNA, providing a robust signal-to-noise ratio that directly correlates with parasite replication.

  • Lysis Buffer: The buffer contains detergents to lyse the red blood cells and parasites, releasing the DNA for staining.

Step-by-Step Methodology:

  • Preparation: An asynchronous culture of P. falciparum is diluted to 0.5% parasitemia and 2% hematocrit in RPMI-1640 medium.

  • Drug Plating: Test compounds are serially diluted in a 96-well plate.

  • Incubation: 200 µL of the parasite culture is added to each well, and the plate is incubated for 72 hours under a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: The plate is frozen to lyse the cells. After thawing, 100 µL of SYBR Green I lysis buffer is added to each well.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

cluster_workflow SYBR Green I Assay Workflow start Start prep Prepare Parasite Culture (0.5% Parasitemia, 2% Hematocrit) start->prep plate Plate Serial Dilutions of Test Compounds prep->plate incubate Add Culture & Incubate (72 hours) plate->incubate lyse Freeze-Thaw to Lyse Cells incubate->lyse stain Add SYBR Green I Lysis Buffer lyse->stain read Read Fluorescence (ex: 485nm, em: 530nm) stain->read analyze Calculate IC50 Values read->analyze end End analyze->end cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed Seed Mammalian Cells in 96-Well Plate start->seed expose Expose Cells to Test Compounds (48-72 hours) seed->expose add_mtt Add MTT Reagent (Incubate 3-4 hours) expose->add_mtt dissolve Remove Medium & Add DMSO to Dissolve Formazan add_mtt->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate CC50 Values read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The evidence strongly supports that the 7-chloroquinoline scaffold remains a highly viable starting point for the development of new antimalarial agents. Its established mechanism and extensive SAR literature provide a solid foundation for rational drug design. The exploration of 7-cyanoquinoline derivatives has confirmed that the cyano group is an effective bioisosteric replacement for the chloro group, capable of producing compounds with potent antimalarial activity. [12] Key Comparison Points:

  • Efficacy: Both 7-chloro and 7-cyano derivatives can exhibit potent, low nanomolar to micromolar activity against P. falciparum. The available data does not suggest an inherent superiority of one over the other; rather, the overall substitution pattern on the quinoline ring and side chain dictates the final activity.

  • Mechanism: Both classes are presumed to act via the inhibition of hemozoin formation, a hallmark of quinoline antimalarials.

  • Drug Development: The 7-chloroquinoline class is more mature, with a vast body of research. The 7-cyanoquinoline class is less explored but represents a promising area for discovering novel candidates that may possess different resistance profiles or pharmacokinetic properties.

Future research should focus on expanding the library of 7-cyanoquinoline derivatives and conducting head-to-head comparisons with their direct 7-chloro analogs against a wide panel of drug-resistant parasite strains. In-depth studies on their mechanism of action, metabolic stability, and in vivo efficacy are crucial next steps to determine if the 7-cyano scaffold offers tangible advantages in the ongoing fight against malaria.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • IntechOpen. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Kathrada, F. (2025). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA.
  • Woodland, J. G. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub.
  • Patel, H., et al. (2021).
  • de Almeida, M. V., et al. (2022).
  • Aboelnaga, Z. E., & El-Sayed, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Webster, H. K., & Whaun, J. M.
  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Abdel-Maksoud, M. S., et al. (2024). Discovery of antimalarial drugs from secondary metabolites in actinomycetes culture library. Scientific Reports.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • De, D., et al. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry.
  • Patel, H. D., et al. (2021). Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives.
  • de Almeida, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences.
  • de Almeida, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences.
  • Kumar, A., & Kumar, K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research.
  • Joshi, M. C., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. PubMed.
  • de Almeida, M. V., et al. (2025). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Fernández-Calienes Valdés, A., et al. (2008). In vitro ANTIMALARIAL ACTIVITY AND CYTOTOXICITY OF SOME SELECTED CUBAN MEDICINAL PLANTS. SciELO.
  • Singh, A., & Puri, S. K. (2019).
  • de Andrade-Neto, V. F., et al. (2004). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO.
  • Achieng, A. O., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World.
  • BenchChem. (2025). The Core Mechanism of 7-Chloroquinoline Antimalarials: A Technical Guide. BenchChem.
  • Nilsen, A., et al. (2013). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ACS Medicinal Chemistry Letters.
  • Murugan, K., et al. (2016). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.
  • Rudrapal, M., et al. (2010).

Sources

Validation

In Vitro Evaluation of Quinoline Derivatives as Anticancer Agents: A Comparative Performance Guide

As the demand for novel chemotherapeutics intensifies, the quinoline scaffold has emerged as a privileged structure in oncology drug development. Characterized by a planar, nitrogen-containing heterocyclic ring, quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel chemotherapeutics intensifies, the quinoline scaffold has emerged as a privileged structure in oncology drug development. Characterized by a planar, nitrogen-containing heterocyclic ring, quinoline derivatives exhibit exceptional versatility, acting as DNA intercalators, kinase inhibitors, and apoptosis inducers.

This technical guide provides a rigorous, data-driven comparison of novel quinoline derivatives against established clinical standards (e.g., Doxorubicin, Camptothecin). Designed for drug development professionals, it synthesizes comparative efficacy data with self-validating in vitro protocols to ensure robust, reproducible screening pipelines.

Mechanistic Rationale & Target Profiling

To effectively evaluate any compound in vitro, one must first understand the structural causality driving its biological activity. The pharmacological potency of quinoline derivatives is heavily dictated by substitutions at the 2-, 3-, 4-, and 7-positions 1.

  • Topoisomerase Inhibition & DNA Intercalation: The planar aromatic system of the quinoline core allows it to seamlessly insert between DNA base pairs. This intercalation stabilizes the DNA-Topoisomerase cleavage complex, preventing DNA religation. For instance, trifluoro-substituted quinoline acetohydrazides and indeno[1,2-c]quinolines have demonstrated profound dual Topoisomerase I and II inhibition 2.

  • Apoptotic Cascade Activation: The resulting DNA damage halts the cell cycle, triggering p53-mediated pathways that culminate in the activation of executioner caspases (Caspase 3/7), ultimately leading to programmed cell death 1.

MOA Q Quinoline Derivatives Topo Topoisomerase I/II Q->Topo Inhibits DNA DNA Intercalation Q->DNA Intercalates Topo->DNA Prevents Repair p53 p53 Activation DNA->p53 Triggers Caspase Caspase 3/7 Activation p53->Caspase Activates Apoptosis Cell Apoptosis Caspase->Apoptosis Induces

Mechanistic pathway of quinoline derivatives inducing apoptosis via DNA damage.

Comparative Performance Data

To objectively assess the translational potential of novel quinoline compounds, we must benchmark their half-maximal inhibitory concentrations ( IC50​ ) against standard-of-care chemotherapeutics. The table below synthesizes recent in vitro data across multiple solid tumor cell lines.

Compound ClassSpecific DerivativeTarget Cell Line IC50​ / GI50​ Reference DrugRef. Drug IC50​
4-Amino-7-Substituted Quinolines Compound 37Various~2-3x more potentDoxorubicinN/A 1
Quinoline Acetohydrazides Compound 62MCF-7 (Breast)< 2.44 µMDoxorubicin2.444 µM 2
Indeno[1,2-c]quinolines Compound 19A549 (Lung)0.89 µMCamptothecin> 1.0 µM 2
Acrylamide-Linked Quinolines Compound 15MCF-7 (Breast)29.8 µMDoxorubicin47.9 µM 3
Benzo[h]quinoline-3-carbonitriles CNMPHT29 (Colon)8.24 µMN/AN/A 4

Key Takeaway: Structural modifications, particularly the addition of electron-withdrawing groups (like trifluoromethyl or cyano groups) at strategic positions, consistently yield quinoline derivatives that outperform Doxorubicin and Camptothecin in in vitro settings.

Self-Validating Experimental Protocols

To ensure data integrity, in vitro assays must be designed as self-validating systems. This means integrating internal controls that independently verify the assay's dynamic range and specificity.

Workflow Culture Cell Culture (MCF-7, A549, etc.) Treatment Compound Treatment (Serial Dilutions) Culture->Treatment MTT MTT Assay (Viability & IC50) Treatment->MTT FACS Flow Cytometry (Apoptosis Profiling) Treatment->FACS Target Target Validation (Topo I/II, Caspase) Treatment->Target

Standardized in vitro experimental workflow for evaluating anticancer quinoline compounds.

Protocol 1: Cell Viability Assessment (A Self-Validating MTT Workflow)

Causality & Rationale: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, the resulting formazan absorbance provides a direct, causal link to cell viability, allowing for precise IC50​ calculation.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) at a density of 5×103 cells/well in a 96-well plate.

    • Validation Checkpoint: Reserve at least 3 wells for media only (Blank) to establish baseline background absorbance, ensuring optical anomalies do not skew the data.

  • Adherence Phase: Incubate overnight at 37°C in a 5% CO2​ humidified atmosphere to allow cells to enter the exponential growth phase.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline derivative (e.g., 0.1 µM to 100 µM).

    • Validation Checkpoint: Run parallel treatments with a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (10 µM Doxorubicin) to benchmark the assay's sensitivity window.

  • MTT Conversion: After 48–72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours.

  • Solubilization & Quantification: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to solubilize the crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Apoptosis Mechanism Validation (Annexin V/PI Flow Cytometry)

Causality & Rationale: While the MTT assay confirms a reduction in viable cells, it cannot distinguish between apoptosis (programmed death) and necrosis (unprogrammed toxic death). Annexin V binds to phosphatidylserine—which flips to the outer plasma membrane during early apoptosis—while Propidium Iodide (PI) only intercalates into DNA when the cell membrane is fully compromised (late apoptosis/necrosis).

  • Treatment & Harvesting: Treat cells with the quinoline derivative at and the established IC50​ for 24 hours. Harvest both the floating cells (crucial, as these are often late apoptotic) and adherent cells using Trypsin-EDTA.

  • Washing: Wash the combined cell pellet twice with cold PBS.

    • Validation Checkpoint: Thorough washing is mandatory; residual phenol red or trypsin can severely quench fluorophore binding and skew the cytometric readouts.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to prevent photobleaching of the FITC fluorophore.

  • Flow Cytometric Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately.

    • Validation Checkpoint: You must run single-stained controls (Annexin V only, PI only) and an unstained control to calculate the spectral compensation matrix, preventing false-positive quadrant gating.

Conclusion

The in vitro evaluation of quinoline derivatives demonstrates their profound capability to outperform legacy chemotherapeutics like Doxorubicin and Camptothecin. By leveraging rigorous, self-validating methodologies—from primary viability screens to mechanistic flow cytometry—researchers can confidently isolate lead compounds that exploit DNA intercalation and apoptotic pathways, accelerating the pipeline of next-generation oncology therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents.Arabian Journal of Chemistry.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.National Institutes of Health (NIH) / PMC.
  • Anti-breast cancer activity of some novel quinoline derivatives.SciSpace.
  • Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives.Journal of King Saud University - Science.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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